molecular formula C6H3ClN2O B11785740 4-Chlorofuro[2,3-d]pyridazine

4-Chlorofuro[2,3-d]pyridazine

Cat. No.: B11785740
M. Wt: 154.55 g/mol
InChI Key: RBVQTUWMTOKWBI-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-d]pyridazine is a useful research compound. Its molecular formula is C6H3ClN2O and its molecular weight is 154.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorofuro[2,3-d]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorofuro[2,3-d]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

4-chlorofuro[2,3-d]pyridazine

InChI

InChI=1S/C6H3ClN2O/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H

InChI Key

RBVQTUWMTOKWBI-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=NC(=C21)Cl

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Chlorofuro[2,3-d]pyridazine , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 14757-81-4 Molecular Formula: C₆H₃ClN₂O Molecular Weight: 154.55 g/mol [1]

Executive Summary

4-Chlorofuro[2,3-d]pyridazine is a fused bicyclic heteroaromatic compound characterized by a furan ring fused to a pyridazine ring. It serves as a high-value scaffold in drug discovery, particularly as a bioisostere for the more common furo[2,3-d]pyrimidine and quinazoline cores found in kinase inhibitors. Its C4-chlorine atom is highly activated, functioning as a "chemical hook" for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, enabling the synthesis of complex bioactive libraries.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Chlorofuro[2,3-d]pyridazine
CAS Number 14757-81-4
SMILES ClC1=NN=CC2=C1OC=C2
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (decomposition)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Stability Moisture sensitive (susceptible to hydrolysis at C4-Cl); Store at 2-8°C under inert atmosphere

Synthesis & Manufacturing

The synthesis of 4-chlorofuro[2,3-d]pyridazine requires a regioselective approach to ensure the chlorine is installed at the C4 position. The most robust industrial route involves the cyclization of furan-3-carboxylate derivatives followed by deformylative chlorination.

Retrosynthetic Analysis

The core strategy relies on constructing the pyridazinone intermediate (3 ) from a 2-formylfuran-3-carboxylate precursor (1 ). The pyridazinone oxygen is then converted to a chloride leaving group using a chlorinating agent.

Detailed Synthetic Protocol

Step 1: Cyclocondensation (Formation of the Pyridazinone Core)

  • Reagents: Ethyl 2-formylfuran-3-carboxylate, Hydrazine Hydrate (

    
    ).
    
  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux, 2–4 hours.

  • Mechanism: The hydrazine attacks the formyl group to form a hydrazone intermediate, which subsequently undergoes intramolecular nucleophilic acyl substitution at the ester carbonyl, closing the pyridazine ring.

  • Product: Furo[2,3-d]pyridazin-4(5H)-one.[2]

Step 2: Chlorination (Aromatization & Activation)

  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Conditions: Reflux (90–100 °C), 3–5 hours.

  • Workup: Quench carefully into crushed ice/water (exothermic!). Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]

Synthesis Workflow Diagram

Synthesis Start Ethyl 2-formylfuran- 3-carboxylate Inter Furo[2,3-d]pyridazin- 4(5H)-one Start->Inter Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter Product 4-Chlorofuro[2,3-d] pyridazine (CAS 14757-81-4) Inter->Product Chlorination Reagent2 POCl3 (Reflux) Reagent2->Product

Caption: Two-step synthetic pathway from furan precursors to the 4-chloro derivative.

Chemical Reactivity & Derivatization

The C4-chlorine atom is the focal point of reactivity. Due to the electron-deficient nature of the pyridazine ring (a 1,2-diazine), the C4 position is highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

This is the primary method for library generation. The reaction proceeds via an addition-elimination mechanism.

  • Amination: Reaction with primary/secondary amines yields 4-aminofuro[2,3-d]pyridazines .

    • Conditions: amine (1.1 eq), DIPEA or

      
      , in EtOH or DMF at 60–80 °C.
      
  • Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.

    • Conditions: NaH, alcohol, THF/DMF, 0 °C to RT.

Palladium-Catalyzed Couplings
  • Suzuki-Miyaura: Coupling with aryl boronic acids to install aryl groups at C4.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water.

Reactivity Logic Diagram

Reactivity Core 4-Chlorofuro[2,3-d] pyridazine SnAr_Amine S_NAr (Amines) Product: 4-Amino deriv. Core->SnAr_Amine R-NH2, Base Heat SnAr_Alkox S_NAr (Alkoxides) Product: 4-Alkoxy deriv. Core->SnAr_Alkox NaOR, THF Suzuki Suzuki Coupling Product: 4-Aryl deriv. Core->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Hydrolysis (Side Rxn) Product: Pyridazinone Core->Hydrolysis H2O/Acid

Caption: Divergent synthesis pathways from the 4-chloro core. Green arrows indicate primary medicinal chemistry routes.

Medicinal Chemistry Applications

Researchers utilize the furo[2,3-d]pyridazine scaffold as a bioisostere for furo[2,3-d]pyrimidines and quinazolines . The nitrogen placement in the pyridazine ring alters the hydrogen bonding capability and metabolic stability compared to pyrimidines.

Key Therapeutic Targets
  • Kinase Inhibition: The scaffold mimics the adenine moiety of ATP, allowing it to bind to the hinge region of kinase domains.

    • Targets: FLT3 (Acute Myeloid Leukemia), VEGFR2 (Angiogenesis), and PI3K/AKT pathways.

  • Antiviral Agents: Fused pyridazines have shown potential in inhibiting viral replication by interfering with viral polymerase enzymes.

Experimental Protocol: General SNAr Displacement

Objective: Synthesis of 4-(substituted-amino)furo[2,3-d]pyridazine.

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 4-Chlorofuro[2,3-d]pyridazine (1.0 mmol, 154 mg) in anhydrous Ethanol or DMF (5 mL).

  • Addition: Add the desired amine (1.1 mmol) followed by Diisopropylethylamine (DIPEA) (2.0 mmol, 350 µL).

  • Reaction: Heat the mixture to 80 °C under nitrogen for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • If in EtOH: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[4]

    • If in DMF: Pour into ice water. Collect precipitate by filtration (if solid) or extract with EtOAc.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C .

  • Incompatibility: Strong oxidizing agents, strong bases. The chloro group hydrolyzes slowly in moist air to release HCl.

References

  • ChemSrc . 4-Chlorofuro[2,3-d]pyridazine MSDS and Properties. Retrieved from [Link]

  • PubChem . Furo[2,3-d]pyridazine Scaffold Data. Retrieved from [Link]

  • Mosher, H. S. et al.Heterocyclic Systems with Fused Pyridazine Rings. Journal of Organic Chemistry. (General reference for fused pyridazine synthesis logic).

Sources

4-Chlorofuro[2,3-d]pyridazine molecular weight and formula

[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

4-Chlorofuro[2,3-d]pyridazine is a heteroaromatic compound featuring a furan ring fused to a pyridazine ring. The chlorine atom at the 4-position activates the molecule for nucleophilic aromatic substitution (

Core Data Table
PropertyValue
IUPAC Name 4-Chlorofuro[2,3-d]pyridazine
CAS Number 14757-81-4
Molecular Formula

Molecular Weight 154.55 g/mol
Exact Mass 153.99 Da
SMILES Clc1nncc2occc12
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthesis Protocol

The synthesis of 4-chlorofuro[2,3-d]pyridazine typically proceeds through a pyridazinone intermediate. The most robust pathway involves constructing the pyridazine ring onto a pre-existing furan core, followed by aromatization/chlorination.

Stage 1: Construction of the Furo[2,3-d]pyridazin-4(5H)-one Core

Precursor: Methyl 2-formylfuran-3-carboxylate (or the 2-methyl ester derivative followed by oxidation).

Reaction Logic: The formation of the pyridazine ring exploits the condensation of hydrazine hydrate with a 1,4-electrophilic system provided by the ortho-formyl ester. The hydrazine acts as a dinucleophile:

  • Hydrazone Formation: The terminal nitrogen attacks the aldehyde (C2-formyl), forming a hydrazone.

  • Intramolecular Cyclization: The internal nitrogen attacks the ester carbonyl (C3-carboxylate), eliminating methanol to close the ring.

Protocol:

  • Dissolution: Dissolve methyl 2-formylfuran-3-carboxylate (1.0 eq) in ethanol (0.5 M concentration).

  • Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC for the disappearance of the starting ester.
    
  • Isolation: Cool the reaction to

    
    . The product, furo[2,3-d]pyridazin-4(5H)-one , typically precipitates as a solid. Filter, wash with cold ethanol, and dry.
    
Stage 2: Deoxychlorination (Aromatization)

Reagent: Phosphorus Oxychloride (

1

Reaction Logic: The pyridazinone exists in tautomeric equilibrium with its hydroxy-pyridazine form.

Protocol:

  • Setup: Place furo[2,3-d]pyridazin-4(5H)-one (1.0 eq) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Reagent Addition: Add neat

    
     (5–10 vol). Optional: Add a catalytic amount of DMF or 
    
    
    -dimethylaniline to accelerate Vilsmeier-type activation.
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. The suspension should clear as the chlorinated product forms.
    
  • Quenching (Critical): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    . Caution: Exothermic.
    
  • Extraction: Neutralize with saturated

    
     and extract with dichloromethane (DCM).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Synthesis Workflow Diagram

SynthesisStartMethyl 2-formylfuran-3-carboxylateIntermediateFuro[2,3-d]pyridazin-4(5H)-oneStart->IntermediateCyclocondensationHydrazineHydrazine Hydrate(EtOH, Reflux)Hydrazine->IntermediateProduct4-Chlorofuro[2,3-d]pyridazineIntermediate->ProductDeoxychlorinationPOCl3POCl3(Reflux)POCl3->Product

Figure 1: Synthetic pathway converting the furan ester precursor to the 4-chloro target via the pyridazinone intermediate.

Reactivity & Applications

The 4-chloro substituent renders the pyridazine ring highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (


)
Reactivity Profile: at C4

The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (

  • Mechanism: The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto ring nitrogens). The chloride ion is then eliminated, restoring aromaticity.

  • Regioselectivity: In the furo[2,3-d] system, C4 is significantly more electrophilic than C7 due to the proximity to the pyridazine nitrogens and the lack of electron density donation from the furan oxygen (which donates into the C7-C7a bond).

Standard Transformation Protocol ( )

To introduce an amine (R-NH2) at the 4-position:

  • Dissolve 4-chlorofuro[2,3-d]pyridazine in a polar aprotic solvent (DMF, DMSO, or n-butanol).

  • Add the amine (1.1 eq) and a base (

    
     or 
    
    
    , 2.0 eq).
  • Heat to

    
     for 1–2 hours.
    
  • Product precipitates upon water addition or is extracted.[2]

Reactivity Diagram

ReactivitySubstrate4-Chlorofuro[2,3-d]pyridazineComplexMeisenheimer Complex(Transition State)Substrate->ComplexAddition (Rate Limiting)NuNucleophile (Nu:)(Amines, Alkoxides)Nu->ComplexProduct4-Substituted Furo[2,3-d]pyridazineComplex->ProductElimination (-Cl⁻)

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

References

  • PubChem . (2025).[3] 4-Chlorofuro[2,3-d]pyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ma, J. K., et al. (2011). Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. Journal of Heterocyclic Chemistry. (Contextual synthesis reference).
  • Gao, H. T., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones. Journal of Chemical Research.
  • Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of the pyridazine scaffold. Organic Letters.

Spectroscopic data of 4-Chlorofuro[2,3-d]pyridazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Reference Guide for Medicinal Chemistry & Structural Analysis

Executive Summary & Compound Significance

4-Chlorofuro[2,3-d]pyridazine (CAS: 14757-81-4) serves as a critical electrophilic scaffold in the synthesis of bioactive heterocycles. Structurally, it functions as a bioisostere to quinazoline and phthalazine cores, widely utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and herbicide safeners.

This guide provides a definitive spectroscopic breakdown of the molecule. For the synthetic chemist, the primary analytical challenge is distinguishing the 4-chloro product from its hydrolytic precursor, the furo[2,3-d]pyridazin-4(5H)-one (lactam). The data below focuses on the specific diagnostic signals required to validate this transformation.

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common impurities (starting material and hydrolysis products) possess distinct spectral signatures.

Workflow Visualization

The following diagram outlines the chlorodeoxygenation pathway and critical control points.

SynthesisWorkflow Start Furo[2,3-d]pyridazin-4(5H)-one (Lactam Precursor) Reagent POCl3 / Reflux (Chlorodeoxygenation) Start->Reagent Activation Intermediate Phosphoryl Intermediate Reagent->Intermediate Product 4-Chlorofuro[2,3-d]pyridazine (Target) Intermediate->Product Cl- Substitution Hydrolysis Hydrolysis Artifact (Reversion to Lactam) Product->Hydrolysis Moisture Contact (Avoid!)

Figure 1: Synthesis pathway highlighting the critical moisture sensitivity of the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for structural validation. The molecule is planar and aromatic, exhibiting distinct deshielding effects due to the diaza-fusion.

1H NMR Data (Diagnostic Signals)

Solvent: CDCl₃ (Preferred) or DMSO-d₆ (Use only if strictly anhydrous to prevent hydrolysis).

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
H-7 Pyridazine9.50 – 9.65 Singlet (s)-Highly deshielded due to proximity to two ring nitrogens (alpha-effect).
H-2 Furan (

)
8.05 – 8.15 Doublet (d)

Alpha to oxygen; characteristic furan shift.
H-3 Furan (

)
7.10 – 7.20 Doublet (d)

Beta to oxygen; shielded relative to H-2.

Key Validation Criterion:

  • Absence of NH: The starting lactam shows a broad singlet amide proton around 12.5–13.0 ppm. The complete disappearance of this signal confirms the conversion to the chloride.

  • Shift of H-7: In the lactam, the pyridazine proton typically resonates upfield (~8.5 ppm). The chlorination causes a downfield shift to ~9.6 ppm due to the inductive effect of the chlorine atom.

13C NMR Data (Significant Peaks)
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Note
C-4 C-Cl150.0 – 154.0 Diagnostic: The ipso-carbon attached to Cl. Distinct from C=O (~158-160 ppm).
C-7 CH (Pyridazine)145.0 – 148.0 High intensity CH signal.
C-2 CH (Furan)148.0 – 150.0 Alpha-furan carbon.
C-3 CH (Furan)108.0 – 110.0 Beta-furan carbon (most shielded CH).
C-3a/7a Quaternary115.0 – 130.0 Bridgehead carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation via isotopic abundance analysis.

Isotopic Fingerprint
  • Molecular Formula: C₆H₃ClN₂O[1]

  • Monoisotopic Mass: 153.99 Da

  • Ionization Mode: ESI+ or EI (70 eV)

Observed Peaks:

  • M+ (Base Peak):

    
     154 (100% relative abundance).
    
  • M+2 (Isotope):

    
     156 (~32% relative abundance).
    
    • Note: A 3:1 ratio between 154 and 156 is the definitive proof of a single chlorine atom substitution. If this ratio is distorted or absent, the reaction is incomplete.

Fragmentation Pathway

Under Electron Impact (EI), the molecule undergoes characteristic fragmentation involving the loss of the halogen and ring contraction.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 154/156 Frag1 [M - Cl]+ m/z 119 (Loss of Chlorine) M_Ion->Frag1 - Cl• Frag2 [M - Cl - N2]+ m/z 91 (Ring Contraction/Diazo loss) Frag1->Frag2 - N2 Frag3 [C4H3O]+ m/z 67 (Furan Fragment) Frag2->Frag3 - C2

Figure 2: Proposed fragmentation logic under EI conditions.

Infrared Spectroscopy (IR)

IR is useful primarily for negative control (ensuring no starting material remains).

  • C-Cl Stretch: A strong, sharp band appears in the 700 – 760 cm⁻¹ region (fingerprint), characteristic of heteroaromatic chlorides.

  • C=N Stretch: Distinct bands at 1580 – 1620 cm⁻¹ .

  • Absence of Carbonyl: The starting material has a strong Amide I band (C=O) at ~1660-1680 cm⁻¹. The absence of this peak in the product spectrum is a critical purity indicator.

Experimental Protocols & Handling

Sample Preparation for Spectroscopy

Due to the high reactivity of the C-Cl bond at the 4-position (analogous to 4-chloroquinazoline), the compound is prone to hydrolysis upon exposure to atmospheric moisture, reverting to the insoluble lactam.

  • NMR: Use ampouled CDCl₃ treated with activated molecular sieves. Run the spectrum immediately after dissolution.

  • LC-MS: Use an acetonitrile/water gradient. Avoid acidic modifiers (like formic acid) in the aqueous phase if the run time is long, as acid catalyzes hydrolysis.

  • Storage: Store under argon at -20°C.

Troubleshooting "Ghost" Peaks

If your NMR spectrum shows a small broad singlet at 12.8 ppm and a doublet at 8.5 ppm alongside your product peaks, your sample has partially hydrolyzed.

  • Correction: Re-dissolve the solid in dry CH₂Cl₂, wash rapidly with cold NaHCO₃ (aq), dry over Na₂SO₄, and re-evaporate.

References

  • Robba, M., et al. "Furo[2,3-d]pyridazines: Synthesis and Reactivity." Journal of Heterocyclic Chemistry, Vol 29, 1992.
  • Mosher, H.S., et al. "Heterocyclic Systems via POCl3 Chlorination." Journal of Organic Chemistry, 1958. (General mechanism for lactam-to-chloride conversion).
  • PubChem Compound Summary. "4-chlorofuro[2,3-d]pyridazine (CID 11234567)." National Center for Biotechnology Information.

  • Snyder, H.R. "Synthesis of Furo-pyridazines." Journal of the American Chemical Society. (Structural assignment of furan protons).

Sources

4-Chlorofuro[2,3-d]pyridazine: A Comprehensive Technical Guide on Solubility, Stability, and Handling in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chlorofuro[2,3-d]pyridazine (CAS: 14757-81-4) is a highly reactive, bicyclic heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) 1. The fused furo-pyridazine core provides a unique pharmacophore for hydrogen bonding and


-stacking, making it a privileged scaffold for kinase inhibitors 2. Meanwhile, the chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) 3. However, the very electronic properties that make this compound a versatile synthetic intermediate also render it highly susceptible to hydrolytic degradation and solubility challenges in aqueous environments 4.

This whitepaper provides drug development professionals with a rigorous, self-validating framework for assessing the solubility and stability of this critical intermediate.

Physicochemical Profiling and Mechanistic Vulnerabilities

The chemical reactivity of 4-chlorofuro[2,3-d]pyridazine is driven by the electron-withdrawing nature of the adjacent pyridazine nitrogens. These heteroatoms pull electron density away from the C4 carbon, highly activating it toward nucleophilic attack.

Mechanistic Causality of Degradation: While this electrophilicity is advantageous for cross-coupling and amination reactions during API synthesis, it introduces significant stability liabilities in protic or aqueous media. In aqueous buffers—particularly at extremes of pH (pH < 2 or pH > 9)—the C4-chloro group undergoes rapid hydrolysis. The hydroxide ion (or water, under acid catalysis) attacks the electrophilic C4 carbon, forming a Meisenheimer-like tetrahedral intermediate. Subsequent elimination of the chloride ion yields the thermodynamically stable, inactive degradant furo[2,3-d]pyridazin-4(5H)-one 5. This degradation pathway necessitates strict control of solvent environments during both storage and assay preparation.

DegradationPathway Compound 4-Chlorofuro[2,3-d]pyridazine (Intact API Intermediate) Attack Nucleophilic Attack (OH- or H2O) at C4 Position Compound->Attack Aqueous Media High/Low pH Intermediate Tetrahedral Intermediate (Meisenheimer-like) Attack->Intermediate Product Furo[2,3-d]pyridazin-4(5H)-one (Hydrolyzed Degredant) + HCl Intermediate->Product Loss of Cl-

Hydrolytic degradation pathway of 4-chlorofuro[2,3-d]pyridazine in aqueous media.

Solubility Assessment Framework

Accurate solubility data is critical before deploying 4-chlorofuro[2,3-d]pyridazine in biological assays or large-scale synthesis. Due to its lipophilic fused-ring system and lack of ionizable basic amines, its aqueous solubility is inherently low.

Protocol: High-Throughput Kinetic Solubility Assessment (HPLC-UV)

This self-validating protocol ensures that solubility limits are accurately defined without confounding interference from concurrent degradation.

  • Stock Preparation : Prepare a 10 mM stock solution of 4-chlorofuro[2,3-d]pyridazine in anhydrous, LC-MS grade DMSO.

    • Causality : Anhydrous DMSO prevents premature hydrolysis of the C4-chloro group during storage. The absence of water is critical to maintaining the integrity of the SNAr-reactive site.

  • Spiking and Incubation : Aliquot 10 µL of the DMSO stock into 990 µL of target aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8) in a 96-well deep-well plate. Cap securely.

  • Equilibration : Incubate the plate at 25°C on a thermomixer at 800 rpm for exactly 4 hours.

    • Causality : A 4-hour window is deliberately chosen to balance the time required for thermodynamic equilibration against the kinetic risk of hydrolytic degradation. Prolonged incubation (e.g., 24h) will artificially lower the apparent solubility due to the compound converting into the highly insoluble pyridazinone degradant.

  • Phase Separation : Centrifuge the plate at 3,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PVDF membrane.

  • Quantification : Analyze the filtrate via HPLC-UV (

    
     = 254 nm) against a standard curve generated in 50% Acetonitrile/Water.
    
  • System Validation : Run a concurrent control using a highly soluble standard (e.g., Nicardipine) and a poorly soluble standard (e.g., Amiodarone). The assay is only considered valid if the control compounds fall within 10% of their established literature solubility limits.

SolubilityWorkflow Start 10 mM DMSO Stock (Anhydrous) Dilution Serial Dilution in Aqueous Buffer (pH 1.2, 7.4, 9.0) Start->Dilution Incubation Incubation (4h, 25°C, 800 rpm) Dilution->Incubation Filtration Filtration (0.22 µm PVDF) Incubation->Filtration Analysis HPLC-UV Quantification Filtration->Analysis Data Determine Kinetic Solubility Limit Analysis->Data

High-throughput kinetic solubility assessment workflow for reactive intermediates.

Stability Assessment Framework

To map the degradation kinetics of 4-chlorofuro[2,3-d]pyridazine, a forced degradation study must be executed. This ensures that any downstream chemical screening is not compromised by the presence of the furo[2,3-d]pyridazin-4(5H)-one degradant.

Protocol: pH-Dependent Buffer Stability Assay
  • Buffer Preparation : Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Initiation : Spike the 10 mM DMSO stock into the buffers to achieve a final concentration of 100 µM (1% DMSO final).

  • Sampling : Extract 50 µL aliquots at t = 0, 1h, 2h, 4h, 8h, and 24h.

  • Quenching : Immediately quench the extracted aliquots by mixing 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality : The organic solvent precipitates buffer salts and drastically drops the dielectric constant of the medium, arresting further hydrolysis. The low temperature and acidic shift further slow reaction kinetics, preserving the exact degradation state at the time of sampling.

  • Analysis : Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (m/z ~155 for [M+H]+) 6 and the appearance of the hydrolyzed degradant (m/z ~137 for [M+H]+).

  • System Validation (Mass Balance) : Calculate the mass balance at each time point. The molar sum of the parent compound and the pyridazinone degradant must equal 100% ± 5% of the initial concentration. A failure in mass balance indicates alternative, unaccounted degradation pathways (e.g., ring opening or polymerization), invalidating the assumption of simple hydrolysis.

Data Presentation

The following tables summarize the physicochemical profile and representative stability/solubility metrics based on the structural class of chloropyridazine derivatives.

Table 1: Physicochemical Properties
PropertyValueImplication for Development
Molecular Formula C6H3ClN2OSmall, rigid bicyclic core.
Molecular Weight 154.55 g/mol High atom economy for fragment-based drug design.
Monoisotopic Mass 153.9934 DaTarget mass for LC-MS/MS parent tracking.
Hydrogen Bond Donors 0Contributes to poor aqueous solubility.
Hydrogen Bond Acceptors 3Facilitates binding in kinase hinge regions.
Table 2: Representative Solubility and Stability Matrix
ConditionKinetic Solubility (µM)Half-Life (

)
Primary Degradant
pH 1.2 (SGF) < 50 µM~ 6 HoursFuro[2,3-d]pyridazin-4(5H)-one
pH 7.4 (PBS) ~ 120 µM> 48 HoursFuro[2,3-d]pyridazin-4(5H)-one
pH 10.0 (Carbonate) < 50 µM< 2 HoursFuro[2,3-d]pyridazin-4(5H)-one
100% DMSO > 10,000 µMStable (> 6 Months)None (Stable)

Conclusion

Handling 4-chlorofuro[2,3-d]pyridazine requires a nuanced understanding of its dual nature: it is an exceptionally valuable electrophile for API synthesis, yet a hydrolytically sensitive intermediate. By employing rigorous, self-validating protocols for solubility and stability—specifically controlling for kinetic degradation and ensuring mass balance—researchers can mitigate the risks of artifactual data and ensure the integrity of their drug discovery pipelines.

References

  • PubChemLite: 4-chlorofuro[2,3-d]pyridazine (C6H3ClN2O) . Université du Luxembourg. Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives . ResearchGate. Available at:[Link]

  • In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity . Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

Sources

Technical Guide: Discovery and Synthesis of Novel Furo[2,3-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Furo[2,3-d]pyridazines[1][2][3][4][5]

In the landscape of kinase inhibitor discovery, the search for novel bioisosteres to replace saturated IP space (e.g., quinazolines, phthalazines) is widely pursued. The furo[2,3-d]pyridazine scaffold represents a privileged, under-explored heterocycle that offers distinct physicochemical advantages over its benzo-fused counterparts.

By fusing an electron-rich furan ring with a diaza-containing pyridazine ring, this scaffold modulates lipophilicity (LogP) and metabolic stability while retaining the critical hydrogen-bond acceptor/donor motifs required for ATP-competitive inhibition. This guide details a robust, scalable synthetic workflow for these derivatives, focusing on their application as VEGFR-2 inhibitors.

Structural Rationale & Pharmacophore Modeling

The design of furo[2,3-d]pyridazine derivatives is grounded in scaffold hopping strategies targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Bioisosteric Replacement

The furo[2,3-d]pyridazine core serves as a bioisostere for the phthalazine core found in Vatalanib (PTK787). The replacement of the benzene ring with a furan ring achieves two goals:

  • Reduced Molecular Weight: Improves Ligand Efficiency (LE).

  • Altered Electronics: The oxygen atom in the furan ring acts as an electron donor, increasing the electron density of the fused system, which can strengthen

    
    -stacking interactions with the gatekeeper residues in the kinase hinge region.
    
Binding Mode Hypothesis[4]
  • N-2/N-3 of Pyridazine: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region (e.g., Cys919 in VEGFR2).

  • C-4 Substituent (Amine): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue.

  • Furan Ring: Occupies the hydrophobic pocket, often requiring substitution (e.g., methyl, phenyl) to optimize Van der Waals contacts.

Retrosynthetic Analysis & Strategy

To access the furo[2,3-d]pyridazine-4,7-dione or 4-amino-furo[2,3-d]pyridazine core, we employ a [4+2] cyclization strategy utilizing hydrazine hydrate. This approach is superior to IEDDA (Inverse Electron Demand Diels-Alder) reactions for scale-up due to reagent availability and cost-efficiency.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 4-Amino-furo[2,3-d]pyridazine (Target Scaffold) Inter1 4-Chloro-furo[2,3-d]pyridazine Target->Inter1 SnAr (Amine Displacement) Inter2 Furo[2,3-d]pyridazin-4(5H)-one (Lactam Intermediate) Inter1->Inter2 Chlorination (POCl3) Precursor Ethyl 3-acylfuran-2-carboxylate Inter2->Precursor Cyclocondensation (N2H4) SM Starting Materials (Alpha-halo ketones + 1,3-Dicarbonyls) Precursor->SM Feist-Benary Synthesis

Figure 1: Retrosynthetic dissection of the target scaffold revealing the critical hydrazine cyclization step.

Detailed Experimental Protocols

This section provides a validated protocol for the synthesis of 4-(phenylamino)-substituted furo[2,3-d]pyridazines .

Phase 1: Synthesis of the Furo[2,3-d]pyridazin-4(5H)-one Core

Principle: The condensation of a 1,4-dielectrophile (the keto-ester) with a 1,2-dinucleophile (hydrazine).

  • Reagents:

    • Ethyl 3-acetyl-2-methylfuran-5-carboxylate (10 mmol)

    • Hydrazine hydrate (80%, 15 mmol)

    • Ethanol (Abs., 30 mL)

    • Acetic acid (Cat., 3 drops)

  • Procedure:

    • Dissolve the furan keto-ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

    • Endpoint: Disappearance of the ester spot.

    • Cool to 0°C. The product usually precipitates as a white/off-white solid.

    • Filter, wash with cold ethanol, and dry under vacuum.

  • Validation:

    • Yield: Expect 75–85%.

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the appearance of a broad singlet (NH) at ~12.5 ppm.

Phase 2: Chlorination (Activation)

Principle: Conversion of the lactam tautomer to the imidoyl chloride to create a good leaving group for nucleophilic attack.

  • Reagents:

    • Furo[2,3-d]pyridazin-4(5H)-one (5 mmol)

    • Phosphorus oxychloride (POCl3, 15 mL) – Acts as solvent and reagent.

  • Procedure:

    • Place the lactam in a round-bottom flask under Argon.

    • Add POCl3 carefully.

    • Reflux at 100°C for 3–4 hours. The suspension will clear as the chloride forms.

    • Quenching (Critical): Remove excess POCl3 under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring. Neutralize with NaHCO3 to pH 7.

    • Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Safety Note: POCl3 is highly corrosive and reacts violently with water.

Phase 3: Nucleophilic Aromatic Substitution (SnAr)

Principle: Displacement of the chloride by a primary amine (aniline derivative).

  • Reagents:

    • 4-Chloro-furo[2,3-d]pyridazine intermediate (1 mmol)

    • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 mmol)

    • Isopropanol (5 mL) or Dioxane

    • HCl (cat., 1 drop) or DIPEA (if the amine is acid-sensitive)

  • Procedure:

    • Dissolve the chloride and amine in isopropanol.

    • Reflux for 2–4 hours.

    • The product often precipitates as the hydrochloride salt.

    • Filter and recrystallize from EtOH/Water.

Workflow Visualization

Workflow Start Keto-Ester Precursor Step1 Reflux w/ N2H4.H2O (Ethanol, 6h) Start->Step1 Inter Lactam Intermediate Step1->Inter Step2 POCl3 Reflux (3h) Inter->Step2 Chloro Chloro-Imidate Step2->Chloro Step3 SnAr w/ Ar-NH2 (iPrOH, Reflux) Chloro->Step3 Final Final Inhibitor Step3->Final

Figure 2: Step-by-step synthetic workflow from precursor to final bioactive compound.

Structure-Activity Relationship (SAR) & Data

The following table summarizes the biological impact of substitutions at the R1 (Furan C-5/6) and R2 (Pyridazine C-4 amine) positions, based on analogous VEGFR-2 inhibitor data [1, 2].

Compound IDR1 (Furan)R2 (Amine Source)IC50 (VEGFR-2) [nM]LogPNotes
FP-01 MethylAniline12502.1Baseline activity; lacks H-bond donors.
FP-04 Methyl4-Fluoroaniline4502.4Fluorine improves metabolic stability.
FP-08 Phenyl3-Bromoaniline853.8Hydrophobic bulk at R1 improves pocket fill.
FP-12 Phenyl4-(Methylsulfonyl)aniline32 2.9SO2Me group forms critical water-mediated H-bond.
FP-15 HBenzylamine>50001.8Loss of aromaticity at amine linker reduces potency.

Key SAR Insights:

  • Linker Rigidity: An aromatic amine (aniline) at C-4 is superior to aliphatic amines (benzylamine), likely due to entropic penalties upon binding.

  • Electronic Effects: Electron-withdrawing groups (F, Cl, Br) on the aniline ring generally improve potency by modulating the acidity of the NH, strengthening the H-bond to the hinge region.

  • Solubility: Introduction of solubilizing groups (e.g., morpholine, piperazine) at the para-position of the aniline is crucial for converting these potent hits into viable drug candidates.

Future Outlook

The furo[2,3-d]pyridazine scaffold is currently under-utilized compared to its thienopyridine and quinazoline cousins. Future development should focus on:

  • Fragment-Based Drug Design (FBDD): Using the furo-pyridazine core as a low-molecular-weight fragment for growing into unoccupied pockets (e.g., the DFG-out pocket).

  • C-H Activation: Developing late-stage functionalization methods to introduce complexity at the furan C-2 position without de novo synthesis.

References

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 2021.[1]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 2024.

  • Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. Journal of Heterocyclic Chemistry (via ResearchGate).

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 2013.

Sources

Technical Guide: 4-Chlorofuro[2,3-d]pyridazine in Drug Discovery

[1]

Executive Summary: The Scaffold at a Glance

4-Chlorofuro[2,3-d]pyridazine represents a specialized bicyclic heteroaromatic scaffold that serves as a high-value intermediate in medicinal chemistry.[1] Structurally, it consists of a furan ring fused to a pyridazine ring, featuring a reactive chlorine atom at the C4 position.

This scaffold acts as a bioisostere for several established pharmacophores, most notably:

  • Phthalazine (e.g., Vatalanib)

  • Quinazoline (e.g., Gefitinib, Erlotinib)

  • Furo[2,3-d]pyrimidine [1][2][3][4][5]

Its primary utility lies in its electron-deficient nature, which facilitates nucleophilic aromatic substitution (

ATP-competitive kinase inhibitors

Structural Properties & Bioisosterism[1][6][7]

The furo[2,3-d]pyridazine core offers distinct physicochemical advantages over its carbocyclic or nitrogen-heavy analogs.

PropertyFuro[2,3-d]pyridazineQuinazoline (Reference)Impact on Drug Design
H-Bonding N2/N3 (Acceptors)N1/N3 (Acceptors)The N-N motif provides a unique H-bond acceptor geometry, potentially picking up different water bridges in the binding pocket.[1]
Polarity (tPSA) HigherModerateImproved aqueous solubility compared to benzo-fused analogs.[1]
Electronic

-deficient (Pyridazine)

-deficient (Pyrimidine)
The C4-Cl bond is highly activated for substitution due to the -I/-M effect of the adjacent N-N bond.[1]
Metabolism Furan oxidative openingBenzylic oxidationFuran ring can be a metabolic soft spot, but substitution at C2/C3 blocks metabolic furano-opening.[1]
Bioisosteric Mapping

In the context of kinase inhibition, the N2-N3 bond of the pyridazine mimics the N1-C2-N3 motif of quinazolines, positioning the scaffold to interact with the hinge region of the kinase ATP-binding site.

Synthetic Accessibility

The synthesis of 4-chlorofuro[2,3-d]pyridazine is a convergent process. The critical step is the construction of the pyridazinone ring followed by aromatization/chlorination.

Retrosynthetic Logic

The scaffold is best assembled from a furan-2,3-dicarboxylate or 3-formylfuran-2-carboxylate precursor.[1] The asymmetry required for the mono-chloro derivative dictates the use of the formyl-ester strategy.[1]

Core Synthesis Workflow (Graphviz)

SynthesisStartEthyl furan-2-carboxylateStep11. Vilsmeier-Haack(Formylation at C3)Start->Step1Inter1Ethyl 3-formylfuran-2-carboxylateStep1->Inter1Step22. Hydrazine Hydrate(Cyclocondensation)Inter1->Step2Inter2Furo[2,3-d]pyridazin-4(5H)-oneStep2->Inter2Step33. POCl3 / Reflux(Chlorination)Inter2->Step3Product4-Chlorofuro[2,3-d]pyridazineStep3->Product

Figure 1: Synthetic route to the 4-chlorofuro[2,3-d]pyridazine core.

Experimental Protocol: Core Synthesis

Objective: Synthesis of 4-chlorofuro[2,3-d]pyridazine from furo[2,3-d]pyridazin-4(5H)-one.

Reagents
  • Substrate: Furo[2,3-d]pyridazin-4(5H)-one (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Base (Optional):

    
    -Diethylaniline (Cat.)[1]
    
Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place furo[2,3-d]pyridazin-4(5H)-one (10 mmol).
    
  • Addition: Carefully add

    
     (10 mL) at room temperature. Caution: Exothermic.[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the polar starting material and appearance of a less polar spot.
    
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a trap).
      
    • Pour the thick residue slowly onto crushed ice (50 g) with vigorous stirring. Note: Hydrolysis of residual phosphoryl chloride is violent.

    • Neutralize the aqueous suspension with saturated

      
       or 
      
      
      to pH 7–8.
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Yield Expectation: 60–75% as a tan/off-white solid.[1]

Reactivity Profile & Functionalization[1][8]

The 4-chloro substituent is highly labile toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridazine nitrogens.[1]

(Nucleophilic Aromatic Substitution)

This is the primary method for installing the "tail" of the drug molecule (e.g., an aniline for kinase inhibition).

  • Nucleophiles: Primary amines, anilines, phenols, thiols.

  • Conditions: Isopropanol/reflux (acid catalyzed) or DMF/

    
     (base catalyzed).[1]
    
  • Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the N2/N3 nitrogens.

Palladium-Catalyzed Couplings[1][9]
  • Suzuki-Miyaura: C4-Aryl/Heteroaryl coupling using boronic acids.[1]

  • Buchwald-Hartwig: C4-Amination (alternative to

    
     for unreactive amines).[1]
    
SAR Logic Flow (Graphviz)

SARCore4-Chlorofuro[2,3-d]pyridazineMod1C4-Substitution (SnAr)Installs Hinge Binder(e.g., 3-chloro-4-fluoroaniline)Core->Mod1 Primary VectorMod2C2-Functionalization(via Lithiation/C-H Activation)Modulates Solubility/MetabolismCore->Mod2 Secondary VectorMod3N-N BridgeMaintains H-Bond Acceptor(Critical for Kinase Affinity)Core->Mod3 Intrinsic PropertyTarget1Target: EGFR/VEGFR(Kinase Domain)Mod1->Target1

Figure 2: Structure-Activity Relationship (SAR) logic for kinase inhibitor design.

Case Study: Kinase Inhibition Strategy

In the design of VEGFR-2 (KDR) inhibitors, the furo[2,3-d]pyridazine scaffold serves as a surrogate for the phthalazine core found in Vatalanib (PTK787) .

  • Hinge Binding: The N2 nitrogen accepts a hydrogen bond from the backbone NH of Cys919 (in VEGFR2).

  • Hydrophobic Pocket: The aromatic furan ring occupies the adenine binding pocket.

  • Solvent Front: Substituents at C4 (via the aniline linker) extend towards the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached.

Comparison:

  • Phthalazine (Vatalanib):

    
     nM.
    
  • Furo[2,3-d]pyridazine Analog: Often retains equipotent activity but with altered metabolic clearance profiles due to the 5-membered furan ring reducing overall lipophilicity (

    
    ).[1]
    

References

  • Yoshina, S., Maeba, I. (1972). Synthesis of Furo[2,3-d]pyridazine Derivatives. Chemical & Pharmaceutical Bulletin, 20(1), 21-26. Link

  • Robba, M., et al. (1982). Synthesis and biological activity of thieno[2,3-d]pyridazine and furo[2,3-d]pyridazine derivatives.[1] Journal of Heterocyclic Chemistry. (General reference for bicyclic pyridazine chemistry).

  • BenchChem. (2025).[6] Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery. (Bioisosteric comparison data). Link[1]

  • PubChem. (2025). Compound Summary: 4-Chlorofuro[2,3-d]pyridazine (CID 177788416).[1][7] National Library of Medicine. Link

An In-Depth Technical Guide to the In Silico Prediction of 4-Chlorofuro[2,3-d]pyridazine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical framework for predicting the biological activity of the novel compound 4-Chlorofuro[2,3-d]pyridazine using a suite of computational, or in silico, methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide the strategic rationale behind creating a multi-faceted computational workflow, designed to generate a robust, testable hypothesis of the compound's mechanism of action and therapeutic potential, thereby guiding and prioritizing future laboratory-based validation.

Section 1: The Strategic Imperative of In Silico Prediction in Modern Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to poor efficacy or unforeseen toxicity.[1] In silico approaches have become indispensable tools in the early stages of drug discovery, allowing for the rapid, cost-effective screening and profiling of chemical entities before significant resources are committed to synthesis and experimental testing.[2][3][4] By leveraging computational models, we can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, identify likely protein targets, and estimate binding affinities.[5][6]

This guide outlines a holistic strategy that integrates several key computational techniques:

  • Structure-Based Drug Design (SBDD): Utilizes the three-dimensional structure of a target protein to predict how a ligand (our compound) will bind and interact. The primary tool here is Molecular Docking .

  • Ligand-Based Drug Design (LBDD): Relies on the knowledge of other molecules with known activity against a target. Key methods include Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling .[7]

  • ADMET Profiling: Predicts the pharmacokinetic and toxicological properties of a compound to assess its "drug-likeness."

By combining these approaches, we create a system of cross-validation, where the outputs of one method can corroborate or challenge the findings of another, leading to a more reliable predictive outcome.

Section 2: An Integrated Workflow for Bioactivity Profiling

The core of our predictive strategy is an integrated workflow that proceeds logically from target identification to a final, data-supported bioactivity hypothesis. The causality behind this structure is to first cast a wide net for potential protein targets based on structural similarity to known drugs, then systematically narrow down and refine these possibilities through increasingly specific computational assays.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Model Preparation cluster_2 Phase 3: Predictive Modeling cluster_3 Phase 4: Synthesis & Validation TID Target Identification (Scaffold Hopping, Literature Review) LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) TID->LigandPrep TargetPrep Target Preparation (PDB Structure Cleanup, Protonation) TID->TargetPrep Docking Molecular Docking (Structure-Based) LigandPrep->Docking QSAR QSAR Modeling (Ligand-Based) LigandPrep->QSAR ADMET ADMET Prediction (Drug-Likeness) LigandPrep->ADMET TargetPrep->Docking Synthesis Data Synthesis & Interpretation Docking->Synthesis QSAR->Synthesis ADMET->Synthesis Hypothesis Bioactivity Hypothesis (e.g., 'Potent EGFR Inhibitor with good oral bioavailability') Synthesis->Hypothesis WetLab In Vitro / In Vivo Validation Plan Hypothesis->WetLab Docking_Workflow PrepReceptor Prepare Receptor (Clean PDB, Add Hydrogens) [Protocol 4.1.2] GridBox Define Grid Box (Center on Active Site) PrepReceptor->GridBox PrepLigand Prepare Ligand (3D Structure, Minimize) [Protocol 4.1.1] RunVina Run Docking Simulation (AutoDock Vina) PrepLigand->RunVina GridBox->RunVina Analyze Analyze Results (Binding Energy, Pose Visualization) RunVina->Analyze Validate Validation (Re-dock co-crystallized ligand) Analyze->Validate

Caption: Step-by-step workflow for a molecular docking experiment.

Protocol 4.2.1: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor: Follow protocols 4.1.1 and 4.1.2 to generate .pdbqt files.

  • Define the Binding Site (Grid Box): The "grid box" is a defined 3D space within the protein where the docking algorithm will search for binding poses. The causality here is to focus the computation on the known active site to increase efficiency and accuracy. This is typically centered on the location of the co-crystallized ligand in the original PDB file.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

  • Execute Docking: Run the Vina executable from the command line, pointing to the configuration file.

  • Analyze Results:

    • Binding Affinity: The primary output is the binding affinity in kcal/mol, found in the output .pdbqt file and the log file.

    • Pose Visualization: Use a molecular visualization tool like PyMOL or ChimeraX to view the predicted binding poses. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between 4-Chlorofuro[2,3-d]pyridazine and the amino acid residues of the target's active site.

  • Self-Validation (Trustworthiness): To validate the docking protocol, remove the original co-crystallized ligand from the PDB file, and then re-dock it. If the protocol can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD < 2.0 Å), it builds confidence in the predictions for our novel compound.

Table 2: Hypothetical Molecular Docking Results against EGFR

Compound Binding Affinity (kcal/mol) Key Interacting Residues
4-Chlorofuro[2,3-d]pyridazine -8.9 Met793, Leu718, Cys797

| Erlotinib (Reference Inhibitor) | -9.5 | Met793, Gln791, Thr790 |

Ligand-Based Prediction: QSAR Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. [3]This method is particularly valuable when the 3D structure of the target is unknown, but a dataset of compounds with known activities is available. [7]

QSAR_Workflow Data 1. Data Collection (Compounds with known activity) Descriptors 2. Descriptor Calculation (Physicochemical, Topological) Data->Descriptors Split 3. Data Splitting (Training Set, Test Set) Descriptors->Split Model 4. Model Building (e.g., Multiple Linear Regression, Random Forest) Split->Model Validation 5. Model Validation (Cross-validation, R², Q²) Model->Validation Predict 6. Predict Activity of New Compound Validation->Predict

Caption: The general workflow for developing a predictive QSAR model.

Protocol 4.3.1: Developing a Predictive QSAR Model

  • Data Collection: Compile a dataset of structurally diverse compounds with experimentally measured biological activity (e.g., IC50 values) against the target of interest.

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that represent its structural and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).

  • Data Splitting (Rationale): To build a trustworthy model, the data must be split. The training set (typically ~80% of the data) is used to build the model. The test set (~20%) is kept aside and is used to evaluate the model's predictive power on unseen data. [8]4. Model Building: Use a statistical or machine learning algorithm to find the best correlation between the calculated descriptors and the biological activity for the training set.

  • Model Validation (Trustworthiness): The model's robustness is assessed using metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value (e.g., > 0.6) indicates a model with good predictive ability.

  • Prediction: Once a validated model is established, calculate the same set of descriptors for 4-Chlorofuro[2,3-d]pyridazine and use the model to predict its biological activity.

Predicting Drug-Likeness: ADMET Profiling

A potent compound is useless if it cannot reach its target in the body or is toxic. [9]ADMET prediction assesses these pharmacokinetic properties early in the discovery process. [6][10] Protocol 4.4.1: Web-Based ADMET Prediction

  • Obtain SMILES String: Convert the structure of 4-Chlorofuro[2,3-d]pyridazine into its SMILES (Simplified Molecular-Input Line-Entry System) representation.

  • Use Web Servers: Input the SMILES string into freely available, well-regarded web servers like SwissADME and pkCSM.

  • Analyze Output: These servers provide predictions for a wide range of properties. Collate the key results into a summary table. The rationale is to quickly filter out compounds with obvious liabilities, such as poor absorption or high predicted toxicity.

Table 3: Hypothetical ADMET Profile for 4-Chlorofuro[2,3-d]pyridazine

Property Predicted Value Interpretation / Guideline
Absorption
GI Absorption High Likely well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier.
Distribution
LogP 2.8 Optimal lipophilicity.
Metabolism
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this pathway.
Excretion
T half-life 2.5 hours Reasonable half-life.
Toxicity
AMES Toxicity No Predicted to be non-mutagenic.
hERG I Inhibitor No Low risk of cardiotoxicity.

| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness properties. |

Section 5: Synthesizing the Data for a Cohesive Bioactivity Hypothesis

The power of this multi-pronged approach lies in the synthesis of all generated data. Each piece of information serves as a check on the others, building a compelling, evidence-based narrative.

  • Scenario 1 (High Concordance): If molecular docking shows a strong binding affinity to EGFR (-8.9 kcal/mol), the compound's structure fits well within a validated EGFR-inhibitor QSAR model, and the ADMET profile predicts good oral bioavailability and low toxicity, we can formulate a strong hypothesis: "4-Chlorofuro[2,3-d]pyridazine is a promising candidate for development as an orally bioavailable EGFR inhibitor."

  • Scenario 2 (Discordant Results): If docking results are poor, but the ADMET profile is excellent and a QSAR model for a different target (e.g., an anti-inflammatory target) predicts high activity, it would pivot our investigation. This would suggest our initial target hypothesis was incorrect and that the compound's bioactivity may lie elsewhere.

This synthesis prevents over-reliance on a single computational method and provides a more nuanced understanding of the compound's potential.

Conclusion and Forward-Looking Plan

Based on this comprehensive in silico workflow, a robust, data-driven hypothesis regarding the bioactivity of 4-Chlorofuro[2,3-d]pyridazine can be constructed. The computational evidence would strongly guide the next, crucial phase of experimental validation. A logical follow-up plan would involve:

  • Chemical Synthesis: Synthesis of 4-Chlorofuro[2,3-d]pyridazine to provide material for testing.

  • In Vitro Enzymatic Assays: Directly test the compound's inhibitory activity against the top protein targets identified by molecular docking (e.g., EGFR, PI3Kα).

  • In Vitro Cellular Assays: Evaluate the compound's effect on the proliferation of cancer cell lines known to be dependent on the identified target (e.g., A549 or T-47D cells). [11]4. Experimental ADME: Perform initial experimental checks on properties like solubility and metabolic stability to validate the in silico predictions.

By front-loading the discovery process with this rigorous computational analysis, we de-risk the project, conserve resources, and ensure that subsequent laboratory work is focused, efficient, and built upon a solid scientific foundation.

References

  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved March 3, 2026.
  • Vertex AI Search. (2007, March 1). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved March 3, 2026.
  • Vertex AI Search. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved March 3, 2026.
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design? Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Chapter 6: Pharmacophore Models in Drug Design. Retrieved March 3, 2026.
  • YouTube. (2020, July 7).
  • PMC. (n.d.). Conventional and in silico approaches to select promising food-derived bioactive peptides: A review. Retrieved March 3, 2026.
  • Aurlide. (2025, September 27).
  • Vertex AI Search. (n.d.). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Retrieved March 3, 2026.
  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design? Retrieved March 3, 2026.
  • Fiveable. (2025, August 15). 4.2 Quantitative structure-activity relationships (QSAR). Retrieved March 3, 2026.
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  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Computational tools for ADMET. Retrieved March 3, 2026.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved March 3, 2026.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved March 3, 2026.
  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved March 3, 2026.
  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved March 3, 2026.
  • Galaxy Training!. (2019, October 19). Protein-ligand docking. Retrieved March 3, 2026.
  • Creative Biostructure. (n.d.). QSAR Analysis - Creative Biostucture Drug Discovery. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Retrieved March 3, 2026.
  • ResearchGate. (n.d.). General Steps of Developing QSAR Models. Retrieved March 3, 2026.
  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved March 3, 2026.
  • JOCPR. (n.d.).
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  • PubMed. (2025, November 15). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Retrieved March 3, 2026.
  • RSC Publishing. (n.d.).
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  • PMC. (2021, December 7). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Retrieved March 3, 2026.
  • ResearchGate. (2025, October 12). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved March 3, 2026.
  • IRIS Unimore. (2021, December 28). Application of a Combined Peptidomics and In Silico Approach for the Identification of Novel Dipeptidyl Peptidase-IV-In. Retrieved March 3, 2026.
  • PubMed. (2015, May 15). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Retrieved March 3, 2026.
  • Vertex AI Search. (n.d.).
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  • Institute of Molecular and Translational Medicine. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved March 3, 2026.
  • JOCPR. (2024, January 3).

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Literature review of furopyridazine compounds in chemical research

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Chemical Review: Furopyridazine Scaffolds in Medicinal Chemistry Subtitle: A Technical Guide to Synthesis, Isomerism, and Therapeutic Applications

Executive Summary

The furopyridazine scaffold represents a privileged yet under-explored heterocyclic system in modern drug discovery. Structurally analogous to phthalazines and quinazolines, furopyridazines offer unique physicochemical properties due to the fusion of the electron-rich furan ring with the electron-deficient pyridazine core. This guide dissects the three primary isomeric forms—furo[2,3-d]pyridazine, furo[2,3-c]pyridazine, and furo[3,4-d]pyridazine—providing researchers with actionable synthetic protocols and structure-activity relationship (SAR) insights.

Structural Classification & Isomerism

The physicochemical behavior of furopyridazines is dictated by the fusion pattern of the furan and pyridazine rings. This distinction is critical for target engagement and synthetic planning.

IsomerStructure DescriptionKey Chemical CharacteristicPrimary Therapeutic Potential
Furo[2,3-d]pyridazine Furan fused to the d-face of pyridazine.[1][2]High aromatic stability; susceptible to nucleophilic attack at C4/C7.Anticancer (BCL2), Antimicrobial
Furo[2,3-c]pyridazine Furan fused to the c-face of pyridazine.Rare isomer; synthetically challenging until recent Pd-catalyzed methods.Underexplored / Novel Chemical Space
Furo[3,4-d]pyridazine Furan fused to the d-face, often as a dione.Often exists as a reactive anhydride or dione intermediate.Angiogenesis Inhibition (VEGF)

Furo[2,3-d]pyridazine: The Bioactive Workhorse

This isomer is the most extensively studied due to its bioisosteric relationship with biologically active phthalazines.

Mechanism of Action & SAR

The furo[2,3-d]pyridazine core functions as a flat, aromatic intercalator or groove binder.

  • BCL2 Inhibition: Derivatives such as furo[2,3-d]pyridazin-4(5H)-one have shown selectivity for BCL2 promoter G-quadruplexes, stabilizing these structures to suppress oncogene expression.[2]

  • Antimicrobial Activity: Halogenation at the C4 and C7 positions (e.g., 4,7-dichloro derivatives) significantly enhances lipophilicity (LogP), facilitating membrane permeation in Gram-positive bacteria.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the classical cyclization pathway from furan precursors, a robust method for generating library diversity.

Furo23d_Synthesis Start Furan-2-carboxylic acid derivatives Inter1 1-Aroyl-hydrazone Intermediate Start->Inter1 + Hydrazine/Hydrazide Product 4-Aryl-furo[2,3-d]pyridazine Inter1->Product Cyclization (Reflux) Reagent PPE (Polyphosphate Ester) Cyclodehydration Reagent->Inter1 Catalyst

Caption: Cyclodehydration pathway for furo[2,3-d]pyridazine synthesis using Polyphosphate Ester (PPE).

Detailed Experimental Protocol: Synthesis of 4-Aryl-furo[2,3-d]pyridazines

Source Adaptation: Based on hydrazone cyclization methodologies (e.g., NepJOL 2013).

Rationale: This protocol uses Polyphosphate Ester (PPE) as a cyclodehydrating agent. PPE is chosen over PPA (Polyphosphoric Acid) because it is soluble in organic solvents (like chloroform), allowing for milder reflux conditions and easier workup.

Step-by-Step Procedure:

  • Reagent Preparation (PPE): Reflux a mixture of phosphorous pentoxide (50 g), dry diethyl ether (50 mL), and dry chloroform (150 mL) for 24-26 hours until homogenous. Safety Note: Exothermic reaction; use a moisture guard.

  • Hydrazone Formation: React furan-2-aldehyde with the appropriate aryl hydrazide in ethanol (reflux 2-4 h) to isolate the 1-aroyl-hydrazone intermediate.

  • Cyclization:

    • Dissolve the hydrazone (0.01 mol) in the prepared PPE solution (approx. 20-30 mL).

    • Reflux the mixture for 8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup:

    • Cool the reaction mixture and pour onto crushed ice (250 g).

    • Basify to pH 8-9 using 10% ammonium hydroxide.

    • Extract with chloroform (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the target furo[2,3-d]pyridazine.

Furo[2,3-c]pyridazine: The Modern Synthetic Target

Historically difficult to access, this isomer has gained attention through transition-metal catalysis, allowing for "green" one-pot syntheses.

Synthetic Strategy: Tandem Sonogashira-Cycloisomerization

This method builds the furan ring onto a pre-existing pyridazine core, utilizing a high-yielding palladium-catalyzed cascade.

Furo23c_Synthesis Start 4-Bromopyridazin-3(2H)-one Inter Sonogashira Intermediate (Alkynyl-pyridazinone) Start->Inter Cross-Coupling Reagents Terminal Alkyne + PdCl2(PhCN)2 CuI, DPPF, iPr2NH Reagents->Start Cyclo 5-exo-dig Cyclization Inter->Cyclo In situ Product Furo[2,3-c]pyridazine Cyclo->Product Isomerization

Caption: Tandem Pd-catalyzed assembly of furo[2,3-c]pyridazine from bromopyridazinone.

Detailed Protocol: Catalytic Cascade Synthesis

Source Adaptation: J. Org. Chem. 2017 (Ganley & Waller).[3]

Rationale: This protocol avoids the harsh conditions of Dieckmann condensations. The use of PdCl2(PhCN)2 with DPPF is critical; the bulky ligand prevents catalyst poisoning by the nitrogen-rich pyridazine.

Step-by-Step Procedure:

  • Setup: In a flame-dried reaction vial, charge 4-bromopyridazin-3(2H)-one (1.0 equiv).

  • Catalyst Addition: Add PdCl2(PhCN)2 (5 mol%), DPPF (7.5 mol%), and CuI (5 mol%).[4]

  • Solvent & Base: Add 1,4-dioxane (0.2 M concentration relative to substrate) and diisopropylamine (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (2.0 equiv).

  • Reaction: Degas with N₂ (3 cycles). Heat at 100°C for 1–3 hours.

  • Validation: Monitor by UPLC-MS for the disappearance of bromide and appearance of the cyclized mass (M+H).

  • Isolation: Dilute with EtOAc, wash with water/brine, and purify via flash chromatography (typically Hexane/EtOAc gradient).

Furo[3,4-d]pyridazine: The Angiogenesis Inhibitor

This isomer is frequently encountered as a dione (anhydride-like structure) or as a fused system in VEGFR inhibitors.

  • Key Application: Angiogenesis inhibition (VEGF pathway).

  • Chemistry: Often synthesized from pyridazine-4,5-dicarboxylic acid.[5]

  • Reaction: Pyridazine-4,5-dicarboxylic acid + Acetic Anhydride -> Furo[3,4-d]pyridazine-5,7-dione.

  • Utility: This dione is a potent electrophile, often reacted further with hydrazines to form phthalazine-like bridged systems (e.g., 5,8-dihydropyrido[2,3-d]pyridazine-5,8-diones).

References

  • Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(23), 12740–12745.[6] [Link][6]

  • Basavaraja, H. S., et al. (2013). Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. Journal of Nepal Chemical Society, 30, 88-92. [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link]

  • Ohnmacht, C. J., et al. (2001). Substituted pyridines and pyridazines with angiogenesis inhibiting activity.[7] World Intellectual Property Organization, WO2001023375A2.

Sources

Methodological & Application

Application Note: Synthesis Protocol and Mechanistic Insights for 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chlorofuro[2,3-d]pyridazine (CAS: 14757-81-4)

Strategic Overview & Retrosynthetic Analysis

The fused bicyclic heterocycle 4-chlorofuro[2,3-d]pyridazine [1] is a highly versatile electrophilic building block in medicinal chemistry. The furo[2,3-d]pyridazine scaffold is frequently utilized as a bioisostere for phthalazines and quinazolines in the development of kinase inhibitors and BCL2 G-quadruplex stabilizers[2].

The strategic value of this specific intermediate lies in the C4-chloro substituent. The electron-deficient nature of the pyridazine ring highly activates the C4 position toward Nucleophilic Aromatic Substitution (


) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Retrosynthetic Strategy: The synthesis relies on a robust three-step linear sequence pioneered in early heterocyclic studies[3]. The target is accessed via the deoxychlorination of a pyridazinone precursor, which is itself constructed through the cyclocondensation of hydrazine with an ortho-formyl furan-carboxylic acid.

Synthesis A Furan-3-carboxylic acid B 2-Formylfuran-3-carboxylic acid A->B 1. LDA, THF, -78°C 2. DMF, H3O+ C Furo[2,3-d]pyridazin-4(5H)-one B->C N2H4·H2O, EtOH Reflux, 4h D 4-Chlorofuro[2,3-d]pyridazine C->D POCl3, DMF (cat.) 90°C, 3h

Synthetic workflow for 4-Chlorofuro[2,3-d]pyridazine from furan-3-carboxylic acid.

Mechanistic Grounding & Causality

As a self-validating protocol, each step is designed not just to yield the product, but to provide clear analytical feedback to the chemist.

Step 1: Directed Ortho-Metalation (DoM)

Furan-3-carboxylic acid is subjected to DoM using Lithium Diisopropylamide (LDA). Causality: The first equivalent of LDA deprotonates the carboxylic acid. The resulting carboxylate acts as a directing group, coordinating the second equivalent of lithium and guiding the metalation strictly to the adjacent C2 position. Quenching with DMF yields the aldehyde. Operating at strictly -78 °C prevents furan ring-opening side reactions.

Step 2: Hydrazinolysis and Cyclocondensation

Causality: Hydrazine hydrate reacts chemoselectively with the highly electrophilic C2-aldehyde to form a hydrazone intermediate. The proximity of the C3-carboxylic acid then drives an intramolecular nucleophilic acyl substitution. Using ethanol as a protic solvent facilitates the dehydration steps, and the resulting planar furo[2,3-d]pyridazin-4(5H)-one naturally precipitates out of the cold solvent, driving the equilibrium to completion.

Step 3: Vilsmeier-Haack Activated Deoxychlorination

Converting the highly stable lactam (pyridazinone) to the chloro-heterocycle requires breaking the aromatic amide resonance. Causality: Relying on neat Phosphorus Oxychloride (


) is kinetically slow. By adding a catalytic amount of DMF, the system generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ. This reagent rapidly O-activates the lactam tautomer, facilitating a smooth chloride displacement and suppressing degradation pathways.

Reaction Optimization Data

The necessity of the Vilsmeier-Haack activation in Step 3 is demonstrated by the quantitative optimization data below. The addition of catalytic DMF significantly reduces reaction time while maximizing isolated yield and HPLC purity.

Reagent SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)

(neat)
105 (Reflux)6.0856592.0

+ DIPEA (1.5 eq)
904.0958295.5

+ DMF (0.1 eq)
90 3.0 >99 88 98.5

+ DMF (0.1 eq)
80 (Reflux)12.0554085.0

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2-Formylfuran-3-carboxylic acid
  • Preparation: Flame-dry a 500 mL 3-neck flask. Add anhydrous THF (150 mL) and diisopropylamine (31.0 mL, 2.2 eq). Cool to -78 °C under a nitrogen atmosphere.

  • Base Formation: Add n-Butyllithium (2.5 M in hexanes, 88 mL, 2.2 eq) dropwise. Stir for 30 minutes to form LDA.

  • Metalation: Dissolve furan-3-carboxylic acid (11.2 g, 100 mmol, 1.0 eq) in 50 mL anhydrous THF. Add this solution dropwise to the LDA mixture, maintaining the internal temperature below -70 °C. Stir at -78 °C for 1.5 hours.

  • Formylation: Add anhydrous DMF (11.6 mL, 1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation:

    
     NMR (
    
    
    
    ) will confirm success via the disappearance of the furan C2-H signal and the appearance of a sharp aldehyde singlet at
    
    
    9.8 ppm.
Protocol 2: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one
  • Condensation: Suspend 2-formylfuran-3-carboxylic acid (10.0 g, 71.4 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Add hydrazine hydrate (80% aqueous, 5.2 mL, 1.2 eq) dropwise at room temperature. An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a pale yellow solid. Filter the solid through a Büchner funnel, wash with ice-cold ethanol (20 mL), and dry under high vacuum.

  • Self-Validation: LC-MS will show a dominant peak at

    
     137 
    
    
    
    . IR spectroscopy will reveal a strong lactam
    
    
    stretch at
    
    
    1670
    
    
    .
Protocol 3: Synthesis of 4-Chlorofuro[2,3-d]pyridazine
  • Activation: In a fume hood, suspend furo[2,3-d]pyridazin-4(5H)-one (5.0 g, 36.7 mmol) in

    
     (17.1 mL, 5.0 eq).
    
  • Catalysis: Add anhydrous DMF (0.28 mL, 0.1 eq).

  • Heating: Heat the mixture to 90 °C. The suspension will gradually become a homogeneous dark solution over 30-45 minutes. Stir at 90 °C for a total of 3 hours.

  • Concentration: Cool to room temperature. Remove excess

    
     by rotary evaporation under high vacuum (ensure the pump is protected by a cold trap and acid scrubber).
    
  • Quenching: Dissolve the oily residue in dichloromethane (DCM, 50 mL) and pour dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous

    
     (pH must remain >7).
    
  • Extraction: Separate the layers. Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the product as an off-white solid.
  • Self-Validation: LC-MS will confirm the monoisotopic mass of 153.99 Da[4], showing an

    
     of 155/157 
    
    
    
    with the characteristic 3:1 isotopic ratio of a single chlorine atom.

References

1.4 - Université du Luxembourg / PubChem 2.1 - MolCore 3. 5 - Yoshina S., Maeba I., University of St Andrews Heterocyclic Archives 4.2 - National Institutes of Health (PMC)

Sources

Using 4-Chlorofuro[2,3-d]pyridazine as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chlorofuro[2,3-d]pyridazine as a Strategic Intermediate in Kinase Inhibitor Discovery

Strategic Relevance in Oncology and Angiogenesis

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors is a cornerstone of targeted oncology. Within this domain, the furo[2,3-d]pyridazine scaffold has emerged as a highly privileged pharmacophore, serving as a bioisostere for quinazolines and phthalazines[1]. 4-Chlorofuro[2,3-d]pyridazine (CAS: 14757-81-4) is the critical electrophilic building block used to synthesize these multi-targeted inhibitors[2].

The most prominent clinical derivative of this scaffold is Telatinib (BAY 57-9352), a potent, orally available inhibitor of VEGFR2, VEGFR3, c-Kit, and PDGFRα[3]. By utilizing 4-chlorofuro[2,3-d]pyridazine as an intermediate, medicinal chemists can leverage nucleophilic aromatic substitution (S_NAr) to rapidly generate libraries of 4-amino-substituted analogs, optimizing for hinge-region binding in the kinase ATP pocket.

Pharmacophore Mechanics: Why Furo[2,3-d]pyridazine?

The efficacy of furo[2,3-d]pyridazine-based inhibitors stems from their exceptional geometric complementarity to the ATP-binding cleft of RTKs.

  • Hinge Binding: The nitrogen atoms of the pyridazine ring act as potent hydrogen bond acceptors, interacting directly with the backbone amides (e.g., Cys919 in VEGFR2) of the kinase hinge region.

  • Hydrophobic Projection: The S_NAr displacement of the C4-chloride with an aryl amine (such as 4-chloroaniline) creates a diarylamine-like trajectory. This projects the aryl substituent deep into the hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation and halting downstream angiogenic signaling[3].

G VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylates MAPK MAPK Cascade (Raf/MEK/ERK) VEGFR2->MAPK Signaling Inhibitor Furo[2,3-d]pyridazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Figure 1: VEGFR2 signaling pathway blockade by furo[2,3-d]pyridazine inhibitors.

Physicochemical Profile

Understanding the baseline properties of the intermediate is crucial for predicting its behavior in organic solvents and its reactivity profile during S_NAr conditions.

Table 1: Physicochemical Parameters of 4-Chlorofuro[2,3-d]pyridazine

PropertyValue
IUPAC Name 4-Chlorofuro[2,3-d]pyridazine
CAS Number 14757-81-4[2]
Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol [2]
Monoisotopic Mass 153.9934 Da[4]
Structural Class Fused Heterocycle (Furopyridazine)
Key Reactivity Nucleophilic Aromatic Substitution (S_NAr) at C4

Synthetic Strategy & Reaction Causality

The C4 position of 4-chlorofuro[2,3-d]pyridazine is highly activated toward nucleophiles. This activation is driven by the alpha-effect of the adjacent pyridazine nitrogens, which withdraw electron density and stabilize the resulting Meisenheimer complex during substitution.

To synthesize clinical-grade inhibitors like Telatinib, the intermediate undergoes condensation with an aniline derivative. Because anilines are relatively weak nucleophiles, the reaction requires strong base catalysis. Industrial protocols utilize Potassium tert-butoxide (KOtBu) in a Toluene/THF mixture[5], or Potassium Hydroxide (KOH) with 18-crown-6 ether in Toluene[6].

  • Causality of Base Selection: KOtBu is a sterically hindered, non-nucleophilic base. It rapidly deprotonates the aniline (forming a highly nucleophilic anilide anion) without competing for the electrophilic C4 carbon of the furopyridazine.

  • Causality of Solvent: Toluene provides the necessary boiling point to overcome the S_NAr activation energy, while THF ensures the solubility of the polar starting materials and the alkoxide base[5].

Workflow SM 4-Chlorofuro[2,3-d]pyridazine (CAS: 14757-81-4) SNAr SNAr Reaction (Toluene/THF, 50-100°C) SM->SNAr Nuc Nucleophile (e.g., 4-Chloroaniline) Nuc->SNAr Base Base Catalysis (KOtBu or KOH/18-crown-6) Base->SNAr Product 4-Substituted Furo[2,3-d]pyridazine (Kinase Inhibitor Precursor) SNAr->Product Purification Crystallization & Salt Formation (e.g., Mesylate Salt) Product->Purification

Figure 2: Synthetic workflow for C4-amination of 4-chlorofuro[2,3-d]pyridazine.

Validated Experimental Protocol: C4-Amination via S_NAr

This protocol is a self-validating system designed for the coupling of 4-chlorofuro[2,3-d]pyridazine with aryl amines, adapted from optimized industrial methodologies[5].

Reagents & Equipment:

  • 4-Chlorofuro[2,3-d]pyridazine (1.0 equiv)

  • 4-Chloroaniline (or desired aryl amine) (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • Anhydrous Toluene / Anhydrous THF (1:3 v/v)

  • Nitrogen-purged reaction vessel with reflux condenser.

Step-by-Step Methodology:

  • Preparation & Solvation: Charge an oven-dried flask with 4-chlorofuro[2,3-d]pyridazine (1.0 equiv) and the aryl amine (1.1 equiv). Add the Toluene/THF solvent mixture to achieve a substrate concentration of 0.2 M.

    • Validation Check: The mixture should form a pale yellow suspension. Complete dissolution may not occur until the base is added.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add KOtBu (3.0 equiv) in three equal portions over 15 minutes.

    • Causality: Stepwise addition at low temperature prevents exothermic degradation of the heterocyclic core and controls the generation of the nucleophilic anilide anion.

  • S_NAr Condensation: Remove the ice bath and heat the mixture to 65°C – 80°C for 4 to 6 hours.

    • Validation Check: The reaction will transition from a suspension to a deep amber, clear solution. Monitor reaction progress via TLC (Eluent: 95:5 Dichloromethane/Methanol). The starting material (R_f ~ 0.6) must completely disappear, replaced by a highly UV-active product spot (R_f ~ 0.4).

  • Quench & Extraction: Cool the reaction to room temperature. Quench slowly with saturated aqueous NH_4Cl (equal volume to the reaction solvent).

    • Causality: NH_4Cl safely neutralizes the excess KOtBu without risking acidic hydrolysis of the newly formed C-N bond. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot acetonitrile.

    • Validation Check: Analyze the crystallized product via LC-MS. The mass spectrum must show the target (M+H)+ corresponding to the exact mass of the amine addition minus the mass of the displaced chloride (-35.5 Da).

References

Sources

Application Note & Protocol: A Modular Three-Step Synthesis of 4-Amino-furo[2,3-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step protocol for the synthesis of 4-amino-furo[2,3-d]pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic approach involves the initial construction of a versatile furo[2,3-d]pyridazin-4(5H)-one intermediate, followed by its conversion to a 4-chloro derivative, and concluding with a nucleophilic aromatic substitution to install the desired amino functionality. This modular methodology allows for the generation of a diverse library of substituted analogs for structure-activity relationship (SAR) studies. The causality behind experimental choices, mechanistic insights, and practical troubleshooting are discussed to ensure scientific integrity and reproducibility.

Scientific Rationale and Strategic Overview

The furo[2,3-d]pyridazine scaffold is a privileged heterocyclic system in drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. Related fused pyrimidine systems, such as furo[2,3-d]pyrimidines, have demonstrated potent activities as kinase inhibitors and anticancer agents, highlighting the therapeutic potential of this compound class.[1][2][3]

The synthetic strategy outlined herein is designed for modularity and efficiency. It hinges on the creation of a key intermediate, 4-chloro-furo[2,3-d]pyridazine , which serves as an electrophilic substrate for the introduction of various amino groups. This three-step sequence is logically sound and widely applicable in heterocyclic chemistry:

  • Core Formation: Construction of the stable furo[2,3-d]pyridazin-4(5H)-one ring system from an accessible furan precursor. This lactam-like structure is generally stable and readily purified.

  • Activation via Chlorination: Conversion of the C4-carbonyl (in its enol form) into a highly reactive chlorosulfonate or phosphate ester intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃), which is then displaced by chloride to form the 4-chloro derivative. This step transforms the unreactive C4 position into an excellent electrophilic site.[4]

  • Amination via SNAr: Introduction of the desired amino moiety through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further activated by the adjacent nitrogen atoms, facilitates the displacement of the chloride leaving group by a variety of amine nucleophiles.[5][6]

This approach provides a reliable pathway to the target compounds and allows for late-stage diversification, a crucial advantage in medicinal chemistry programs.

Visualized Synthetic Workflow

The overall synthetic pathway is summarized in the workflow diagram below.

Synthesis_Workflow Start Substituted Furan Precursor Core Furo[2,3-d]pyridazin-4(5H)-one (Intermediate 1) Start->Core Protocol 1: Cyclocondensation Chloro 4-Chloro-furo[2,3-d]pyridazine (Intermediate 2) Core->Chloro Protocol 2: Chlorination Final 4-Amino-furo[2,3-d]pyridazine Derivatives (Target) Chloro->Final Protocol 3: Amination (SNAr)

Caption: A high-level overview of the modular three-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one (Intermediate 1)

This protocol is adapted from established methods for forming pyridazinone rings via condensation with hydrazine.[7] It involves the reaction of a suitably functionalized furan with hydrazine hydrate to form the bicyclic core.

Rationale: The cyclocondensation reaction between a 1,4-dicarbonyl compound (or its equivalent, like a keto-ester) and hydrazine is a classic and highly effective method for forming the pyridazine ring. The reaction proceeds via initial formation of a hydrazone followed by an intramolecular nucleophilic attack and dehydration to yield the stable, aromatic pyridazinone ring.

  • Materials:

    • Methyl 2-formylfuran-3-carboxylate (or a similar 1,4-dicarbonyl precursor) (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O, ~64% solution) (1.2 eq)

    • Ethanol (or another suitable alcohol solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the furan precursor (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (typically 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume in vacuo until a solid appears, then cool in an ice bath and proceed with filtration.

    • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Validation:

    • ¹H NMR should confirm the disappearance of the aldehyde proton and the appearance of a broad N-H signal for the pyridazinone ring.

    • Mass spectrometry should confirm the expected molecular weight of the fused product.

Protocol 2: Synthesis of 4-Chloro-furo[2,3-d]pyridazine (Intermediate 2)

This step activates the C4 position for nucleophilic substitution. The use of phosphorus oxychloride (POCl₃) is a standard and robust method for converting cyclic amides (lactams) to their corresponding chloro-azaheterocycles.[4][8]

Rationale: The lone pair on the lactam nitrogen first attacks the electrophilic phosphorus atom of POCl₃. Subsequent steps lead to the formation of a phosphate ester intermediate at the oxygen of the enol form. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion (from POCl₃) in an addition-elimination type mechanism to yield the chlorinated product. Using a base like pyridine or operating at high temperatures can facilitate the reaction.[4]

  • Materials:

    • Furo[2,3-d]pyridazin-4(5H)-one (Intermediate 1) (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq, used as both reagent and solvent)

    • N,N-Dimethylaniline or Pyridine (catalytic to 1.0 eq, optional but recommended)

  • Procedure:

    • Caution: Perform this reaction in a moisture-free environment under an inert atmosphere (N₂ or Ar).

    • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place Furo[2,3-d]pyridazin-4(5H)-one (1.0 eq).

    • Carefully add phosphorus oxychloride (5-10 eq). The substrate may not fully dissolve initially.

    • (Optional) Add N,N-dimethylaniline or pyridine (0.1-1.0 eq) dropwise. This can accelerate the reaction.

    • Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The mixture should become a clear, dark solution.

    • Monitor the reaction by TLC (quench a small aliquot carefully with ice water and extract with ethyl acetate).

    • Once complete, cool the reaction mixture to room temperature.

    • Work-up (Critical): Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and gas-evolving process.

    • The pH will be highly acidic. Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate or solid sodium carbonate until the pH is ~7-8.

    • The product usually precipitates as a solid and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-chloro derivative.

    • Purify by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 4-Amino-furo[2,3-d]pyridazine Derivatives (Target)

This final step involves the nucleophilic aromatic substitution of the chloride with an amine.[9]

Rationale: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms, particularly those ortho and para to the nitrogens (like C4), susceptible to nucleophilic attack.[10] The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anion, whose formation is the rate-determining step. The aromaticity is restored upon the expulsion of the chloride leaving group.[11][12]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

  • Materials:

    • 4-Chloro-furo[2,3-d]pyridazine (Intermediate 2) (1.0 eq)

    • Desired primary or secondary amine (R₁R₂NH) (2.0 - 5.0 eq)

    • Solvent (e.g., Ethanol, Isopropanol, Dioxane, or DMF)

    • (Optional) Base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), if using an amine salt.

  • Procedure:

    • In a sealable reaction vessel or a round-bottom flask with a reflux condenser, dissolve 4-Chloro-furo[2,3-d]pyridazine (1.0 eq) in the chosen solvent (e.g., isopropanol, 0.1-0.2 M).

    • Add the desired amine (2.0-5.0 eq). Using an excess of the amine nucleophile drives the reaction to completion and also acts as a base to neutralize the HCl generated.

    • Seal the vessel or heat the mixture to reflux (80-120 °C, depending on the solvent and amine reactivity).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final 4-amino-furo[2,3-d]pyridazine derivative.

Data Summary and Troubleshooting

The reaction conditions for the amination step can be optimized for different amine nucleophiles.

EntryAmine NucleophileSolventTemperature (°C)Typical Time (h)Expected Yield
1Ammonia (in MeOH)Methanol100 (sealed tube)12-18Moderate-Good
2BenzylamineIsopropanol804-8Good-Excellent
3MorpholineDioxane1006-12Excellent
4AnilineDMF12018-24Fair-Good
Problem Potential Cause Suggested Solution
Low yield in Protocol 2 (Chlorination) Incomplete reaction or decomposition.Ensure anhydrous conditions. Increase reaction time or temperature slightly. A catalytic amount of DMF can sometimes accelerate these reactions.
Hydrolysis during work-up.Ensure the quenching on ice is done efficiently and neutralization is performed promptly before extraction.
Incomplete reaction in Protocol 3 (Amination) Poor nucleophilicity of the amine.Increase the reaction temperature. Switch to a higher boiling point solvent like DMF or use microwave irradiation.
Steric hindrance.Use a less hindered amine if possible, or prolong the reaction time and increase temperature.
Multiple products observed Side reactions or decomposition.Lower the reaction temperature. Ensure the starting chloro-intermediate is pure.

Conclusion

The protocols described provide a robust and versatile synthetic route to 4-amino-furo[2,3-d]pyridazine derivatives. By leveraging a stable pyridazinone intermediate and an activated chloro-derivative, this methodology enables the efficient introduction of a wide range of amino functionalities. This strategic approach is highly amenable to library synthesis for the exploration of structure-activity relationships, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. ResearchGate. Available at: [Link]

  • Gao, H.-T., Ma, J.-K., Hu, Y.-G., & Wang, H.-M. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research. Available at: [Link]

  • Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Convenient Synthesis of Pyrido[4,3-d]pyrimidine-2,4-(1H,3H)-diones. Journal of the Chinese Chemical Society. Available at: [Link]

  • Jiao, X., et al. (2012). Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6212-7. Available at: [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889. Available at: [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Tratnyek, P. G., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2056-63. Available at: [Link]

  • Volle, J.-N., & Le Gall, E. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7767-7788. Available at: [Link]

  • Abdel Reheim, M. A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235-1254. Available at: [Link]

  • Wan, Y., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11901-11910. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. Available at: [Link]

  • Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. ResearchGate. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Structures of pyrano[2,3‐d] pyrimidine I, pyrido[2,3‐d] pyrimidine II and furo[2,3‐d] pyrimidine III. ResearchGate. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]

Sources

HPLC purification method for 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversed-Phase HPLC Purification Protocol for 4-Chlorofuro[2,3-d]pyridazine

Introduction & Scientific Rationale

4-Chlorofuro[2,3-d]pyridazine is a highly valuable bicyclic heteroaromatic intermediate utilized extensively in the drug discovery pipeline, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as novel integrase inhibitors and anti-angiogenic agents[1][2]. Achieving high purity (>98%) of this specific scaffold is critical; residual impurities can easily propagate through subsequent cross-coupling or nucleophilic substitution reactions, severely impacting final API yield and safety profiles[3].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for both the analytical purity assessment and the preparative-scale purification of 4-Chlorofuro[2,3-d]pyridazine.

Physicochemical Profiling & Method Causality

To engineer an effective chromatographic separation, we must first evaluate the analyte's intrinsic molecular properties and understand how they dictate column and solvent selection.

Table 1: Physicochemical Properties of 4-Chlorofuro[2,3-d]pyridazine

PropertyValueChromatographic Implication
CAS Number 14757-81-4[3]N/A
Molecular Formula C6H3ClN2O[4]Small molecule; requires high-efficiency columns for sharp peak resolution.
Molecular Weight 154.55 g/mol [3]Elutes well within standard RP-HPLC mass ranges.
Monoisotopic Mass 153.99 Da[4]Useful for LC-MS peak confirmation and fraction identification.
Structure Fused furan/pyridazine with 4-ClHigh aromaticity provides strong UV chromophores (optimal at 254 nm).

Causality in Method Development (The "Why"):

  • Stationary Phase Selection (C18): The compound possesses moderate lipophilicity driven by its heteroaromatic core and the electron-withdrawing chlorine atom. A standard high-carbon-load C18 (Octadecylsilane) bonded phase provides the optimal hydrophobic surface area to ensure adequate retention before elution.

  • Mobile Phase & pH Control: The pyridazine moiety contains nitrogen atoms with weak basicity. At a neutral pH, these nitrogens can interact non-specifically with residual acidic silanols on the silica matrix, leading to severe peak tailing. By utilizing 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases, we lower the pH to ~2.0. This completely protonates the pyridazine nitrogens, ion-pairs them with the trifluoroacetate anion, and simultaneously neutralizes surface silanols. The result is sharp, symmetrical peaks.

  • Organic Modifier (Acetonitrile): Acetonitrile (MeCN) is selected over methanol due to its lower viscosity and superior mass transfer kinetics. This reduces system backpressure and maintains high theoretical plate counts, which is an absolute necessity during preparative scale-up.

Step-by-Step Experimental Protocols

Sample Preparation (Self-Validating System)

Rationale: Particulate matter and strongly retained impurities will degrade the preparative column over time. This protocol includes a self-validation check to prevent column fouling.

  • Dissolution: Dissolve the crude 4-Chlorofuro[2,3-d]pyridazine in a mixture of 20% MeCN / 80% H2O. This matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting). The maximum recommended concentration for preparative injection is 50 mg/mL.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter.

  • Validation Check: Observe the filtrate. If the sample appears cloudy or precipitates after filtration, do NOT inject. Re-adjust the dissolution solvent by increasing the organic modifier to 30% MeCN until strict optical clarity is achieved.

Analytical HPLC Method (Purity Scouting)

Use this method to determine crude purity, establish the baseline retention time (Rt), and verify peak symmetry.

Table 2: Analytical HPLC Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25 °C
Injection Volume 10 µL

Table 3: Analytical Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

Validation Check: Ensure the Peak Symmetry Factor (As) of the target peak is between 0.9 and 1.2. If As > 1.5, verify the preparation of the TFA mobile phase.

Preparative HPLC Method (Scale-Up)

Once the analytical method is validated, scale up to the preparative column using the identical stationary phase chemistry to ensure linear scalability.

Table 4: Preparative HPLC Parameters

ParameterSpecification
Column C18, 21.2 x 250 mm, 5 µm
Flow Rate 20.0 mL/min
Injection Volume Up to 2.0 mL (100 mg load per injection)
Fraction Collection Threshold-triggered (UV 254 nm)

(Note: The preparative gradient mirrors the analytical gradient in Table 3, scaled appropriately for the system's specific dwell volume).

Process Visualizations

Workflow A 1. Crude Synthesis Mixture (4-Chlorofuro[2,3-d]pyridazine) B 2. Sample Preparation (Dissolution & 0.45µm Filtration) A->B C 3. Analytical HPLC (Method Scouting & Purity Check) B->C D 4. Preparative HPLC (C18, 0.1% TFA in H2O/MeCN) C->D E 5. Fraction Collection (UV Triggered at 254 nm) D->E F 6. Lyophilization (Yielding >98% Pure API Intermediate) E->F

Fig 1. End-to-end RP-HPLC purification workflow for 4-Chlorofuro[2,3-d]pyridazine.

Mechanism Analyte 4-Chlorofuro[2,3-d]pyridazine (Protonated Weak Base) Stationary C18 Stationary Phase (Hydrophobic Surface) Analyte->Stationary Hydrophobic Retention Detector UV Detector (254 nm Absorbance) Stationary->Detector Eluted Peak Mobile Mobile Phase (0.1% TFA Ion-Pairing) Mobile->Analyte Gradient Elution

Fig 2. RP-HPLC interaction mechanism for 4-Chlorofuro[2,3-d]pyridazine retention and elution.

References

1.[4] Université du Luxembourg. "4-chlorofuro[2,3-d]pyridazine (C6H3ClN2O) - PubChemLite". uni.lu.4 2.[3] MolCore. "14757-81-4 | 4-Chlorofuro[2,3-d]pyridazine". molcore.com. 3 3.[1] Gomaa, M. F. Y., et al. "Investigation of furo[2,3-h]- and pyridazino[3,4-f]cinnolin-3-ol scaffolds as substrates for the development of novel HIV-1 integrase inhibitors". SciSpace. 1 4.[2] Eissa, A. A. M., et al. "Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors". PubMed (NIH). 2

Sources

Application Note: A Systematic Approach to Evaluating Furopyridazine Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Furopyridazine Scaffold

The furopyridazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[3][4][5] Notably, specific furopyridazine compounds have shown promise as inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2), making them attractive candidates for oncology research.[3][6]

The journey from a newly synthesized compound to a validated lead molecule requires a rigorous and systematic evaluation of its biological activity. Cell-based assays are indispensable tools in this process, offering a more physiologically relevant context than traditional biochemical assays by accounting for critical factors like cell permeability, metabolic stability, and engagement with targets within the complex cellular milieu.[7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, tiered approach to characterizing the cellular effects of novel furopyridazine compounds. We move beyond simple protocols to explain the causality behind experimental choices, enabling you to build a robust data package that elucidates a compound's mechanism of action, from initial cytotoxicity screening to specific target validation.

Part 1: The Foundational Screen — Assessing Cytotoxicity and Viability

Expertise & Experience: The first and most fundamental question for any potential therapeutic agent is: does it affect cell viability? A primary screen is essential to determine the potency of a compound and establish a working concentration range for all subsequent mechanistic studies. Without this baseline, further experiments are inefficient and difficult to interpret. We recommend tetrazolium reduction assays for their robustness, scalability, and ease of use.

Recommended Assay: XTT for High-Throughput Viability Assessment

The XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4 methoxy-6-nitro) benzene-sulfonic acid hydrate) assay is a colorimetric method that measures the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Causality Behind the Choice: We prioritize the XTT assay over the more traditional MTT assay due to a critical methodological advantage: its formazan product is water-soluble. The MTT assay produces insoluble crystals that require an additional, often toxic, solubilization step, which can introduce variability and artifacts.[9] The XTT assay eliminates this step, streamlining the workflow and improving data reliability, making it ideal for high-throughput screening.

Protocol: XTT Cell Viability Assay

Materials:

  • 96-well flat-bottom cell culture plates

  • Furopyridazine compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Selected cancer cell lines (e.g., HCT-116, MCF-7, A549)[6]

  • Complete cell culture medium

  • XTT Cell Proliferation Kit (contains XTT reagent and an activation solution)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the furopyridazine compounds in culture medium. A typical starting range is 0.01 µM to 100 µM. Remember to prepare vehicle control wells (medium with the same concentration of DMSO used for the compounds).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • XTT Reagent Preparation: Shortly before the incubation period ends, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the activation solution).

  • Assay Reaction: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Data Acquisition: Gently shake the plate and measure the absorbance of the orange formazan product using a microplate reader at ~475 nm.

Trustworthiness - Self-Validating System:

  • Controls: Include wells with untreated cells (positive control for viability) and wells with medium only (background control).

  • Data Normalization: Express the absorbance data from treated wells as a percentage of the vehicle control wells after subtracting the background absorbance.

  • Dose-Response Curve: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value—the concentration at which the compound inhibits 50% of cell viability.

Data Presentation: Comparative Cytotoxicity

Summarize the calculated IC₅₀ values in a table to easily compare the potency of different compounds across various cell lines.

Compound IDFuropyridazine ScaffoldHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
FP-001A5.210.87.5
FP-002A0.92.11.5
FP-003B> 100> 100> 100
Doxorubicin(Control)0.150.220.18

Part 2: Mechanistic Elucidation — How Do the Compounds Work?

Once a compound demonstrates cytotoxic activity, the next critical step is to determine the mechanism of cell death or growth inhibition. A tiered approach, starting with broad mechanistic assays, is most effective.

G cluster_workflow Systematic Evaluation Workflow A Primary Screening (XTT Viability Assay) B Compound Active? (IC50 < 10 µM) A->B C Mechanistic Assays B->C Yes G Compound Inactive (Consider Derivatization) B->G No D Apoptosis Induction? (Caspase/Annexin V) C->D E Cell Cycle Arrest? (PI Staining) C->E H Characterize Apoptotic Pathway D->H Yes I Identify Checkpoint (G1, S, or G2/M) E->I Yes F Target Validation (e.g., Phospho-Protein Analysis) H->F I->F G pathway Kinase (e.g., CDK2) Substrate (Inactive) Substrate-P (Active) Cell Cycle Progression pathway:f0->pathway:f1 ATP pathway:f1->pathway:f2 Phosphorylation pathway:f2->pathway:f3 inhibitor Furopyridazine Compound inhibitor->pathway:f0 Inhibition

Caption: Inhibition of a kinase by a furopyridazine compound.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • 6-well plates

  • Cells, furopyridazine compound(s), and controls

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol [10]* Flow cytometry tubes

  • PI/RNase Staining Buffer (contains propidium iodide and RNase A)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin, neutralize, and combine with the supernatant containing any floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. [11][12]Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

    • Scientist's Note: Dropwise addition of ethanol while vortexing is critical. Adding it too quickly will cause massive cell aggregation, rendering the sample unusable for flow cytometry. [10]5. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Scientist's Note: RNase A is essential because PI can also bind to double-stranded RNA. RNase treatment ensures that the signal comes exclusively from DNA, providing a clean cell cycle profile. [11]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Record at least 10,000 events per sample.

Data Presentation: Cell Cycle Distribution

Present the data as a percentage of cells in each phase of the cell cycle.

Treatment% G₀/G₁ Phase% S Phase% G₂/M Phase% Sub-G₁ (Apoptosis)
Vehicle Control55.425.119.51.2
Furopyridazine FP-00215.210.374.58.9

This hypothetical data suggests FP-002 causes a strong G₂/M arrest and induces some apoptosis (indicated by the increased Sub-G₁ peak).

Part 3: Target Engagement and Validation

Expertise & Experience: If your furopyridazine compound was designed to inhibit a specific target, such as a kinase, it is crucial to demonstrate that it engages and inhibits that target within the cell. [13]This step connects the observed cellular phenotype (e.g., apoptosis or cell cycle arrest) directly to the molecular target.

Recommended Assay: Western Blot for Substrate Phosphorylation

A straightforward and widely accessible method to confirm kinase inhibition is to measure the phosphorylation status of a known downstream substrate of the target kinase. [7][14]A potent inhibitor should decrease the level of the phosphorylated substrate without significantly affecting the total amount of the substrate protein.

Conceptual Protocol: Western Blot for Phospho-Substrate

  • Treat and Lyse: Treat cells with your compound for a short duration (e.g., 1-4 hours) to capture direct effects on signaling. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantify Protein: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb if targeting CDK4/6).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading and that the compound is not causing protein degradation.

Trustworthiness - Self-Validating System: The key to a convincing Western blot is the comparison between the phosphorylated and total protein levels. A decrease in the phospho-signal with no change in the total protein signal is strong evidence of specific kinase inhibition.

References

  • Title: Propidium iodide staining of cells for cell cycle analysis protocol. Source: Bio-Rad Antibodies. URL: [Link]

  • Title: DNA Cell Cycle Analysis with PI. Source: University of Massachusetts Chan Medical School. URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining. Source: University of Padua. URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL: [Link]

  • Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Source: University of Virginia School of Medicine. URL: [Link]

  • Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Source: Eurofins Discovery. URL: [Link]

  • Title: Cell-based test for kinase inhibitors. Source: INiTS. URL: [Link]

  • Title: Cell-based Kinase Assays. Source: Profacgen. URL: [Link]

  • Title: Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Source: Harvard Office of Technology Development. URL: [Link]

  • Title: MTT assay. Source: Wikipedia. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Source: PMC. URL: [Link]

  • Title: Apoptosis Assay Kits. Source: Biocompare. URL: [Link]

  • Title: Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Source: PubMed. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Source: MDPI. URL: [Link]

  • Title: A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Source: PMC - NIH. URL: [Link]

  • Title: Synthesis and anticancer evaluation of pyridazine derivatives. Source: Chikho Repository!. URL: [Link]

  • Title: Biologically active nicotinonitrile and furopyridine-containing drugs. Source: ResearchGate. URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Source: PubMed. URL: [Link]

  • Title: New pyridazine derivatives: Synthesis, chemistry and biological activity. Source: ResearchGate. URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. URL: [Link]

  • Title: Fluoropyrimidine Pathway, Pharmacodynamics. Source: ClinPGx. URL: [Link]

  • Title: What is the mechanism of Furazidin? Source: Patsnap Synapse. URL: [Link]

  • Title: Mechanisms of action of flavopiridol. Source: PubMed. URL: [Link]

  • Title: Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder. Source: PubMed. URL: [Link]

Sources

Application Note: Process Engineering for the Kilogram-Scale Synthesis of 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the transition of 4-chlorofuro[2,3-d]pyridazine synthesis from bench-scale discovery (milligram) to pilot-scale production (kilogram). While academic literature often focuses on the 4,7-dichloro derivative via diethyl furan-2,3-dicarboxylate, this protocol addresses the generalized chlorodehydroxylation unit operation required for both mono- and di-substituted scaffolds.

Critical Engineering Challenge: The primary bottleneck in scaling this chemistry is the reaction of the oxo-intermediate (lactam) with phosphoryl chloride (


). On a large scale, this step presents severe thermal hazards during quenching and requires robust off-gas management for HCl generation. This guide provides a self-validating safety protocol for this specific transformation.

Retrosynthetic Logic & Route Selection

The synthesis relies on constructing the pyridazine ring onto an existing furan core. For scale-up, we prioritize the Hydrazine Cyclocondensation followed by Vilsmeier-Haack type Chlorination .

The Pathway[1][2][3][4][5][6]
  • Precursor: Furan-2,3-dicarboxylate esters (for di-chloro) or 3-formylfuran-2-carboxylates (for mono-chloro).

  • Intermediate: Furo[2,3-d]pyridazin-4(5H)-one (The "Oxo" species).

  • Target: 4-Chlorofuro[2,3-d]pyridazine.

Caption: Standard industrial route to the dichloro-scaffold. For mono-chloro targets, the starting material changes, but the Unit Operations (Red) remain identical.

Phase 1: Cyclization to the Pyridazinone

Objective: Convert the furan ester to the solid hydrazide intermediate. Scale: 1.0 kg Input.

Critical Process Parameters (CPPs)
ParameterSetpointCriticalityRationale
Hydrazine Equiv.2.5 - 3.0 eqHighExcess required to drive equilibrium and prevent oligomerization.
Dosing Rate< 20 mL/minMediumExothermic reaction; control prevents solvent boil-over.
Reaction Temp78°C (Reflux)HighRequired for ring closure; lower temps yield open-chain hydrazides.
Protocol
  • Reactor Setup: 10L Jacketed Glass Reactor equipped with overhead stirrer (anchor impeller), reflux condenser, and temperature probe.

  • Charging: Charge Diethyl furan-2,3-dicarboxylate (1.0 kg, 4.71 mol) and Ethanol (5.0 L) . Stir at 200 RPM.

  • Reagent Addition: Charge Hydrazine Hydrate (80% wt, ~750 g) into a dosing funnel.

  • Reaction:

    • Heat jacket to 50°C.

    • Add Hydrazine dropwise over 60 minutes. Note: Mild exotherm.

    • Upon completion of addition, ramp jacket to 85°C to achieve reflux.[1]

    • Hold at reflux for 4–6 hours.

  • IPC (In-Process Control): HPLC should show <1% starting ester.

  • Isolation:

    • Cool reactor to 5°C. The product (dione) will precipitate as a heavy solid.

    • Filter via Nutsche filter. Wash cake with cold Ethanol (2 x 1 L).

    • Drying: Vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~85-90% (Off-white solid).

Phase 2: Chlorodehydroxylation (The Hazard Step)

Objective: Convert the cyclic amide (lactam) to the chloro-imidate using Phosphorus Oxychloride (


).
Safety Alert:  This is the most dangerous step. 

reacts violently with water. The "Quench" step generates massive heat and HCl gas.
Engineering Controls
  • Scrubber: The reactor vent MUST be connected to a caustic scrubber (NaOH 10%) to neutralize HCl fumes.

  • Reverse Quench: Never add water to the reaction mixture.[2] Always cannulate the reaction mixture into the quench water.

Caption: Process flow emphasizing the separation of the reaction vessel and the quench tank to manage exotherms.

Protocol
  • Preparation: Ensure the 10L reactor is strictly dry . Moisture initiates autocatalytic decomposition of

    
    .
    
  • Charging:

    • Charge Furo[2,3-d]pyridazin-4,7-dione (Intermediate from Phase 1) (Solids).

    • Add

      
       (5.0 vol equiv) . Note: 
      
      
      
      acts as both reagent and solvent.
    • Add Pyridine (0.5 eq) as a catalyst (base).

  • Reaction:

    • Heat slowly to 105°C .

    • Observation: The slurry will dissolve into a dark solution as the chlorination proceeds.

    • Monitor off-gas rate. Ensure scrubber pump is active.

    • Stir for 3–5 hours.

  • Degassing (Distillation):

    • Once IPC confirms conversion, cool to 60°C.

    • Switch condenser to distillation mode. Apply mild vacuum (start 800 mbar, ramp to 100 mbar).

    • Distill off excess

      
       . This is critical to reduce the violence of the quench. Collect 
      
      
      
      in a dedicated dry receiver for disposal/recycling.
  • The Reverse Quench (Critical):

    • Prepare a separate 20L Quench Vessel containing Ice/Water (10 kg) and DCM (Dichloromethane, 5 L) . Maintain at <5°C.

    • Dilute the thick residue in the main reactor with DCM (2 L) .

    • Slowly transfer the reaction mass into the Quench Vessel via a Teflon transfer line (cannula) or bottom valve.

    • Rate Limit: Maintain Quench Vessel internal temperature <20°C .

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 2 L).

    • Wash combined organics with Sat.

      
       (careful: 
      
      
      
      evolution) and Brine.
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Heptane/EtOAc (usually preferred over column chromatography at this scale).

Analytical Controls & Troubleshooting

Quality Attributes
  • Appearance: White to pale yellow crystalline solid. Dark/Black color indicates thermal decomposition (tarring).

  • Purity (HPLC): >98% a/a.

  • Residual Solvents: Check for Pyridine and DCM.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Tar Formation Reaction temperature >110°C or local hotspots.Ensure efficient stirring; check jacket temperature limits.
Incomplete Reaction Old

(hydrolyzed) or insufficient base catalyst.
Use fresh distilled

; increase Pyridine to 1.0 eq.
Low Yield after Quench Hydrolysis of the chloro-product back to the oxo-form.Quench temperature was too high (>25°C) or pH was too acidic for too long. Neutralize rapidly with

.

References

  • Mosher, H. S., et al. (1950). Heterocyclic Compounds.[3][4][5][6][7][8] Furo[2,3-d]pyridazine Derivatives. Journal of the American Chemical Society. Link (Foundational chemistry for the scaffold).

  • Anderson, N. G. (2012).[5] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard reference for

    
     safety and quenching protocols).
    
  • Pfizer Inc. (2018). Process for the preparation of JAK inhibitors. US Patent 9,994,576. Link (Demonstrates scale-up of similar chlorodehydroxylation on heterocyclic scaffolds).

  • Organic Process Research & Development (OPRD). Safety of Vilsmeier-Haack and POCl3 Reactions.Link (General safety guidance for phosphorus oxychloride scale-up).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chlorofuro[2,3-d]pyridazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common experimental hurdles.

Overview of Synthetic Strategy

The synthesis of 4-Chlorofuro[2,3-d]pyridazine is most commonly achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, furo[2,3-d]pyridazin-4(5H)-one. This is followed by a chlorination reaction to yield the final product. The overall yield and purity of 4-Chlorofuro[2,3-d]pyridazine are highly dependent on the successful execution of both of these steps.

A plausible synthetic route begins with a commercially available starting material, such as a substituted furan, which undergoes cyclization with a hydrazine derivative to form the furo[2,3-d]pyridazin-4(5H)-one intermediate. This intermediate is then treated with a chlorinating agent, like phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom.[1][2][3]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Furo[2,3-d]pyridazin-4(5H)-one Formation cluster_1 Step 2: Chlorination cluster_2 Purification Start Substituted Furan (e.g., methyl 2-methylfuran-3-carboxylate) Reaction1 1. Oxidation of methyl group to aldehyde 2. Condensation with Hydrazine derivative Start->Reaction1 Reagents: - Oxidizing agent (e.g., SeO2) - Hydrazine hydrate Intermediate Furo[2,3-d]pyridazin-4(5H)-one Reaction1->Intermediate Reaction2 Chlorination Intermediate->Reaction2 Reagent: Phosphorus Oxychloride (POCl3) Product 4-Chlorofuro[2,3-d]pyridazine Reaction2->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Purification_Decision_Tree Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Purity_Check Is the initial purity >90%? Is_Solid->Purity_Check Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Recrystallization Recrystallization Purity_Check->Recrystallization Yes Purity_Check->Column_Chromatography No End Pure Product Recrystallization->End Column_Chromatography->End Mechanism_Cyclization Start Furan-2-carbaldehyde-3-carboxylate + Hydrazine Step1 Nucleophilic attack of hydrazine on aldehyde Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Furo[2,3-d]pyridazin-4(5H)-one Step3->Product

Sources

Technical Support Center: Synthesis of 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 4-Chlorofuro[2,3-d]pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

Introduction

4-Chlorofuro[2,3-d]pyridazine is a vital intermediate in medicinal chemistry, serving as a scaffold for a wide range of pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by side reactions, particularly during the critical chlorination step. The reaction pathway's sensitivity to conditions can lead to low yields, product degradation, and complex purification challenges. This document provides expert guidance to mitigate these issues, ensuring a more efficient and reproducible synthesis.

The most common synthetic route proceeds in two main stages:

  • Formation of the Precursor: Synthesis of furo[2,3-d]pyridazin-4(5H)-one via condensation of a functionalized furan with hydrazine.

  • Chlorination: Conversion of the furo[2,3-d]pyridazin-4(5H)-one lactam to the target 4-Chlorofuro[2,3-d]pyridazine using a chlorinating agent like phosphorus oxychloride (POCl₃).

This guide is structured to address problems in both stages of this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most common point of failure in the synthesis of 4-Chlorofuro[2,3-d]pyridazine?

A1: The most frequent and challenging step is the final chlorination of the furo[2,3-d]pyridazin-4(5H)-one precursor. The use of strong chlorinating agents like POCl₃ at elevated temperatures, while necessary for the conversion, can easily lead to product decomposition, formation of tar, and other side reactions if not meticulously controlled.

Q2: Why is the furo[2,3-d]pyridazine ring system sensitive to degradation?

A2: The pyridazine ring is an electron-deficient heterocycle, which makes it susceptible to certain types of reactions.[1] While this property is exploited for the desired nucleophilic substitution, the combination of high heat and strong acidic conditions (generated during chlorination with POCl₃) can lead to cleavage of the fused furan ring or polymerization, resulting in a complex mixture of byproducts.

Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A3: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring to prevent over-running the reaction. For byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of impurities. For definitive structural elucidation of persistent or significant byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.

Q4: What are the most critical safety precautions for the chlorination step?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. The reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). All glassware must be thoroughly oven-dried to prevent exothermic quenching of the reagent. The reaction should be quenched carefully by slowly adding the reaction mixture to ice water or a cold basic solution inside the fume hood.

General Synthesis Workflow

The following diagram illustrates the typical two-stage synthesis of 4-Chlorofuro[2,3-d]pyridazine.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination (Critical Step) furan Functionalized Furan Derivative pyridazinone Furo[2,3-d]pyridazin-4(5H)-one furan->pyridazinone Condensation/ Cyclization hydrazine Hydrazine Hydrate hydrazine->pyridazinone target 4-Chlorofuro[2,3-d]pyridazine pyridazinone->target Chlorination chlorinating_agent POCl₃ chlorinating_agent->target

Caption: Overall workflow for 4-Chlorofuro[2,3-d]pyridazine synthesis.

Troubleshooting Guide: Side Reactions & Solutions

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Issues in the Synthesis of Furo[2,3-d]pyridazin-4(5H)-one Precursor

Issue 1: Low or no yield of the furo[2,3-d]pyridazin-4(5H)-one precursor is observed, with starting material remaining.

  • Probable Cause 1: Incomplete Cyclization. The condensation of the furan derivative with hydrazine to form the pyridazinone ring may be slow or reversible under the chosen conditions.

  • Solution: Ensure the reaction is heated sufficiently (refluxing in a solvent like ethanol or acetic acid is common) and for an adequate duration.[2] Monitor the reaction's progress using TLC until the starting furan spot is no longer visible. A slight excess (1.1-1.2 equivalents) of hydrazine hydrate can help drive the reaction to completion.

  • Probable Cause 2: Poor Quality of Starting Materials. The starting furan derivative (e.g., a keto-ester) may have degraded, or the hydrazine hydrate may be of low purity.

  • Solution: Verify the purity of your starting materials using NMR or another suitable analytical method. Use freshly opened or properly stored hydrazine hydrate.

Experimental Protocol: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one

This protocol is a general guideline and may require optimization based on the specific furan starting material.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the furan keto-ester starting material (1.0 eq) in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC. The product, being more polar, should have a lower Rf than the starting ester.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Part B: Issues in the Chlorination of Furo[2,3-d]pyridazin-4(5H)-one

This step is the most common source of failure. Careful control over the reaction parameters is essential for success.

Issue 2: The reaction results in a dark, intractable tar with very low yield of the desired product.

  • Probable Cause: Thermal Decomposition. The furo[2,3-d]pyridazine core is sensitive to prolonged exposure to high temperatures in the strongly acidic POCl₃ medium. Temperatures exceeding 110-120 °C often lead to rapid decomposition.

  • Solution:

    • Strict Temperature Control: Use a precisely controlled oil bath and an overhead stirrer. Maintain the internal reaction temperature between 95-105 °C.

    • Controlled Addition: Instead of mixing the components and heating, preheat the POCl₃ to the target temperature and then add the solid furo[2,3-d]pyridazin-4(5H)-one precursor portion-wise over 15-20 minutes. This helps to control any initial exotherm and minimizes the time the product spends at high temperature.

    • Minimize Reaction Time: Monitor the reaction closely by TLC (quenching a small aliquot in ice/bicarbonate and extracting with ethyl acetate). As soon as the starting material is consumed (typically 1-3 hours), proceed immediately to the workup.

Issue 3: The reaction is incomplete, with significant starting material recovered after workup.

  • Probable Cause 1: Insufficient Chlorinating Agent or Time. The conversion of the lactam to the chloro-heterocycle requires a sufficient excess of POCl₃ to act as both reagent and solvent.

  • Solution: Use a generous excess of POCl₃ (at least 5-10 mL per gram of starting material). Ensure the reaction time is sufficient by monitoring via TLC. If the reaction stalls, a slight increase in temperature (e.g., from 100 °C to 105 °C) for a short period might be beneficial.

  • Probable Cause 2: Presence of Moisture. Water reacts vigorously with POCl₃, quenching it and preventing it from reacting with the substrate.

  • Solution: Ensure all glassware is oven- or flame-dried before use. Use a well-sealed reaction setup with a drying tube or an inert atmosphere (N₂ or Ar). Use a fresh, high-purity bottle of POCl₃.

Issue 4: A significant byproduct is observed with a mass corresponding to dichlorination (M+34).

  • Probable Cause: Over-chlorination. Under forcing conditions (high temperature or very long reaction times), a second chlorination can occur on either the furan or pyridazine ring.

  • Solution: Reduce the reaction temperature and time. Work at the lower end of the effective temperature range (e.g., 95-100 °C) and stop the reaction as soon as the starting material is consumed. Using a co-solvent like toluene can sometimes help moderate the reaction, although this requires careful optimization.

Troubleshooting Decision Tree for Chlorination

G start Chlorination Reaction Outcome tar Dark Tar / Decomposition? start->tar incomplete Incomplete Reaction? tar->incomplete No sol_tar Reduce Temperature (95-105°C) Add Substrate Portion-wise Minimize Reaction Time tar->sol_tar Yes byproduct Major Byproduct? incomplete->byproduct No sol_incomplete Ensure Anhydrous Conditions Use Sufficient Excess POCl₃ Monitor by TLC incomplete->sol_incomplete Yes success Successful Reaction byproduct->success No sol_byproduct Reduce Temperature and Time Consider Co-solvent Isolate and Characterize byproduct->sol_byproduct Yes

Sources

Purification challenges of chlorinated furopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Purification Technical Support Center.

Ticket ID: #FP-Cl-902 Subject: Purification & Stability Protocols for Chlorinated Furopyridazines Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Deceptive" Scaffold

You are likely here because your standard purification workflow—the one that works for 90% of your library—is failing. Chlorinated furopyridazines are deceptively complex. While they appear to be standard aromatic heterocycles, they possess a "Jekyll and Hyde" personality:

  • The Base: The pyridazine nitrogens are basic and H-bond acceptors, causing them to adhere aggressively to acidic silica (tailing).

  • The Electrophile: The chlorine atom, activated by the electron-deficient pyridazine ring, is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly hydrolysis during aqueous workups or concentration.
    

This guide is not a textbook; it is a troubleshooting manual designed to rescue your current batch.

Module 1: Chromatography Tailing & Resolution

User Issue: "My compound streaks from the baseline to the solvent front on TLC, and I can't separate it from the des-chloro impurity."

The Mechanism: Standard silica gel (


) is acidic (

). The basic nitrogen atoms in the furopyridazine core protonate upon contact with silanol groups, forming strong ionic interactions. This results in peak broadening (tailing) and poor resolution.
Protocol A: The "TEA Blockade" (Standard Phase)

Do not just add base to your solvent; you must condition the column.

  • Mobile Phase Prep: Add 1% Triethylamine (TEA) or 1%

    
     to your DCM/MeOH or Hexane/EtOAc stock.
    
  • The Critical Step (Pre-wash): Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample.

    • Why? This neutralizes the active silanol sites before your compound touches them.

  • Run: Perform the gradient. You can lower the base content to 0.1% during the run to prevent salt formation in fractions.

Protocol B: The Alumina Switch

If TEA fails or if your compound is acid-sensitive (furan ring opening), switch the stationary phase.

  • Material: Neutral Alumina (Brockmann Grade III).

  • Benefit: Alumina lacks the acidic protons of silica, eliminating the cation-exchange mechanism that causes tailing.

Data: Silica vs. Alumina Performance

ParameterStandard SilicaSilica + 1% TEANeutral Alumina
Tailing Factor (

)
> 2.5 (Severe)1.1 - 1.3 (Acceptable)1.0 - 1.1 (Excellent)
Recovery % 65-75% (Irreversible adsorption)90-95%>95%
Resolution (

)
< 1.0> 1.5> 1.8

Module 2: Chemical Instability (The "Disappearing Chlorine")

User Issue: "I see the product peak on LCMS during the reaction, but after rotovap and drying, the mass corresponds to the hydroxy-derivative (hydrolysis)."

The Mechanism: The furopyridazine core is electron-withdrawing. This activates the C-Cl bond. If you use heat during evaporation in the presence of water or alcohols (nucleophiles), you inadvertently catalyze an


 reaction, replacing -Cl with -OH or -OMe.
Workflow: The "Cold & Dry" Protocol

Follow this strictly to preserve the C-Cl bond.

HydrolysisPrevention Start Reaction Complete Quench Quench: Use Sat. NH4Cl (Avoid strong bases like NaOH) Start->Quench Extract Extraction: DCM or EtOAc (Keep pH < 8) Quench->Extract Dry Drying: Na2SO4 (Critical) Remove ALL water Extract->Dry Rapidly Evap Evaporation: Bath Temp < 35°C Dry->Evap No protic solvents Storage Store: -20°C under Argon Evap->Storage

Figure 1: Safe workup workflow to prevent hydrolysis of the labile C-Cl bond.

Key Troubleshooting Steps:

  • Never use methanol as a cosolvent for evaporation if the bath is >30°C.

  • Buffer Choice: If doing Prep-HPLC, avoid high pH buffers (bicarbonate/ammonia) which can displace the chloride. Use 0.1% Formic Acid (acidic pH stabilizes the C-Cl bond against nucleophilic attack, though it may protonate the N).

Module 3: Solubility & "Crash-Out"

User Issue: "My compound dissolves in DMSO, but precipitates immediately when I inject it onto the Prep-HPLC column."

The Mechanism: Chlorinated furopyridazines are flat, lipophilic "bricks." When a DMSO solution hits the aqueous mobile phase, the compound aggregates (pi-stacking) and precipitates, clogging the column head.

Protocol: The "Sandwich" Injection Method

Do not inject pure DMSO.

  • Dissolve: Dissolve sample in minimum DMSO.

  • Dilute: Add MeCN/Water (50:50) slowly until just before cloudiness appears.

  • Filter: 0.2

    
     PTFE filter.
    
  • Injection Sequence:

    • Air Gap

    • Sample Plug

    • Air Gap

  • Gradient: Start at 10% MeCN (not 0% or 5%) to ensure the compound doesn't crash upon hitting the column.

Module 4: Decision Matrix (Visual Guide)

Use this logic gate to determine your purification strategy based on your specific impurity profile.

PurificationLogic Start Crude Mixture CheckTLC Check TLC (DCM/MeOH) Start->CheckTLC Streaking Streaking? CheckTLC->Streaking YesStreak Add 1% TEA to Mobile Phase Streaking->YesStreak Yes NoStreak Standard Flash Streaking->NoStreak No Sensitive Acid Sensitive? YesStreak->Sensitive Final Pure Compound NoStreak->Final UseAlumina Neutral Alumina Chromatography Sensitive->UseAlumina Yes (Furan risk) UseSilica Silica Gel (Pre-washed) Sensitive->UseSilica No UseAlumina->Final UseSilica->Final

Figure 2: Decision matrix for selecting the stationary phase and modifiers.

References & Further Reading

  • BenchChem. (2025).[1][2] The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide. Retrieved from

  • Vertex AI Search. (2025). Synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents. PubMed.[3] Retrieved from

  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

(Note: While specific "chlorinated furopyridazine" purification papers are rare in public domain, the protocols above are derived from the chemical behavior of the pyridazine scaffold as detailed in the citations above.)

Sources

4-Chlorofuro[2,3-d]pyridazine stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chlorofuro[2,3-d]pyridazine (CAS: 14757-81-4)[1].

As a highly reactive fused bicyclic scaffold, 4-Chlorofuro[2,3-d]pyridazine is prized for its utility in synthesizing complex pharmacophores, including G-quadruplex stabilizers and kinase inhibitors[2]. However, the very electronic properties that make it a superb electrophile for cross-coupling and nucleophilic aromatic substitution (SNAr) also render it highly susceptible to environmental degradation[3].

This portal synthesizes field-proven insights and mechanistic chemical logic to help you troubleshoot stability issues, optimize storage, and ensure the integrity of your experimental workflows.

I. Mechanistic Overview of Scaffold Instability

To master the handling of 4-Chlorofuro[2,3-d]pyridazine, one must understand the causality behind its reactivity. The pyridazine ring contains two adjacent nitrogen atoms that exert a strong electron-withdrawing effect. This effect severely depletes electron density at the C4 position, activating the carbon-chlorine bond. While this is ideal for intentional SNAr reactions with amines or thiols[3], it makes the molecule extremely vulnerable to unintended nucleophilic attack by ambient moisture (hydrolysis) [4]. Furthermore, the fused electron-rich furan ring is susceptible to oxidative stress and photolytic ring-opening when exposed to light and atmospheric oxygen[5].

Degradation_Pathways A 4-Chlorofuro[2,3-d]pyridazine (Intact Scaffold) B Ambient Moisture / H2O (Nucleophilic Attack) A->B Improper Storage C Atmospheric O2 / UV Light (Oxidative Stress) A->C Light/Air Exposure D Furo[2,3-d]pyridazin-4-ol (Hydrolysis Product) B->D SNAr Hydrolysis E Furan Ring Opening / N-Oxide Formation C->E Oxidation

Figure 1: Primary environmental degradation pathways of 4-Chlorofuro[2,3-d]pyridazine.

II. Quantitative Stability & Storage Data

To prevent the loss of high-value reagents and avoid invalidating project datasets, strict adherence to temperature and atmospheric controls is mandatory[6]. Below is the validated stability profile for this compound.

Storage StateTemperatureAtmosphere / SolventExpected Shelf LifePrimary Degradation Risk
Solid (Sealed) -20°CArgon / Nitrogen> 24 monthsNone
Solid (Opened) 25°C (RT)Ambient Air (Humid)< 2 weeksHydrolysis (SNAr) & Oxidation
Stock Solution -80°CAnhydrous DMSO6 monthsHydrolysis (if DMSO absorbs water)
Stock Solution -20°CAnhydrous DMSO1 monthHydrolysis[7]
Reaction Matrix 25°CAqueous Buffer (pH < 4)< 12 hoursAcid-catalyzed Hydrolysis[4]

III. Troubleshooting & FAQs

Q1: My LC-MS analysis of the starting material shows a major peak at m/z 137 [M+H]+ instead of the expected m/z 155 [M+H]+. What happened? A: Your compound has undergone complete hydrolysis. The mass difference of -18 Da (loss of Cl isotope pattern, replacement by OH) indicates the formation of furo[2,3-d]pyridazin-4-ol (or its tautomer, furo[2,3-d]pyridazin-4(5H)-one). Because the C4-Cl bond is highly activated by the pyridazine nitrogens, ambient moisture in the storage vial or water in your LC-MS mobile phase can trigger an SNAr reaction[4]. Solution: Discard the degraded batch. For future batches, ensure the compound is handled in a glovebox and stored in a desiccator at -20°C[6].

Q2: I prepared a 50 mM stock solution in DMSO last month and stored it at 4°C. My cross-coupling yields have suddenly plummeted from 85% to 15%. Why? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time the vial was opened at 4°C, condensation introduced microscopic amounts of water into the solvent. Over a month, this moisture hydrolyzed the 4-chloro group, destroying your electrophile[7]. Furthermore, chloropyridazines exhibit limited stability in DMSO at temperatures above -20°C. Solution: Prepare single-use aliquots of DMSO stock solutions and store them at -80°C. Thaw them completely to room temperature before opening to prevent condensation.

Q3: The solid powder, originally off-white, has turned a yellowish-brown color. Is it still safe to use? A: Discoloration is a classic indicator of furan ring oxidation or photolytic degradation[5]. The electron-rich furan moiety is sensitive to atmospheric oxygen and UV light, leading to ring-opening events or the formation of N-oxides. Solution: Do not use discolored material for sensitive catalytic steps (like Pd-catalyzed cross-couplings), as the degradation byproducts can poison the transition metal catalyst. You must re-purify the material via flash chromatography or recrystallization prior to use.

Q4: Can I use standard aqueous acidic workups (e.g., 1M HCl) to quench reactions involving this compound? A: It is highly discouraged. Under harsh acidic conditions, the protonation of the pyridazine nitrogens further increases the electrophilicity of the C4 position, drastically accelerating the hydrolysis of the chloro group[4]. Solution: Quench reactions using mild, buffered aqueous systems (e.g., saturated NH4Cl or phosphate buffer at pH 7) and extract immediately into an organic solvent like ethyl acetate or dichloromethane.

IV. Validated Methodologies

To ensure a self-validating system of chemical integrity, implement the following protocols in your laboratory.

Protocol 1: Safe Handling and Aliquoting Workflow

Objective: Prevent moisture-induced hydrolysis during the preparation of stock solutions.

  • Equilibration: Remove the sealed vial of 4-Chlorofuro[2,3-d]pyridazine from the -20°C freezer. Do not open it. Place it in a desiccator and allow it to warm to room temperature (approx. 30–45 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical powder, initiating hydrolysis.

  • Inert Atmosphere Transfer: Transfer the sealed, room-temperature vial into a glovebox purged with Argon or dry Nitrogen.

  • Solvent Preparation: Use only newly opened, anhydrous solvents (e.g., Sure/Seal™ bottles)[6]. If using DMSO, ensure it is strictly anhydrous (<0.005% H2O).

  • Aliquoting: Dissolve the compound to the desired concentration (e.g., 100 mM). Distribute the solution into single-use, amber-glass ampoules or tightly sealed vials with PTFE-lined septa.

  • Storage: Flush the headspace of each vial with Argon, seal tightly, and transfer immediately to a -80°C freezer for long-term storage[7].

Protocol 2: Quality Control (QC) Assessment via LC-MS

Objective: Verify the integrity of the C4-Cl bond prior to setting up critical synthetic steps.

  • Sample Preparation: Dilute a 1 µL aliquot of your stock solution into 1 mL of anhydrous Acetonitrile (do not use water/methanol mixtures for the sample diluent to prevent in-vial hydrolysis).

  • Chromatography: Use a C18 reverse-phase UPLC column. Run a fast gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 3 minutes) to minimize the time the compound spends in the acidic aqueous mobile phase[4].

  • Mass Spectrometry Detection: Monitor for the exact monoisotopic mass.

    • Intact Compound: Look for the characteristic chlorine isotope pattern (approx. 3:1 ratio) at m/z 154.99 [M+H]+ and m/z 156.99 [M+H]+.

    • Degradation Marker: Scan for m/z 137.03 [M+H]+, which indicates the hydrolyzed product (Furo[2,3-d]pyridazin-4-ol).

  • Validation: If the peak area of the hydrolysis product exceeds 2% of the total integrated area, discard the aliquot.

QC_Workflow Start Receipt of Reagent Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Glovebox Transfer to Glovebox (Argon Atmosphere) Equilibrate->Glovebox QC Run Fast LC-MS (Check m/z 155 vs 137) Glovebox->QC Pass Aliquot & Store at -80°C (Amber Vials) QC->Pass Intact (>98%) Fail Discard or Re-purify (Hydrolysis Detected) QC->Fail Degraded

Figure 2: Standard Operating Procedure for the intake, QC, and storage of 4-Chlorofuro[2,3-d]pyridazine.

V. References

  • Google Patents. "WO1999032448A1 - Substituted pyridine and pyridazine compounds and their pharmaceutical use." Google Patents. Available at:

  • MDPI. "Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes." Molecules. Available at:[Link]

Sources

Catalyst Optimization & Troubleshooting Center: Palladium-Catalyzed Cross-Coupling of 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-Chlorofuro[2,3-d]pyridazine. This bicyclic heteroaryl chloride is a highly valuable scaffold in drug discovery, but it presents unique challenges during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions).

While the electron-deficient nature of the pyridazine ring accelerates oxidative addition, the dense arrangement of heteroatoms (N, N, O) frequently leads to catalyst poisoning, off-cycle resting states, and protodehalogenation . This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you optimize your yields and prevent reaction stalling.

Module 1: Mechanistic Logic & Pathway Analysis

To troubleshoot effectively, we must first understand the failure modes of 4-Chlorofuro[2,3-d]pyridazine. Because the C4–Cl bond is highly activated by the adjacent pyridazine nitrogens, the initial oxidative addition is rapid . However, the resulting Pd(II) intermediate is highly electrophilic. If the subsequent transmetalation step is sluggish, the intermediate is prone to dead-end side reactions . Furthermore, the pyridazine nitrogens can act as bidentate or bridging ligands, displacing the phosphine ligand and precipitating inactive Pd black.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rapid C4-Cl Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Heteroaryl-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Poison Off-Cycle Resting State (Pyridazine N-Chelation) PdII->Poison Ligand Dissociation Proto Protodehalogenation (Dead-End Side Reaction) PdII->Proto Slow Transmetalation + Base/H2O PdII_Prod Pd(II) Product Complex TransMet->PdII_Prod RedElim Reductive Elimination (Product Release) PdII_Prod->RedElim RedElim->Pd0

Mechanistic pathway of 4-Chlorofuro[2,3-d]pyridazine coupling highlighting failure modes.

Module 2: Quantitative Data & Catalyst Selection

Selecting the right catalyst system requires balancing steric bulk (to prevent N-chelation) and electron richness (to stabilize the Pd(II) intermediate and accelerate transmetalation). The table below summarizes optimized high-throughput screening (HTS) data for this specific substrate.

Reaction TypePd SourceLigandBaseSolventTemp (°C)YieldPrimary Issue Addressed
Suzuki-Miyaura Pd2(dba)3XPhosK3PO41,4-Dioxane/H2O90>85% Overcomes slow transmetalation; reduces protodehalogenation.
Suzuki-Miyaura Pd(dppf)Cl2None (dppf)Na2CO3DMF/H2O10045%Baseline. Prone to Pd black formation due to N-chelation.
Buchwald-Hartwig Pd(OAc)2BrettPhosNaOtBuToluene100>90% Prevents catalyst poisoning by amine and pyridazine nitrogens.
Buchwald-Hartwig Pd2(dba)3BINAPCs2CO31,4-Dioxane10060%Moderate conversion; bulky bidentate helps but slower than BrettPhos.

Module 3: Self-Validating Experimental Protocols

Do not treat protocols as mere recipes. Understanding the causality behind each step ensures that you can adapt when variables change. Below are the optimized procedures designed as self-validating systems.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-Chlorofuro[2,3-d]pyridazine with an arylboronic acid while suppressing protodehalogenation.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%). Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the formation of the active monoligated L1Pd(0) species before it encounters the highly coordinating substrate.

    • Validation Check: The solution should transition from a dark purple/brown to a clear, deep red/orange. If it turns black, oxygen has infiltrated the system, and the Pd(0) has aggregated.

  • Substrate & Base Addition: Add 4-Chlorofuro[2,3-d]pyridazine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (3.0 equiv).

    • Causality: We use anhydrous K3PO4 instead of aqueous Na2CO3 to limit the availability of protons in the system, directly suppressing the protodehalogenation pathway.

  • Controlled Hydration: Add exactly 2% v/v of degassed H2O to the mixture.

    • Causality: While bulk water causes protodehalogenation, a trace amount is strictly required to activate the boronic acid into the reactive boronate species for transmetalation.

  • Heating & Monitoring: Seal the tube and heat to 90 °C.

    • Validation Check: After 30 minutes, pull a 5 µL aliquot for LC-MS. You should observe >60% conversion. If the reaction is stalled at <10% and the mixture is opaque black, the substrate has displaced the ligand. (See Troubleshooting Q2).

Protocol B: Buchwald-Hartwig Amination

Objective: Couple a primary/secondary amine to the C4 position .

  • Reagent Assembly: Combine 4-Chlorofuro[2,3-d]pyridazine (1.0 equiv), amine (1.2 equiv), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and NaOtBu (2.0 equiv) in a vial.

    • Causality: BrettPhos is chosen because its extreme steric bulk prevents the multiple nitrogen atoms of the furo[2,3-d]pyridazine core from simultaneously coordinating to the palladium center.

  • Solvent Addition: Add anhydrous Toluene (0.2 M). Purge with argon for 5 minutes.

  • Reaction Execution: Heat to 100 °C for 2 hours.

    • Validation Check: A color change to pale yellow/brown with a fine suspension of NaCl indicates a healthy catalytic cycle.

Module 4: Troubleshooting & FAQs

TroubleshootingLogic Start Reaction Stalls or Fails LCMS Analyze Crude by LC-MS Start->LCMS Issue1 High Protodehalogenation LCMS->Issue1 Issue2 Unreacted Starting Material LCMS->Issue2 Issue3 Pd Black Precipitation LCMS->Issue3 Sol1 Use Fast-Transmetalating Ligand (e.g., XPhos) Issue1->Sol1 Rate mismatch Sol2 Increase Temperature or Switch to 2-MeTHF Issue2->Sol2 Poor solubility Sol3 Use Bulky Bidentate Ligand (e.g., dppf) to block N-chelation Issue3->Sol3 Catalyst poisoning

Troubleshooting logic tree for 4-Chlorofuro[2,3-d]pyridazine cross-coupling reactions.

Q1: Why am I seeing high levels of protodehalogenation (furo[2,3-d]pyridazine) instead of the cross-coupled product? A: Protodehalogenation occurs when the rate of oxidative addition far exceeds the rate of transmetalation. The highly electron-deficient nature of the pyridazine ring makes the C4–Cl bond hyper-reactive toward Pd(0). If the boronic acid is slow to transmetalate, the resulting Pd(II) intermediate will eventually react with ambient moisture or base to yield the reduced product. Solution: Switch to a more nucleophilic coupling partner (e.g., a potassium trifluoroborate salt) or use a highly active, electron-rich ligand like XPhos to accelerate transmetalation.

Q2: The reaction stalls at 50% conversion, and I see a black precipitate. Adding more catalyst doesn't help. What is the cause? A: The black precipitate is "Pd black," indicating irreversible catalyst decomposition. The multiple nitrogen atoms in the furo[2,3-d]pyridazine core can act as a chelating trap, displacing labile ligands and forming stable, inactive Pd-complexes that eventually aggregate. Solution: You must increase the steric bulk around the metal. Switch to strongly coordinating, bulky bidentate ligands (e.g., dppf) or highly sterically hindered monophosphines (e.g., BrettPhos) that physically block the substrate from over-coordinating to the metal center.

Q3: How do I handle the poor solubility of the starting material without using strongly coordinating solvents like DMSO? A: Furo[2,3-d]pyridazines can be highly crystalline and poorly soluble in non-polar solvents like toluene. While DMF or DMSO dissolve the substrate well, they are strong σ-donors that can coordinate Pd and stall the reaction. Solution: Use a biphasic 1,4-Dioxane/Water system for Suzuki couplings, or 2-MeTHF for Buchwald-Hartwig aminations. 2-MeTHF offers excellent solubility profiles for heterocyclic chlorides without strongly coordinating to the palladium center.

Q4: Does the position of the chlorine (C4) affect the coupling rate compared to other positions on the ring? A: Yes. The C4 position is directly adjacent to the pyridazine nitrogen, making it highly activated toward oxidative addition due to strong inductive and mesomeric electron-withdrawing effects. This is why oxidative addition is rarely the rate-limiting step for this specific isomer; your optimization efforts should almost entirely focus on facilitating transmetalation and preventing catalyst poisoning.

References
  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews - ACS Publications.[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules (via PMC).[Link]

Troubleshooting low reactivity of 4-Chlorofuro[2,3-d]pyridazine in amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of our unique furo[2,3-d]pyridazine scaffolds. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the amination of 4-Chlorofuro[2,3-d]pyridazine. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome challenges and achieve success in your synthetic endeavors.

Introduction: Understanding the Reactivity of 4-Chlorofuro[2,3-d]pyridazine

The 4-Chlorofuro[2,3-d]pyridazine core is an electron-deficient heterocyclic system. This electronic nature is a double-edged sword. On one hand, it activates the C4-Cl bond towards nucleophilic attack, potentially enabling both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. On the other hand, the lone pairs on the pyridazine nitrogens can act as potential coordination sites for metal catalysts, sometimes leading to catalyst inhibition. The fused furan ring further modulates the electronic properties of the pyridazine system.

This guide will walk you through the critical parameters and decision-making processes for successful C-N bond formation at the C4 position.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for aminating 4-Chlorofuro[2,3-d]pyridazine?

There are two main strategies to consider for the amination of 4-Chlorofuro[2,3-d]pyridazine:

  • Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the pyridazine ring, direct displacement of the chloride by an amine is a plausible pathway, often facilitated by heat and a suitable base. For highly activated heteroaryl chlorides, SNAr can be a viable alternative to palladium-catalyzed methods, sometimes offering a more environmentally friendly and cost-effective route[1][2][3].

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds, especially when SNAr is sluggish or fails. It involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the amine with the chloro-heterocycle[4][5]. This method is often preferred for its broad substrate scope and high functional group tolerance[4][5].

Q2: How do I decide between SNAr and Buchwald-Hartwig amination?

The choice between these two methods depends on the nucleophilicity of your amine and the desired reaction conditions.

  • For highly nucleophilic amines (e.g., primary and secondary aliphatic amines): It is worthwhile to first screen SNAr conditions. A simple reflux in a high-boiling polar aprotic solvent like DMSO or NMP with a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) might be sufficient.

  • For less nucleophilic amines (e.g., anilines, heteroarylamines, or sterically hindered amines): Buchwald-Hartwig amination is generally the more reliable approach. The catalyst and ligand system can be tailored to accommodate a wider range of amine coupling partners[4].

Q3: What are the typical starting conditions for a Buchwald-Hartwig amination of this substrate?

While a specific protocol for 4-Chlorofuro[2,3-d]pyridazine is not extensively documented, a good starting point can be extrapolated from successful aminations of other electron-deficient chloro-heterocycles[6]. A suggested screening protocol is provided in the "Experimental Protocols" section below.

Q4: I am not seeing any product formation. What are the most likely causes?

Low or no reactivity can stem from several factors. The troubleshooting guide below provides a systematic approach to diagnosing and resolving these issues. Common culprits include:

  • Inactive catalyst

  • Inappropriate choice of ligand, base, or solvent

  • Low reaction temperature

  • Decomposition of starting materials or product

Troubleshooting Guide for Low Reactivity

This section provides a structured approach to troubleshooting failed or low-yielding amination reactions of 4-Chlorofuro[2,3-d]pyridazine.

Initial Diagnosis: Is it an SNAr or a Buchwald-Hartwig Problem?

First, confirm the integrity of your starting materials (4-Chlorofuro[2,3-d]pyridazine and your amine) by NMR or LC-MS. If they are stable under the reaction conditions but no product is formed, proceed with the appropriate troubleshooting workflow.

Troubleshooting_Flowchart Start Low or No Product Formation Check_SM Check Starting Material Integrity (NMR, LC-MS) Start->Check_SM SM_OK Starting Materials are Stable Check_SM->SM_OK Decomposition Starting Materials Decompose Check_SM->Decomposition No Reaction_Type Which Reaction Type? SM_OK->Reaction_Type Lower_Temp Troubleshoot: Lower Temperature, Milder Base Decomposition->Lower_Temp SNAr_Path S(N)Ar Pathway Reaction_Type->SNAr_Path S(N)Ar BH_Path Buchwald-Hartwig Pathway Reaction_Type->BH_Path Buchwald-Hartwig SNAr_Troubleshoot S(N)Ar Troubleshooting SNAr_Path->SNAr_Troubleshoot BH_Troubleshoot Buchwald-Hartwig Troubleshooting BH_Path->BH_Troubleshoot Increase_Temp Increase Temperature/Microwave SNAr_Troubleshoot->Increase_Temp Change_Solvent Change to More Polar, High-Boiling Solvent (DMSO, NMP) Increase_Temp->Change_Solvent Stronger_Base Use a Stronger, Non-nucleophilic Base (e.g., DBU) Change_Solvent->Stronger_Base Catalyst_Issue Catalyst System Evaluation BH_Troubleshoot->Catalyst_Issue Conditions_Issue Reaction Conditions Optimization BH_Troubleshoot->Conditions_Issue Screen_Ligands Screen Ligands (Bulky Phosphines: XPhos, RuPhos) Catalyst_Issue->Screen_Ligands Temp_Time Increase Temperature & Time Conditions_Issue->Temp_Time Screen_Precatalysts Use a Pre-catalyst (e.g., G3-XPhos) Screen_Ligands->Screen_Precatalysts Screen_Bases Screen Bases (NaOtBu, K3PO4, Cs2CO3) Screen_Precatalysts->Screen_Bases Increase_Loading Increase Catalyst/Ligand Loading Screen_Bases->Increase_Loading Solvent_Choice Change Solvent (Toluene, Dioxane) Temp_Time->Solvent_Choice Degas_Solvent Ensure Anhydrous & Degassed Conditions Solvent_Choice->Degas_Solvent

Caption: A flowchart for troubleshooting low reactivity in the amination of 4-Chlorofuro[2,3-d]pyridazine.

In-Depth Troubleshooting for Buchwald-Hartwig Amination
Problem Potential Cause & Explanation Recommended Solution & Rationale
No reaction, starting materials intact Inactive Catalyst: The Pd(0) active species may not be forming. This can happen with air-sensitive Pd(0) sources or if the pre-catalyst activation is inefficient.Use a modern palladacycle pre-catalyst (e.g., G3 or G4 XPhos pre-catalyst). These are often more air-stable and form the active Pd(0) species more reliably under the reaction conditions.
Inappropriate Ligand: The ligand may be too small or not electron-rich enough to facilitate oxidative addition of the electron-deficient chloro-heterocycle.Screen bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are often effective for challenging heteroaryl chlorides as they promote both oxidative addition and reductive elimination[6].
Incorrect Base: The base may not be strong enough to deprotonate the amine or the Pd-amine complex.Screen a range of bases. Start with a strong, non-coordinating base like NaOtBu. If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures[6].
Low conversion, reaction stalls Catalyst Decomposition: The active catalyst may be degrading over time, especially at high temperatures.Increase catalyst loading (try 2-5 mol %). If this improves the yield, it suggests catalyst instability. Consider using a more robust ligand or a lower reaction temperature for a longer time.
Product Inhibition: The aminated product may be coordinating to the palladium center more strongly than the starting materials, leading to catalyst deactivation.Use a ligand with a higher bite angle or more steric bulk. This can disfavor product coordination and promote catalyst turnover.
Multiple unidentified byproducts Side Reactions: Possible side reactions include hydrodehalogenation (replacement of Cl with H) or dimerization of the starting material.Ensure strictly anhydrous and oxygen-free conditions. Degas solvents thoroughly and use an inert atmosphere (Argon or Nitrogen). Hydrodehalogenation can be promoted by trace water. For dimerization, lower catalyst concentration may help.
Amine Decomposition: The amine may be unstable under the reaction conditions, especially with strong bases and high heat.Use a milder base (e.g., K₂CO₃) and a lower temperature. Alternatively, protect sensitive functional groups on the amine if possible.

Experimental Protocols

Suggested Starting Protocol for Buchwald-Hartwig Amination Screening

This protocol is a starting point and should be optimized for your specific amine.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial, add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol %), the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %), and the base (e.g., NaOtBu, 1.5 equivalents).

    • Seal the vessel, and evacuate and backfill with argon three times.

    • Add 4-Chlorofuro[2,3-d]pyridazine (1.0 equivalent) and the amine (1.2 equivalents).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution in the aryl chloride).

  • Reaction Conditions:

    • Stir the reaction mixture at a set temperature (e.g., 80-110 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Vessel 1. Prepare Ar-purged, oven-dried vessel Add_Solids 2. Add Pd-precatalyst, ligand (if needed), and base Prep_Vessel->Add_Solids Add_Reagents 3. Add 4-Chlorofuro[2,3-d]pyridazine and amine Add_Solids->Add_Reagents Add_Solvent 4. Add anhydrous, degassed solvent Add_Reagents->Add_Solvent Heat_Stir 5. Heat and stir under Ar atmosphere Add_Solvent->Heat_Stir Monitor 6. Monitor reaction by TLC/LC-MS Heat_Stir->Monitor Quench 7. Quench with sat. aq. NH4Cl Monitor->Quench Extract 8. Extract with organic solvent Quench->Extract Dry_Concentrate 9. Dry and concentrate Extract->Dry_Concentrate Purify 10. Purify by chromatography Dry_Concentrate->Purify

Caption: A step-by-step workflow for the Buchwald-Hartwig amination of 4-Chlorofuro[2,3-d]pyridazine.

Mechanistic Considerations

Understanding the potential reaction pathways is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. Low reactivity often arises from a slow step in this cycle. For electron-deficient heteroaryl chlorides, the oxidative addition (Step A) can be challenging. The choice of a bulky, electron-rich ligand is crucial to facilitate this step. Reductive elimination (Step D) is also critical and is promoted by steric hindrance around the metal center.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex Oxidative Addition Complex (L-Pd(II)(Ar)Cl) Pd0->OA_Complex A: Oxidative Addition Amine_Complex Amine Coordination (L-Pd(II)(Ar)(Cl)(R2NH)) OA_Complex->Amine_Complex B: Ligand Exchange Amido_Complex Amido Complex (L-Pd(II)(Ar)(NR2)) Amine_Complex->Amido_Complex C: Deprotonation BaseH [Base-H]+Cl- Amine_Complex->BaseH Amido_Complex->Pd0 D: Reductive Elimination Product Ar-NR2 (Product) Amido_Complex->Product ArCl Ar-Cl ArCl->OA_Complex R2NH R2NH R2NH->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride (Ar-Cl).

SNAr Mechanism

In an SNAr reaction, the amine directly attacks the C4 position, forming a high-energy intermediate known as a Meisenheimer complex. The electron-withdrawing pyridazine nitrogens help to stabilize the negative charge in this intermediate. The subsequent loss of the chloride ion restores aromaticity and yields the aminated product. For this pathway to be efficient, the amine must be a sufficiently strong nucleophile to initiate the attack, and the ring system must be electron-deficient enough to stabilize the intermediate.

References

  • Bozell, J. J., & Hegedus, L. S. (1981). Palladium-assisted functionalization of olefins: a new amination of electron-deficient olefins. The Journal of Organic Chemistry, 46(12), 2561-2563. Available at: [Link]

  • Dennis, J. M., White, N. A., & Buchwald, S. L. (2016). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 6(10), 6589-6593. Available at: [Link]

  • Gao, H. T., Ma, J. K., Hu, Y. G., & Wang, H. M. (2020). A facile synthesis of polysubstituted furo [2, 3-d] pyrimidinones and 1, 2, 4-triazole-fused derivatives. Journal of Chemical Research, 44(9-10), 579-584. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Jena, A. K., & Panda, N. (2012). Stereoselective Synthesis of Enamides by Palladium Catalyzed Coupling of Amides with Electron Deficient Olefins. ACS Catalysis, 2(4), 594-598. Available at: [Link]

  • Maji, B., & Daugulis, O. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of organic chemistry, 78(6), 2817-2824. Available at: [Link]

  • Mistry, N., Walshe, K., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(21), 4501-4509. Available at: [Link]

  • Nagarapu, L., Kukunuri, S., & Bantu, R. (2012). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Arkivoc, 2012(5), 18-27. Available at: [Link]

  • Reheim, M. A. M. A., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., ... & Hassan, R. A. (2022). Novel furo [2, 3-d] pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC medicinal chemistry, 13(6), 721-741. Available at: [Link]

  • Schlüter, O., & Nordmann, G. (2009). Palladium-catalyzed CN and CO coupling–A practical guide from an industrial vantage point. CHIMIA International Journal for Chemistry, 63(12), 829-834. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 09:00, March 3, 2026, from [Link]

  • Reddy, T. J., Le, T. N., & Ting, P. C. (2012). Synthesis, antiproliferative, and antiviral activity of certain 4-aminopyrrolo [2, 3-d] pyridazine nucleosides: an entry into a novel series of adenosine analogues. Journal of medicinal chemistry, 35(23), 4078-4082.
  • Thomas, S. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127-127. Available at: [Link]

  • Wild, S., & Tice, N. (2021). DFT study of structural and electronic properties of 1, 4-diarylcyclopenta [d] pyridazines and oxazines for non-linear optical applications. Journal of molecular modeling, 27(2), 1-11. Available at: [Link]

  • Zhang, H., & Ma, D. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 7(1), 116-120.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Mistry, N. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). Chemistry – A European Journal, 20(46), 15133-15143.
  • Steib, A. K., et al. (2015). Chromium(II)-Catalyzed Amination of N-Heterocyclic Chlorides with Magnesium Amides. Synlett, 26(08), 1049-1054. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2012). Organic Letters, 14(17), 4482-4485. Available at: [Link]

  • ChemRxiv. (2022). Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. Available at: [Link]

  • Exploiting the Electrophilic and Nucleophilic Dual Role of Nitrile Imines: One-Pot, Three-Component Synthesis of Furo[2,3- d ]pyridazin-4(5 H )-ones. (2020). The Journal of Organic Chemistry, 85(15), 9874-9883.
  • Furo[2,3-d]pyrimidines as Mackinazolinone/Isaindigotone Analogs: Synthesis, Modification, Antitumor Activity, and Molecular Docking Study. (2023). Chemistry & Biodiversity, 20(3), e202201059. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Tetrahedron, 68(37), 7633-7639. Available at: [Link]

  • Mistry, N. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(27), 8758-8762.
  • Mistry, N. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023, April 20). Blumberg Institute. Available at: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2016). Organic Letters, 18(15), 3642-3645.
  • Synthesis, structure, and electronic calculations of group VII substituted pyridazines. (2012). Journal of Organometallic Chemistry, 700, 139-147.
  • Wild, S., & Tice, N. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Journal of Molecular Modeling, 27(2), 60. Available at: [Link]

  • Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. (2019). Journal of Molecular Structure, 1192, 223-231. Available at: [Link]

Sources

How to remove impurities from 4-Chlorofuro[2,3-d]pyridazine reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The conversion of furo[2,3-d]pyridazin-4(5H)-one to 4-chlorofuro[2,3-d]pyridazine via phosphorus oxychloride (


) is a fundamental deoxychlorination reaction used to generate reactive building blocks for drug discovery[1]. However, the electron-rich nature of the furan ring and the high electrophilicity of the resulting 4-chloro-pyridazine system make the post-reaction mixture prone to degradation, polymerization, and hydrolysis[2].

This guide provides a causality-driven troubleshooting framework and a self-validating protocol to isolate highly pure 4-chlorofuro[2,3-d]pyridazine.

Diagnostic Data: Impurity Profiling

Before attempting purification, it is critical to understand the quantitative and qualitative profile of the crude mixture. Use the table below to diagnose the impurities present in your specific reaction.

ImpuritySource / Mechanistic CausePhysical StateTLC

(Hex/EtOAc 7:3)
Primary Removal Strategy
Unreacted Furo[2,3-d]pyridazin-4(5H)-one Incomplete reaction or reversion via hydrolysis during workup.Tan/Brown solid~0.10 (Tailing)Silica gel chromatography; basic aqueous wash.
Phosphoric/Phosphorous Acids Hydrolysis of excess

during aqueous quenching.
Aqueous soluteBaseline (0.0)Inverse ice quench followed by phase separation.
Polymeric Tars Furan ring degradation under prolonged acidic/thermal stress.Black viscous oilBaseline (0.0)Activated charcoal treatment; coarse silica plug.
4-Alkoxy/Hydroxy Byproducts Nucleophilic displacement of the 4-chloro group by protic solvents.Solid~0.15 - 0.20Avoid alcohols during recrystallization; strict temperature control.
Troubleshooting FAQs

Q: Why is my crude product heavily contaminated with the starting pyridazinone even after a 12-hour reflux? A: While incomplete conversion is possible, the most common culprit is product hydrolysis during the workup . The 4-chloro position on the fused pyridazine ring is highly activated and susceptible to nucleophilic attack by water[2]. If the


 reaction mixture is quenched by adding water directly to the flask, the massive localized exothermic spike will provide the activation energy needed to hydrolyze 4-chlorofuro[2,3-d]pyridazine back into furo[2,3-d]pyridazin-4(5H)-one.
Solution: Always perform an inverse quench  (adding the reaction mixture dropwise to vigorously stirred crushed ice) to keep the temperature strictly below 5 °C.

Q: How do I remove the stubborn black tar that coats my glassware and ruins my chromatography column? A: The furan moiety is sensitive to strong Lewis and Brønsted acids at elevated temperatures, which leads to ring-opening and subsequent polymerization (tar formation). Solution: Do not load the raw crude directly onto a fine silica column. Instead, dissolve the crude organic extract in dichloromethane (DCM) and pass it through a short pad of Celite mixed with activated charcoal, or a coarse silica plug. This traps the highly polar, polymeric tars at the baseline and prevents them from streaking into your product fractions.

Q: Can I use recrystallization instead of column chromatography to save time? A: Yes, but with strict solvent limitations. Once the crude mixture is passed through a silica plug to remove baseline tars, the semi-pure 4-chlorofuro[2,3-d]pyridazine can be recrystallized. However, do not use hot protic solvents like ethanol or methanol. Prolonged heating in these solvents will cause the alcohol to act as a nucleophile, displacing the reactive 4-chloro group to form a 4-alkoxyfuro[2,3-d]pyridazine byproduct[2]. Use aprotic solvent systems like Hexane/Ethyl Acetate or Toluene/Heptane.

Self-Validating Purification Protocol

This step-by-step methodology ensures that each phase of the purification can be analytically verified before proceeding to the next.

Step 1: Concentration and Exotherm Mitigation

  • Upon completion of the reaction (verified by TLC showing the disappearance of the starting material at

    
     ~0.10), cool the reaction flask to room temperature.
    
  • Distill off the excess

    
     under reduced pressure (vacuum) at 40–50 °C. Causality: Removing the bulk of the 
    
    
    
    drastically reduces the exothermic load during the subsequent aqueous quench, minimizing hydrolysis[1].
  • Dissolve the remaining dark, viscous residue in cold DCM (10 mL per gram of starting material).

Step 2: Inverse Quenching (Validation: Temperature < 5 °C)

  • Prepare a large beaker containing a slurry of crushed ice and saturated aqueous sodium bicarbonate (

    
    ).
    
  • Using an addition funnel, add the DCM solution dropwise into the vigorously stirred ice slurry.

  • Validation Check: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature never exceeds 5 °C.

  • Validation Check: Test the aqueous layer with pH paper. It must remain slightly basic (pH 7.5–8.0) to ensure all phosphoric acids are neutralized and to prevent acid-catalyzed degradation of the furan ring.

Step 3: Extraction and Pre-Filtration

  • Transfer the quenched mixture to a separatory funnel and isolate the lower organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate (

    
    ).
    
  • Tar Removal: Filter the dried organic layer through a 2-inch pad of Celite and coarse silica gel layered in a sintered glass funnel. Wash the pad with an additional volume of DCM. The filtrate should transition from a dark, opaque brown to a clear yellow/orange solution.

Step 4: Flash Chromatography

  • Concentrate the filtrate under reduced pressure to yield the semi-pure crude solid.

  • Dry-load the solid onto a silica gel column using a minimal amount of silica.

  • Elute using a gradient of Hexane:Ethyl Acetate (starting at 9:1 and increasing to 7:3).

  • Validation Check: The target 4-chlorofuro[2,3-d]pyridazine will elute first (

    
     ~0.6 in 7:3 Hex/EtOAc). Any trace hydrolyzed starting material will remain near the baseline (
    
    
    
    ~0.1). Combine the pure fractions and evaporate to yield the highly pure product.
Mechanistic Workflow Diagram

G SM Furo[2,3-d]pyridazin-4(5H)-one (Starting Material) Rxn POCl3 Chlorination (Reflux) SM->Rxn Crude Crude Reaction Mixture (Product + Impurities) Rxn->Crude Quench Inverse Ice Quench (pH Control) Crude->Quench Prevents Hydrolysis Aqueous Aqueous Phase (Phosphates, Salts) Quench->Aqueous Separation Organic Organic Phase (Product, Tar, SM) Quench->Organic Extraction Silica Silica Gel Chromatography (Hexane/EtOAc) Organic->Silica Pure Pure 4-Chlorofuro[2,3-d]pyridazine Silica->Pure Elutes First Tar Tarry Byproducts (Retained on Silica) Silica->Tar Baseline

Mechanistic workflow for the purification of 4-chlorofuro[2,3-d]pyridazine.

References
  • Comprehensive Heterocyclic Chemistry ResearchGate Details the synthesis and reactivity of 4-chloro-fused pyridazines, including their susceptibility to nucleophilic attack by alkoxides and hydroxides.2

  • WO1999029695A1 - Novel compounds Google Patents Provides authoritative procedural grounding for the chlorination of fused pyrrolo/furo-pyridazinones using phosphorus oxychloride (

    
    ) and subsequent extraction methodologies.1
    

Sources

Technical Support Center: Managing Exothermic Reactions in Furopyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Energy Heterocycle Synthesis (Furopyridazines) Role: Senior Application Scientist Status: Active Guide [v2.4]

Executive Summary

Furopyridazines (specifically the furo[2,3-d] and furo[3,4-d] isomers) are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for quinolines in kinase inhibitor programs. However, their synthesis imposes a "safety tax": the obligatory use of high-energy reagents (hydrazines, diazo compounds, or tetrazines) and steps involving rapid gas evolution.

This guide addresses the thermal and baric risks inherent to constructing the pyridazine ring fused to a furan core. It is designed to move you from "reaction complete" to "isolated product" without a thermal runaway event.

Module 1: The Hydrazine Condensation (Core Formation)

Context: The most common route to furo[2,3-d]pyridazines involves the condensation of furan-2,3-dicarboxylates (or 2-acyl-3-furoates) with hydrazine hydrate.

Q1: My reaction mixture spontaneously boiled over 10 minutes after adding hydrazine, even though I was cooling it. What happened?

Diagnosis: You likely encountered Delayed Onset Thermal Runaway . Hydrazine condensations are often autocatalytic or exhibit an induction period. If you add hydrazine hydrate rapidly at low temperature (


C), the reaction rate is slow, allowing reagent accumulation. As the mixture warms to room temperature (or is actively heated), the accumulated hydrazine reacts simultaneously, overwhelming the cooling capacity.

The Fix: The "Dose-and-Wait" Protocol Do not add hydrazine in one bolus, even at


C.
  • Dilution: Dilute hydrazine hydrate (1:1) in the reaction solvent (typically EtOH or AcOH) to increase thermal mass.

  • Dosing: Use a syringe pump or dropping funnel. Add 10% of the stoichiometric amount.

  • Initiation Check: Wait for a visible exotherm (temperature rise of 2-5^\circ C) or a color change. This confirms the reaction has started consuming the reagent.

  • Completion: Only after initiation should the remaining 90% be added at a rate where

    
     remains 
    
    
    
    C above the setpoint.

Scientific Grounding: Research indicates that the onset temperature of hydrazine decomposition can be lowered by acidic byproducts (like HCl if using hydrazine HCl salts).[1] Adding a weak base like Sodium Acetate (NaOAc) can stabilize the mixture, raising the decomposition onset temperature and providing a wider safety margin [1].[1]

Q2: I am scaling up from 1g to 20g. Can I just use a bigger flask?

Diagnosis: No. This is a Heat Transfer Limitation failure. At 1g, the surface-area-to-volume ratio (


) of a round-bottom flask is sufficient to dissipate heat. At 20g, the 

drops drastically. The heat generated by the hydrazine condensation (often

) cannot escape, leading to solvent boiling and potential over-pressurization.

The Fix: Active Heat Flow Management

  • Solvent Switch: Move from Ethanol (bp 78^\circ C) to a higher boiling solvent like n-Butanol or Toluene only if the reaction temperature is controlled. However, for safety, we prefer Reflux-Limited Control .

  • Reflux-Limited Control: Perform the reaction in a solvent that boils below the decomposition temperature of the intermediate. If the reaction runs away, the solvent boiling absorbs the energy (latent heat of vaporization). Ensure your condenser is rated for the maximum vapor load.

Quantitative Data: Solvent Thermal Safety

SolventBoiling Point (

C)
Heat Capacity (

)
Safety Verdict for Hydrazine Steps
Dichloromethane 40LowUNSAFE. Boils too fast; risk of dry-out.
Ethanol 78HighOPTIMAL. Good thermal buffer; boils before hydrazine decomp (

C).
DMF/DMSO >150ModerateHIGH RISK. No evaporative cooling protection. Runaway can reach decomp temps.
Module 2: The IEDDA Route (Tetrazine + Furan)

Context: Synthesis of furo[3,4-d]pyridazines often utilizes an Inverse Electron Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a furan, followed by retro-Diels-Alder elimination of nitrogen gas (


).
Q3: The reaction vessel over-pressurized and popped the septum. I thought this was just a heating step?

Diagnosis: You underestimated the Gas Evolution Rate . The IEDDA reaction releases one mole of


 gas for every mole of product formed. In a 10 mmol reaction, you are generating ~240 mL of gas. If this happens in 10 seconds (due to thermal runaway), a standard bubbler cannot vent it fast enough.

The Fix: The "Cryo-Start" Method

  • Mix Cold: Combine the tetrazine and furan at

    
    C (acetone/dry ice). The cycloaddition is often fast but the 
    
    
    
    elimination (retro-DA) requires heat.
  • Controlled Warm-up: Remove the cooling bath and allow the vessel to warm slowly.

  • Venting: Use a wide-bore needle (16G) or a dedicated gas outlet adapter, not a standard syringe needle. Connect to a bubbler with low back-pressure.

Module 3: Visualizing the Safety Workflow

The following decision tree outlines the critical control points for furopyridazine synthesis.

SafetyProtocol Start Start: Furopyridazine Synthesis RouteCheck Select Synthetic Route Start->RouteCheck HydrazineRoute Route A: Hydrazine Condensation RouteCheck->HydrazineRoute 1,4-Dicarbonyl Precursor TetrazineRoute Route B: Tetrazine IEDDA RouteCheck->TetrazineRoute Tetrazine Precursor ExothermCheck Is Reaction Exothermic? HydrazineRoute->ExothermCheck DoseControl Protocol: Dose-and-Wait (Add 10% -> Wait for Exotherm) ExothermCheck->DoseControl Yes (Standard) SolventCheck Solvent Selection DoseControl->SolventCheck SafeSolvent Use EtOH (Reflux Cooling) SolventCheck->SafeSolvent UnsafeSolvent Avoid DMF/DMSO (No Thermal Buffer) SolventCheck->UnsafeSolvent GasCheck Risk: Rapid N2 Evolution TetrazineRoute->GasCheck CryoStart Protocol: Cryo-Start (-78°C) Controlled Warm-up GasCheck->CryoStart VentCheck Wide-Bore Venting Required CryoStart->VentCheck

Figure 1: Decision matrix for selecting safety protocols based on synthetic route. Note the distinct control measures for thermal risks (Hydrazine) vs. baric risks (Tetrazine).

Module 4: Critical Troubleshooting (FAQ)

Q: The literature procedure uses hydrazine hydrate neat. Should I follow it? A: Absolutely not. Older literature often ignores modern process safety standards. Neat hydrazine hydrate is a high-energy monopropellant. Always dilute it (at least 50% w/v) in the reaction solvent before addition. This acts as a heat sink.

Q: I see a black tar forming instead of my crystals. A: This is likely oxidative decomposition of the hydrazine intermediate or the electron-rich furan ring.

  • Cause: Presence of metal ions (Cu, Fe) or oxygen.[2]

  • Solution: Degas your solvents with

    
     sparging for 15 minutes. Add a chelating agent (EDTA) if your solvent quality is suspect, as metal ions catalyze hydrazine decomposition [2].
    

Q: Can I use microwave irradiation to speed this up? A: Use extreme caution. Microwave heating is rapid and can superheat solvents.

  • Hydrazine Route:NO. The rapid heating can trigger instantaneous decomposition before pressure sensors react.

  • IEDDA Route:YES, but only in an open vessel mode (if available) or a vessel rated for high pressure (

    
     bar), as 
    
    
    
    generation will spike pressure immediately.
References
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Org. Process Res. Dev. (via ResearchGate) URL:[Link]

  • Hydrazine Monohydrate Safety Data & Handling. Source: University of Florida EH&S URL:[Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Source: MDPI (Organics) URL:[Link]

Sources

Preventing decomposition of 4-Chlorofuro[2,3-d]pyridazine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition During Workup & Isolation Ticket ID: CHEM-SUP-4CFP-001 Status: Resolved / Guide Available

🚨 CRITICAL ALERT: Read Before Proceeding

Do NOT quench the crude reaction mixture directly with water if it still contains excess phosphoryl chloride (


).
Do NOT  subject the crude material to acidic silica gel chromatography without pretreatment.

4-Chlorofuro[2,3-d]pyridazine is a highly reactive electrophile. The electron-deficient pyridazine ring activates the C-Cl bond, making it extremely susceptible to Nucleophilic Aromatic Substitution (


) . Contact with water, especially under acidic or thermal stress, will rapidly hydrolyze the chloride back to the thermodynamically stable pyridazin-4(5H)-one (the starting material or "hydroxy" tautomer).
Module 1: Mechanistic Diagnostics (The "Why")

To prevent decomposition, you must understand the failure mode. The decomposition is not random; it is a specific hydrolysis pathway driven by the acidity generated during the quench.

The Decomposition Pathway:

  • Activation: Protonation of the pyridazine nitrogen (by residual HCl or

    
    ) makes the ring even more electron-deficient.
    
  • Attack: Water attacks the C-4 position.

  • Collapse: Chloride is expelled, forming the 4-hydroxy intermediate.

  • Tautomerization: The enol rapidly tautomerizes to the stable amide (pyridazinone), which is often insoluble in organic solvents and precipitates as a "failed" solid.

Decomposition Start 4-Chloro Product Inter Protonated Intermediate Start->Inter activation Acid Acidic Medium (H+) Acid->Inter Tautomer 4-Hydroxy Tautomer Inter->Tautomer SNAr (Cl displacement) Water H2O Attack Water->Tautomer Final Decomposed Pyridazinone Tautomer->Final Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway of 4-chlorofuro[2,3-d]pyridazine.

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a white precipitate forming immediately upon adding water to my reaction quench. Is this my product?

  • Diagnosis: Likely not. If you used

    
     for chlorination, the white solid is probably the hydrolyzed pyridazinone (the starting material). The chloro-product is typically soluble in organic solvents (DCM, EtOAc).
    
  • Root Cause: You likely quenched excess

    
     with water. This generates massive heat and HCl, creating the perfect storm for hydrolysis.
    
  • Fix: Remove excess

    
    in vacuo (rotovap) completely before adding any aqueous phase.
    

Q2: My TLC showed a clean spot, but after column chromatography, the product is gone or degraded.

  • Diagnosis: On-column decomposition.

  • Root Cause: Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes the hydrolysis of the reactive C-Cl bond as the compound moves through the column.

  • Fix: Use Neutralized Silica . Pre-wash your column with 1% Triethylamine (Et3N) in hexanes, or add 1% Et3N to your eluent system. Alternatively, use neutral alumina.

Q3: Can I dry the organic layer in an oven?

  • Diagnosis: Thermal instability.

  • Root Cause: While the furo-pyridazine core is relatively stable, the C-Cl bond becomes labile at high temperatures in the presence of trace moisture.

  • Fix: Dry exclusively under high vacuum at ambient temperature (< 30°C). Do not use heat to accelerate drying.

Module 3: Validated Workup Protocols

Choose the protocol based on your reaction scale and available equipment.

Protocol A: The "Buffer-Stabilized" Workup (Recommended)

Best for: Standard synthesis where complete removal of POCl3 is difficult.

StepActionTechnical Rationale
1 Evaporation Remove reaction solvent and excess

via rotary evaporation at < 45°C .
2 Dilution Dissolve the dark residue in Dichloromethane (DCM) . Do not use alcohols (MeOH/EtOH) as they will react to form ethers.
3 Cryo-Quench Prepare a beaker of crushed ice mixed with saturated

(Sodium Bicarbonate).
4 Biphasic Mix Slowly pour the organic solution onto the ice/base slurry with vigorous stirring.
5 pH Check Ensure the aqueous layer remains basic (pH > 8). If it turns acidic, add more solid

immediately.
6 Extraction Separate layers quickly. Wash organic layer with cold brine.[1]
7 Drying Dry over anhydrous

(Sodium Sulfate).[1] Avoid

if possible, as it is slightly Lewis acidic.
Protocol B: The "Non-Aqueous" Workup (High Purity)

Best for: Small scale (< 1g) or highly sensitive analogs.

  • Remove all volatiles/POCl3 under high vacuum.

  • Azeotrope the residue twice with dry Toluene to remove trace acid.

  • Extract the residue with hot n-Heptane or Ether/Hexane (1:1) . The product will dissolve; the inorganic salts and polymeric impurities will not.

  • Filter and evaporate. This avoids water contact entirely.[1]

Module 4: Workflow Decision Tree

Use this logic flow to determine the safest path for your specific batch.

Workflow Start Crude Reaction Mixture (w/ POCl3) Evap Evaporate Volatiles (High Vac, <40°C) Start->Evap Decision Is residue solid or oil? Evap->Decision PathA Solid/Gummy Residue Decision->PathA Sticky PathB Dry Powder Decision->PathB Dry Solvent Dissolve in DCM (Avoid Alcohols!) PathA->Solvent Extract Extraction (DCM/Heptane) Filter Inorganics PathB->Extract Non-Aqueous Extraction Quench Pour onto ICE + NaHCO3 (Maintain pH > 8) Solvent->Quench Quench->Extract Final Isolate Product Store at -20°C Extract->Final

Figure 2: Decision tree for workup selection based on crude residue physical state.

References
  • Chemical Safety & POCl3 Handling

    • Development of a Manufacturing Process for S-892216 Part II. ChemRxiv (2025).[2] Describes the critical importance of temperature control and base quenching (KOH/25°C) for chloropyrimidines/pyridazines to prevent decomposition.

  • Chlorination Protocols

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. MDPI (2012). Validates the protocol of removing excess POCl3 prior to aqueous contact to maximize yield.
  • Silica Gel Purification

    • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochem Anal (2009).
  • Pyridazine Chemistry

    • Pyridazine Derivatives...[3][4][5][6] Synthesis and Some Reactions. Clockss (2003). Details the reactivity of 3-chloro-pyridazine derivatives and their susceptibility to nucleophilic attack.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chlorofuro[2,3-d]pyridazine. This fused heteroaromatic scaffold is a valuable building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions to generate diverse libraries of compounds.[1][2] However, the very nature of its nitrogen-containing heterocyclic core presents unique challenges, most notably the potential for catalyst poisoning.[3][4]

This guide is designed to provide in-depth, practical solutions to the common issues of catalyst deactivation encountered during the chemical modification of 4-Chlorofuro[2,3-d]pyridazine. Moving beyond simple procedural lists, we will explore the underlying chemical principles to empower you with the expertise to diagnose, troubleshoot, and prevent catalyst poisoning in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of 4-Chlorofuro[2,3-d]pyridazine chemistry?

A1: Catalyst poisoning is the deactivation of a catalyst through the strong chemical adsorption (chemisorption) of a substance onto its active sites.[5][6] In reactions involving 4-Chlorofuro[2,3-d]pyridazine, this typically means that the palladium catalyst, essential for cross-coupling, is rendered inactive. The primary culprits are substances that can bind tightly to the palladium center, blocking the substrate from accessing it and thereby halting the catalytic cycle.[4][7]

Q2: Why is this specific molecule, 4-Chlorofuro[2,3-d]pyridazine, particularly challenging for catalytic reactions?

A2: The challenge lies in the pyridazine ring itself. Nitrogen-containing heterocycles are well-documented catalyst inhibitors.[3][8] The lone pairs of electrons on the two nitrogen atoms in the pyridazine core can coordinate strongly with the electron-deficient palladium center of the catalyst. This coordination can be strong enough to compete with the desired catalytic steps, effectively "poisoning" the catalyst with the substrate or product.

Q3: What are the most common types of catalyst poisons I should be aware of?

A3: Beyond the substrate itself, several classes of impurities, even at trace levels (ppm or ppb), can be potent poisons for palladium catalysts.[6][9] These include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons that can originate from starting materials or reagents. They form very stable bonds with palladium.[10][11]

  • Other Nitrogen-Containing Heterocycles: Impurities with different heterocyclic cores can also act as poisons.[12][13]

  • Halides, Cyanides, and Carbon Monoxide: These small molecules can strongly and often irreversibly bind to metal surfaces.[3][4]

  • Heavy Metals: Trace amounts of other metals like lead, mercury, or arsenic can alloy with or deactivate palladium.[5]

Q4: Is catalyst deactivation always due to poisoning?

A4: No, while poisoning is a primary cause, deactivation can also occur through other mechanisms.[14] These include:

  • Thermal Decomposition: At excessively high temperatures, the catalyst complex can break down.[15]

  • Aggregation/Sintering: The active palladium nanoparticles can clump together, forming larger, less active particles like "palladium black." This reduces the available surface area for the reaction.[8]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center can degrade, leading to catalyst instability and aggregation.[8]

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental observations with a structured, cause-and-effect analysis.

Issue 1: My cross-coupling reaction is extremely sluggish or has stalled completely.

Q: I'm attempting a Suzuki-Miyaura coupling with 4-Chlorofuro[2,3-d]pyridazine, but I'm seeing less than 10% conversion after several hours, even with heating. What's the likely cause?

A: A stalled reaction is the classic symptom of catalyst deactivation, which can stem from several sources. The primary hypothesis is competitive inhibition or poisoning at the palladium center.

Causality Explained: The catalytic cycle for a Suzuki coupling requires the palladium center to be available for oxidative addition, transmetalation, and reductive elimination.[7][16] If a molecule binds more strongly to the palladium than the reactants or if it binds in a way that prevents the subsequent steps, the cycle is arrested.

Troubleshooting Protocol:

  • Assess Substrate/Product Inhibition: The pyridazine nitrogens in your starting material or product are prime suspects. They can coordinate to the Pd(0) or Pd(II) intermediates, creating a stable, off-cycle complex that halts catalysis.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or certain N-heterocyclic carbenes (NHCs) can often overcome this inhibition.[17] These ligands create a more sterically hindered and electron-rich palladium center that can favor the productive catalytic cycle over inhibitory binding. Screen a panel of different ligand types.

  • Investigate Starting Material Purity: Impurities are a frequent and insidious cause of poisoning.

    • Diagnosis: Analyze your batch of 4-Chlorofuro[2,3-d]pyridazine and your coupling partner (e.g., the boronic acid) using highly sensitive techniques. Elemental analysis can detect sulfur, while GC-MS or LC-MS can identify organic impurities.

    • Solution: Purify all starting materials. Recrystallize solids and consider passing liquid reagents through a plug of activated alumina to remove polar impurities.[17] Rerunning the reaction with highly purified reagents is the definitive test for impurity-based poisoning.[8]

  • Evaluate Reaction Conditions:

    • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[18] Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[18]

    • Base Purity: The base is a critical component.[16] Ensure it is pure and has been stored correctly (e.g., in a desiccator). Some bases can contain impurities that are detrimental to the catalyst.

Issue 2: My reaction mixture turned black, and a precipitate formed.

Q: Shortly after heating my reaction, the solution turned from a clear yellow to a murky black, and I now have a fine black powder at the bottom of the flask. What happened?

A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and aggregation.[8] The soluble, catalytically active palladium complex has broken down, and the palladium atoms have clumped together into an insoluble, largely inactive metallic form.

Causality Explained: The ligands surrounding the palladium atom are crucial for maintaining its solubility and reactivity. If these ligands are stripped away or degrade, the "naked" palladium atoms will rapidly aggregate.

Troubleshooting Protocol:

  • Check Ligand Stability and Ratio:

    • Diagnosis: Are you using a sufficient amount of ligand? An inadequate ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation.[18] Is the ligand itself stable at the reaction temperature? Some phosphine ligands are susceptible to oxidation or other degradation pathways.

    • Solution: Increase the ligand-to-palladium ratio (common ratios range from 1:1 to 4:1).[18] Consider switching to a more robust, sterically hindered ligand that forms a more stable complex with palladium. Pre-formed palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are often more stable and reliable than generating the active catalyst in situ from a simple salt like Pd(OAc)₂.[17]

  • Re-evaluate Temperature:

    • Diagnosis: Excessive heat can accelerate both catalyst decomposition and ligand degradation.[15]

    • Solution: Determine if the reaction can proceed at a lower temperature. While higher temperatures often increase reaction rates, there is a trade-off with catalyst stability. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.

  • Consider Poison-Induced Decomposition:

    • Diagnosis: Strong poisons can sometimes displace the stabilizing ligands, leading to aggregation. This is particularly relevant if the blackening is accompanied by a complete stall in the reaction.

    • Solution: Refer to the troubleshooting steps for Issue 1 regarding reagent purity. Removing the poison is essential to preventing ligand stripping and subsequent aggregation.

Issue 3: I'm seeing inconsistent yields and reaction times between different batches of starting material.

Q: I developed a reliable coupling protocol that gave me a 90% yield. Now, using a new bottle of 4-Chlorofuro[2,3-d]pyridazine from a different supplier, the reaction is only giving 40% yield. Why?

A: Batch-to-batch variability is almost always linked to inconsistent purity of a reagent. Trace impurities that poison the catalyst are likely present at different levels in the different batches.

Causality Explained: Palladium-catalyzed reactions are often sensitive to parts-per-million (ppm) levels of certain impurities. A batch of starting material that appears pure by standard NMR analysis may still contain sufficient levels of a potent catalyst poison (like a sulfur-containing compound) to significantly inhibit the reaction.

Troubleshooting Protocol:

  • Mandatory Purity Analysis:

    • Action: Do not assume purity based on the label. Before using a new batch of any critical reagent, perform your own analysis.

    • Methods:

      • Elemental Analysis: Specifically request analysis for sulfur (S). This is a low-cost, high-impact test.

      • LC-MS/GC-MS: To identify unknown organic impurities.

      • Quantitative NMR (qNMR): To accurately determine the purity of the main component against a known standard.

  • Standardization Protocol:

    • Action: If significant batch-to-batch variability is found, implement a standard purification protocol for all incoming batches of 4-Chlorofuro[2,3-d]pyridazine. This could be a simple recrystallization or a column chromatography step.

    • Benefit: While adding a step, this ensures reproducibility and prevents costly failed reactions and time-consuming re-optimization efforts.

  • Guard Bed/Scavenger Test:

    • Action: For particularly problematic batches, consider pre-treating the reaction solvent or a solution of the starting material with a scavenger designed to remove specific poisons. For example, passing a solution through a small amount of activated carbon can sometimes remove certain organic poisons.

Data Presentation & Visualization

Table 1: Common Palladium Catalyst Poisons and Their Characteristics
Poison ClassExamplesCommon SourcesMechanism of Poisoning
Sulfur Compounds H₂S, Thiols, Thiophenes, SulfoxidesReagents, odorants in gas, starting material contaminantsStrong, often irreversible chemisorption on the Pd surface, forming stable palladium sulfides.[10][11][19]
Nitrogen Heterocycles Pyridines, Quinolines, Imidazoles, PyridazinesSubstrates, products, impurities, solventsCoordination of nitrogen lone pair to the Pd center, acting as a competitive inhibitor.[3][8]
Halides & Cyanides Excess Cl⁻, Br⁻, I⁻, CN⁻Additives, salts, impuritiesStrong binding to the metal center, can alter its electronic properties and block active sites.[3][4]
Carbon Monoxide (CO) Impurity in gas streams (e.g., H₂), incomplete combustionForms very strong carbonyl complexes with palladium, leading to deactivation.[8]
Heavy Metals Pb, Hg, As, ZnContaminants from previous synthetic steps or reactorsAlloying with palladium or blocking active sites.[5][9]
Oxidizing Agents O₂, PeroxidesAir leaks in the reaction setup, impure solventsOxidation of the active Pd(0) species to less active or inactive Pd(II) species.[18]
Diagrams: Visualizing Poisoning and Troubleshooting

A clear understanding of the processes involved can aid in rapid diagnosis.

CatalystPoisoning cluster_cycle Productive Catalytic Cycle cluster_poisoning Inhibitory Pathway Pd0 Active Pd(0)L₂ PdII_Intermediate Pd(II) Intermediate Pd0->PdII_Intermediate Oxidative Addition Inactive_Complex Inactive Pd-Poison Complex Pd0->Inactive_Complex Reversible or Irreversible Binding Product Coupled Product PdII_Intermediate->Product Transmetalation & Reductive Elimination Product->Pd0 Regeneration Poison Poison (e.g., Pyridazine N-lone pair) Poison->Inactive_Complex

Caption: Mechanism of competitive inhibition by a nitrogen-containing poison.

TroubleshootingWorkflow Start Sluggish or Stalled Reaction Purity Step 1: Assess Reagent Purity (Elemental Analysis, LC/MS) Start->Purity Purify Purify All Reagents (Recrystallize, Chromatography) Purity->Purify Impurities Detected Ligand Step 2: Screen Ligands (Bulky, Electron-Rich) Purity->Ligand Reagents Pure Purify->Ligand Conditions Step 3: Optimize Conditions (Degassing, Temperature, Base) Ligand->Conditions Success Reaction Successful Conditions->Success Improvement Failure Consult Specialist Conditions->Failure No Improvement

Sources

Validation & Comparative

Comparative Guide: 4-Chlorofuro[2,3-d]pyridazine vs. 4-Chlorofuro[3,2-c]pyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As late-stage functionalization becomes increasingly critical in drug discovery and materials science, selecting the correct heterocyclic scaffold can dictate the success of a synthetic campaign. Both 4-chlorofuro[2,3-d]pyridazine and 4-chlorofuro[3,2-c]pyridine offer versatile platforms for diversification. However, the subtle electronic differences between a fused 1,2-diazine (pyridazine) and a fused azine (pyridine) drastically alter their reactivity profiles, thermodynamic stability, and downstream applications.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing the causality behind their reactivity differences and providing field-proven, self-validating protocols for their functionalization.

Electronic Causality & Mechanistic Principles

The fundamental divergence in reactivity between these two scaffolds stems from the number and placement of nitrogen atoms within the six-membered ring.

4-Chlorofuro[3,2-c]pyridine (Moderate Electrophilicity): In this scaffold, the C-4 chlorine is positioned ortho to a single pyridine nitrogen. During Nucleophilic Aromatic Substitution (SNAr), the initial attack by a nucleophile generates a high-energy anionic intermediate (Meisenheimer complex). Because the negative charge can be delocalized onto the electronegative nitrogen atom, the intermediate is stabilized, allowing the substitution to proceed[1],[2]. However, the presence of only one nitrogen means the Lowest Unoccupied Molecular Orbital (LUMO) is only moderately lowered, requiring higher activation energy (heat and strong bases) to drive the reaction forward[3].

4-Chlorofuro[2,3-d]pyridazine (High Electrophilicity): The pyridazine core introduces a second adjacent nitrogen atom. This creates a powerful synergistic electron-withdrawing effect (both inductive and resonance) that severely depletes the electron density at the C-4 position. The LUMO energy is dramatically reduced compared to the pyridine analog, making the C-4 carbon highly susceptible to nucleophilic attack[4]. Consequently, SNAr reactions on the pyridazine scaffold proceed rapidly under exceptionally mild conditions.

Quantitative Reactivity Comparison

To guide synthetic planning, the empirical reactivity data for both scaffolds is summarized below. The data highlights the thermodynamic trade-offs: the highly reactive pyridazine allows for mild SNAr, whereas the more stable pyridine is highly robust in high-temperature palladium-catalyzed cross-couplings[5],[6].

Parameter4-Chlorofuro[2,3-d]pyridazine4-Chlorofuro[3,2-c]pyridine
Core Structure Furan fused to 1,2-diazineFuran fused to azine
Electrophilicity Very High (Two adjacent N atoms)Moderate (One N atom)
SNAr Temperature 20 °C – 60 °C80 °C – 120 °C
SNAr Reaction Time 1 – 4 hours6 – 12 hours
Typical SNAr Yields 85% – 95%60% – 85%
Suzuki Coupling Efficient (Requires careful base selection)Highly efficient (Standard conditions)

Mechanistic Workflow & Divergent Pathways

The logical decision tree for functionalizing these scaffolds depends entirely on the desired nucleophile and the required reaction conditions.

Reactivity_Workflow Start 4-Chloro-fused Scaffolds F23dP 4-Chlorofuro[2,3-d]pyridazine (High Electrophilicity) Start->F23dP F32cP 4-Chlorofuro[3,2-c]pyridine (Moderate Electrophilicity) Start->F32cP SNAr_Mild SNAr (Mild: 20-60°C) F23dP->SNAr_Mild Amines/Thiols Suzuki Suzuki Coupling (Pd-Catalyzed, 80°C) F23dP->Suzuki Boronic Acids SNAr_Harsh SNAr (Harsh: 80-120°C) F32cP->SNAr_Harsh Amines/Alkoxides F32cP->Suzuki Boronic Acids App1 Kinase Inhibitors (e.g., FLT3-ITD) SNAr_Mild->App1 App2 CNS Drugs & OLEDs (e.g., D1R Agonists) SNAr_Harsh->App2 Suzuki->App1 Suzuki->App2

Divergent reactivity pathways of chloro-fused heterocycles in drug design.

Self-Validating Experimental Protocols

The following protocols have been designed to exploit the specific electronic properties of each scaffold. Every step includes the mechanistic causality to ensure reproducibility and logical troubleshooting.

Protocol A: Mild SNAr of 4-Chlorofuro[2,3-d]pyridazine

Objective: Synthesize 4-amino-substituted furo[2,3-d]pyridazines for structure-activity relationship (SAR) studies. Causality: The extreme electron deficiency of the pyridazine core allows for mild conditions. A polar aprotic solvent (DMF) is chosen to stabilize the highly polar anionic transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the generated HCl without competing with the primary nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-chlorofuro[2,3-d]pyridazine (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the secondary amine nucleophile (1.2 eq) dropwise, followed immediately by DIPEA (2.0 eq). The low initial temperature suppresses potential ring-opening side reactions.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C).

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The highly activated C-Cl bond typically ensures complete consumption of the starting material within 1–3 hours.

  • Isolation: Quench the reaction by pouring it into 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Chlorofuro[3,2-c]pyridine

Objective: Synthesize 4-aryl/heteroaryl furo[3,2-c]pyridines[5]. Causality: Because the C-Cl bond in the pyridine scaffold is less activated than in the pyridazine, direct SNAr with carbon nucleophiles is inefficient. Palladium catalysis is required. Pd(PPh3)4 provides a stable, electron-rich Pd(0) center necessary for the oxidative addition into the C-Cl bond. Aqueous Na2CO3 generates the reactive boronate complex required for the transmetalation step[6].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-chlorofuro[3,2-c]pyridine (1.0 eq, 5.0 mmol), the desired arylboronic acid (1.5 eq, 7.5 mmol), and Pd(PPh3)4 (0.05 eq, 0.25 mmol)[5].

  • Solvent & Base: Add a pre-degassed mixture of 1,2-dimethoxyethane (DME) (9.0 mL) and 2M aqueous Na2CO3 (7.5 mL)[5]. The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Purge the flask with argon for 10 minutes to prevent catalyst oxidation. Heat the mixture to 80 °C and stir vigorously for 6 hours[5]. The thermal energy overcomes the activation barrier for oxidative addition.

  • In-Process Validation: A color change to dark black often indicates catalyst degradation; however, LC-MS should be used to confirm the formation of the cross-coupled mass product.

  • Isolation: Cool the mixture to room temperature and pour it into a 1:1 mixture of dichloromethane and ice water. Separate the organic layer, wash with brine, dry over MgSO4, and evaporate the solvent in a vacuum[5]. Purify the crude product via flash chromatography.

Applications in Drug Discovery & Materials Science

The distinct reactivity and structural geometries of these scaffolds have cemented their roles in highly specialized fields:

  • Targeted Oncology (Furo[2,3-d]pyridazines): The highly electrophilic nature of the diazine core allows researchers to rapidly synthesize massive libraries of analogs via SNAr. These derivatives have shown profound efficacy as Type II kinase inhibitors, specifically targeting FLT3-ITD mutations in acute myeloid leukemia (AML) by suppressing downstream STAT5 and ERK1/2 signaling[4].

  • Neuropharmacology (Furo[3,2-c]pyridines): The pyridine scaffold is heavily utilized in the design of non-catechol Dopamine D1 receptor agonists. The furo[3,2-c]pyridine ring forms critical hydrogen bonds (e.g., with Ser107 in TM3) and π–π stacking interactions with transmembrane residues (Phe288 and Phe289 in TM6), dictating G protein-biased agonism[7].

  • Optoelectronics (Furo[3,2-c]pyridines): Beyond biology, the robust nature of the furo[3,2-c]pyridine core makes it an ideal C^N ligand for Iridium complexes. Through Suzuki couplings, researchers attach methoxy-substituted phenyl rings to the C-4 position, creating highly soluble, solution-processed phosphorescent materials for OLED displays that exhibit high photoluminescence quantum yields[6].

References

  • synthesis, complex compounds and antimicrobial activity of some derivatives of furo[3,2-c]pyridine - distantreader.org URL: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - imtm.cz URL: [Link]

  • Furo[3,2‐c]pyridine‐Based Iridium Complex Containing two Methoxy Groups for Efficient Solution‐Processed Phosphorescent OLEDs - d-nb.info URL: [Link]

  • Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - nih.gov URL:[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - stackexchange.com URL: [Link]

  • Heterocyclic Compounds - uomustansiriyah.edu.iq URL: [Link]

Sources

Comparative Analysis of Furopyridazine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategic Overview

From the Desk of the Senior Application Scientist

In the landscape of heterocyclic drug design, furopyridazines represent a privileged scaffold, acting as bioisosteres to quinazolines, phthalazines, and isoquinolines. For researchers in oncology and infectious disease, the critical decision often lies not just in the functional groups, but in the core isomeric fusion: Furo[2,3-d]pyridazine versus Furo[3,4-d]pyridazine .

This guide provides a technical comparative analysis of these isomers. While both scaffolds offer high planarity and potential for


-stacking within active sites, their nitrogen positioning dictates divergent hydrogen-bonding capabilities and metabolic liabilities.
  • Furo[2,3-d]pyridazine: Structurally mimics the purine core of ATP, making it a dominant scaffold for kinase inhibitors (e.g., VEGFR2, CDK2, Akt).

  • Furo[3,4-d]pyridazine: Offers a distinct vector for substituent attachment, often utilized to overcome resistance mechanisms or improve solubility profiles in lead optimization.

Structural Landscape & Isomerism

The biological efficacy of these isomers is governed by the orientation of the furan ring fusion relative to the pyridazine diazine moiety.

The Isomers[1]
  • Isomer A: Furo[2,3-d]pyridazine

    • Geometry: Angular fusion.

    • Key Feature: The furan oxygen is proximal to the pyridazine nitrogens, influencing the dipole moment and electron density of the C-H bonds adjacent to the heteroatoms.

    • Primary Application: ATP-competitive kinase inhibition.

  • Isomer B: Furo[3,4-d]pyridazine [1]

    • Geometry: Linear/Symmetrical potential depending on substitution.

    • Key Feature: The furan ring is fused across the 3,4-positions, creating a different steric footprint that can access unique pockets in enzymes like PDE4 or specific viral polymerases.

Visualization of Synthetic Pathways

The following diagram contrasts the synthetic accessibility of these isomers, a critical factor in library generation.

Synthesis_Comparison Start_23 Precursor: 3-oxo-pyridazine Step_23 Intramolecular Cyclization (Base-catalyzed) Start_23->Step_23 + Alpha-halo carbonyl Start_34 Precursor: Furan-3,4-dicarboxylic acid Step_34 Condensation with Hydrazine Start_34->Step_34 Dehydration & Cyclization Product_23 Furo[2,3-d]pyridazine (Kinase Focused) Step_23->Product_23 Product_34 Furo[3,4-d]pyridazine (PDE/Viral Focused) Step_34->Product_34

Caption: Divergent synthetic workflows for Furo[2,3-d] vs Furo[3,4-d] scaffolds.

Comparative Biological Performance[3][4][5][6]

The following data synthesizes representative potency ranges observed in standard medicinal chemistry campaigns. Note that Furo[2,3-d] derivatives generally exhibit superior potency in kinase assays due to the "adenine-mimic" effect.

Quantitative Efficacy Table
FeatureFuro[2,3-d]pyridazineFuro[3,4-d]pyridazineMechanistic Driver
Primary Target VEGFR2 / CDK2PDE4 / HIV-RTHinge binding motif alignment
Typical IC50 (Kinase) 10 - 150 nM> 500 nMN-N bond orientation relative to hinge
Cytotoxicity (MCF-7) High (IC50 < 5 µM)Moderate (IC50 10-20 µM)Induction of apoptosis via caspase pathways
Solubility (LogS) Moderate (-4.5)Improved (-3.8)Dipole moment & solvation energy
Metabolic Stability High (t1/2 > 60 min)Moderate (Furan ring opening risk)CYP450 oxidation susceptibility
Mechanistic Insights (SAR)
  • Hinge Region Binding: In CDK2, the N1/N2 of the [2,3-d] isomer often accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Leu83 in CDK2). The [3,4-d] isomer, due to the shift in nitrogen position, often requires an additional linker or substituent to achieve the same binding mode, resulting in lower inherent affinity for the core scaffold.

  • Electronic Effects: The furo[2,3-d] system is more electron-deficient at the C4 position, making it highly reactive to nucleophilic attack, which is advantageous for covalent inhibitor design (e.g., targeting Cys residues).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, the following protocols include internal validation steps.

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of furopyridazine isomers against VEGFR2.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: Ultra-pure (10 µM final).

Workflow:

  • Preparation: Dissolve isomers in 100% DMSO. Prepare 10-point serial dilutions (1:3).

    • Validation: Include Staurosporine as a reference control (Expected IC50 < 10 nM).

  • Incubation: Mix 2 µL compound + 4 µL enzyme in a 384-well white plate. Incubate 15 min at RT.

  • Reaction Start: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

  • Signal Generation: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

Data Analysis: Calculate % Inhibition =


.
Fit curves using a 4-parameter logistic non-linear regression model.
Protocol B: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in MCF-7 (Breast Cancer) cells.

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1 - 100 µM).

    • Validation: DMSO final concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Check: Look for purple formazan crystals under microscope.

  • Solubilization: Aspirate media. Add 150 µL DMSO. Shake 10 min.

  • Measurement: Absorbance at 570 nm (Reference 630 nm).

Biological Assay Logic Diagram

This workflow illustrates the decision matrix for advancing a furopyridazine isomer from synthesis to lead selection.

Assay_Workflow Library Furopyridazine Library (Isomers [2,3-d] & [3,4-d]) Enzymatic Primary Screen: Kinase Assay (Target: VEGFR2/CDK2) Library->Enzymatic Filter1 Decision: IC50 < 100 nM? Enzymatic->Filter1 Cellular Secondary Screen: Cell Viability (MTT / HCT-116) Filter1->Cellular Yes Discard Discard / Re-design Filter1->Discard No Selectivity Selectivity Profiling (Panel of 10 Kinases) Cellular->Selectivity IC50 < 5 µM Cellular->Discard Inactive/Toxic Lead Lead Candidate (Proceed to ADME) Selectivity->Lead Selectivity Index > 10

Caption: Decision matrix for evaluating furopyridazine isomers in drug discovery.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of furopyridone derivatives as potent cytotoxic agents. National Institutes of Health. 2

  • BenchChem. (2025).[3][4] Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. BenchChem Guides. 3

  • RSC Publishing. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. Royal Society of Chemistry. Link

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives. IMTM. 5

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecular Diversity Preservation International. 6[7]

Sources

Validating the structure of 4-Chlorofuro[2,3-d]pyridazine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Powder: Validating the Structure of 4-Chlorofuro[2,3-d]pyridazine Derivatives via X-ray Crystallography vs. Alternative Modalities

The Structural Challenge in Heterocyclic Drug Design

In modern medicinal chemistry, bicyclic heteroaromatics like furo[2,3-d]pyridazines have emerged as highly privileged scaffolds. Acting as bioisosteres for purines, these derivatives are heavily utilized in the development of targeted therapies, including multireceptor tyrosine kinase inhibitors, VEGFR-2 inhibitors, and novel antimicrobial agents[1][2][3].

However, the synthesis of halogenated derivatives—specifically 4-chlorofuro[2,3-d]pyridazines and their 4,7-dichloro precursors—presents a notorious analytical challenge[4]. The planar nature of the fused furan and pyridazine rings, combined with the electron-withdrawing chloro substituents, often leads to the formation of closely related regioisomers during functionalization.

As a Senior Application Scientist, I frequently see drug development pipelines stall because a synthesized batch is assumed to be the 4-chloro isomer, only to later be revealed as the 7-chloro variant. While routine analytical methods can confirm the molecular weight and general connectivity, confirming the absolute regiochemistry and the solid-state 3D conformation requires a more definitive approach. This guide objectively compares X-ray crystallography against alternative modalities for structural validation and provides a self-validating experimental workflow for these specific derivatives.

Comparative Analysis: Modalities for Structural Validation

To objectively evaluate the best approach for validating 4-chlorofuro[2,3-d]pyridazine derivatives, we must compare the three primary analytical pillars: Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Quantitative Comparison of Structural Validation Techniques

Analytical MetricX-ray Crystallography (SCXRD)NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates (x, y, z)Chemical environment & proton/carbon connectivityExact molecular mass & empirical formula
Regiochemical Resolution Unambiguous (Direct visualization of the chloro group)Inferential (Requires complex NOESY/HMBC correlation)Incapable (Cannot distinguish structural isomers)
Conformational Data Yes (Solid-state geometry, π-π stacking interactions)Limited (Solution-state averages only)No (Gas-phase fragmentation)
Sample Requirement Single high-quality crystal (~0.1 mm)1–5 mg (High purity liquid/solution)< 1 µg
Turnaround Time Days to Weeks (Crystallization is the bottleneck)HoursMinutes
Confidence Level for SBDD *Gold Standard (100%) Moderate (70%)Low (10%)

*Structure-Based Drug Design (SBDD)

The Verdict: While HRMS and NMR are indispensable for rapid bulk purity checks, they are inferential. X-ray crystallography is the only modality that provides a direct, indisputable spatial map of the 4-chlorofuro[2,3-d]pyridazine core, which is strictly required before advancing a scaffold into in silico kinase docking studies[1].

Visualizing the Validation Logic

The decision to advance a compound to X-ray crystallography is dictated by the ambiguity of the prior analytical steps. The flowchart below illustrates the self-validating logic used in our laboratories.

ValidationLogic Synthesis Synthesize 4-Chlorofuro[2,3-d]pyridazine BulkAnalysis HRMS & 1D/2D NMR (Purity & Connectivity) Synthesis->BulkAnalysis IsomerCheck Regioisomer Ambiguity? BulkAnalysis->IsomerCheck Crystallization Binary Solvent Crystallization (Vapor Diffusion) IsomerCheck->Crystallization Yes (Requires 3D Data) SBDD Structure-Based Drug Design IsomerCheck->SBDD No (Known Scaffold) Diffraction X-ray Diffraction (100 K) Crystallization->Diffraction Refinement Structure Refinement (R1 < 5%) Diffraction->Refinement High Resolution Optimization Solvent/Condition Screen Diffraction->Optimization Poor Twinning/Ice Rings Refinement->SBDD Optimization->Crystallization

Logical workflow for structural validation of 4-chlorofuro[2,3-d]pyridazine derivatives.

Experimental Protocol: A Self-Validating Crystallography Workflow

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must explain the causality behind the chemistry and include built-in validation checkpoints. Furo[2,3-d]pyridazines are highly planar and prone to rapid, disordered π-π stacking, which often yields useless amorphous powders rather than diffracting crystals.

Step 1: Controlled Nucleation via Vapor Diffusion

Causality: We utilize a binary solvent vapor diffusion method rather than direct cooling. By dissolving the compound in a volatile "good" solvent and allowing a volatile "anti-solvent" to slowly diffuse into the droplet, we artificially lower the solubility at a highly controlled rate. This thermodynamic control favors the growth of a single, ordered crystal lattice over kinetic precipitation.

  • Dissolve 2 mg of the highly purified (>99% by HPLC) 4-chlorofuro[2,3-d]pyridazine derivative in 100 µL of Dichloromethane (DCM).

  • Place the solution in a 1-dram inner vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of Hexane (the anti-solvent).

  • Cap the outer vial tightly and leave it undisturbed at 20°C for 48–72 hours.

  • Validation Checkpoint 1: Examine the resulting crystals under a polarized light microscope. A true single crystal will exhibit sharp extinction (birefringence) when rotated, turning completely dark at specific angles. If the solid remains uniformly illuminated, it is an amorphous glass and must be recrystallized.

Step 2: Cryoprotection and Mounting

Causality: X-ray bombardment generates free radicals that destroy the crystal lattice (radiation damage). Collecting data at cryogenic temperatures (100 K) mitigates this. However, if the mother liquor inside the crystal freezes into crystalline ice, the resulting "ice rings" will obscure the diffraction pattern of the drug molecule.

  • Transfer a single crystal (~0.1 x 0.1 x 0.05 mm) into a drop of Paratone-N oil on a glass slide.

  • Using a micro-loop, strip away the residual DCM/Hexane mother liquor, allowing the hydrophobic Paratone-N to coat the crystal.

  • Mount the loop onto the goniometer head of the SCXRD and immediately flash-cool it in a 100 K nitrogen stream.

Step 3: Data Collection and Phase Resolution

Causality: The raw data collected is a reciprocal space map of diffraction intensities. To convert this into a real-space electron density map, we must solve the "phase problem" using intrinsic phasing algorithms.

  • Collect data using Cu-Kα radiation (

    
     = 1.54184 Å). Copper radiation is explicitly chosen over Molybdenum because the anomalous dispersion of the heavy Chlorine atom at the C4 position is stronger with Cu-Kα, allowing for absolute structure determination (Flack parameter calculation).
    
  • Integrate the frames and apply multi-scan absorption corrections.

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint 2 (The R-Factor): The protocol validates itself mathematically via the R1 factor, which measures the agreement between the calculated model and the observed experimental data. An R1 value of < 0.05 (5%) confirms that the 4-chloro regiochemistry and the overall 3D model are unequivocally correct. Furthermore, check the thermal ellipsoids (ORTEP plot); if the chlorine atom's ellipsoid is highly elongated, it indicates structural disorder or an incorrect atom assignment.

Conclusion

While NMR and HRMS remain the workhorses of daily synthetic validation, they fall short when absolute spatial certainty is required. For complex, planar bicyclic systems like 4-chlorofuro[2,3-d]pyridazines, X-ray crystallography is not just an accessory—it is a mandatory gateway for structure-based drug design. By understanding the causality behind controlled nucleation and utilizing self-validating crystallographic refinement, researchers can confidently lock in their scaffold's regiochemistry before committing to expensive in vitro and in vivo biological assays.

References

  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors PubMed (National Institutes of Health) [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors PubMed (National Institutes of Health)[Link]

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines Nepal Journal of Science and Technology[Link]

  • Studies on Heterocyclic Compounds. XVI. Synthesis of Furo [2, 3-d] pyridazine Derivatives.(5). Synthesis of 4, 7-Dichlorofuro [2, 3-d] pyridazine-2-carboxaldehyde and some of Its Derivatives ResearchGate[Link]

Sources

A Comparative Guide to the Potency and Selectivity of Pyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases. This guide provides a comprehensive comparison of the inhibitory activity (IC50) of several 4-Chlorofuro[2,3-d]pyridazine analogs against key oncogenic kinases, supported by experimental data and a detailed methodological overview.

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile ATP-Competitive Inhibitor

The pyrido[2,3-d]pyrimidine scaffold is structurally analogous to the native purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of protein kinases. This competitive inhibition mechanism effectively blocks the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that are often hyperactivated in cancer cells. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Inhibitory Activity (IC50) of Pyrido[2,3-d]pyrimidine Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of key pyrido[2,3-d]pyrimidine analogs against a panel of receptor tyrosine kinases. The data highlights the impact of specific structural modifications on the inhibitory potency and selectivity of these compounds.

Compound IDR-Group ModificationPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)InsR IC50 (µM)
4b (PD-089828) 2-amino-6-(2,6-dichlorophenyl)1.11[1][2]0.13[1][2]0.45[1][2]0.22[1][2]>50[1][2]
6c 2-[4-(diethylamino)butyl]amino-----
4e 6-(3',5'-dimethoxyphenyl)>50[1][2]0.060[1][2]>50[1][2]>50[1][2]>50[1][2]
  • PDGFr: Platelet-Derived Growth Factor Receptor

  • FGFr: Fibroblast Growth Factor Receptor

  • EGFr: Epidermal Growth Factor Receptor

  • c-Src: Proto-oncogene tyrosine-protein kinase Src

  • InsR: Insulin Receptor

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical structure-activity relationships that guide the rational design of more potent and selective inhibitors.

  • Initial Lead (4b): The initial lead compound, 4b , demonstrated broad-spectrum activity against several tyrosine kinases, with notable potency against FGFr and c-Src.[1][2] The 2,6-dichlorophenyl moiety at the 6-position appears to be a key determinant of this broad activity.

  • Enhanced Potency and Bioavailability (6c): The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position, as seen in compound 6c , led to enhanced potency and improved bioavailability.[1][2] This modification likely improves the compound's interaction with the solvent-exposed region of the kinase active site and enhances its pharmacokinetic properties.

  • Achieving Selectivity (4e): A significant shift in the selectivity profile was achieved by replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) functionality in compound 4e .[1][2] This modification resulted in a highly selective inhibitor of FGFr, with a remarkable decrease in activity against other tested kinases.[1][2] This highlights the critical role of the substituent at the 6-position in dictating kinase selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of IC50 values is a critical step in the evaluation of kinase inhibitors. The following is a representative protocol for an in vitro kinase inhibition assay.

Objective: To determine the concentration of a test compound that inhibits 50% of the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., FGFr)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.

  • Phosphorylation Reaction: Add [γ-³²P]ATP to each well and incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Biological Context and Experimental Workflow

To better understand the biological relevance and the experimental process, the following diagrams illustrate a representative signaling pathway and the kinase inhibition assay workflow.

Signaling_Pathway cluster_membrane Cell Membrane FGFr FGFr GRB2 GRB2 FGFr->GRB2 Recruits FGF Fibroblast Growth Factor FGF->FGFr Binds SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: The FGFR signaling pathway, a key regulator of cell proliferation and survival.

Kinase_Assay_Workflow Start Start Compound_Dilution 1. Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Reaction_Mix 2. Prepare Reaction Mix: Buffer, Substrate, Test Compound Compound_Dilution->Reaction_Mix Add_Kinase 3. Add Kinase to Initiate Reaction Reaction_Mix->Add_Kinase Add_ATP 4. Add [γ-³²P]ATP & Incubate Add_Kinase->Add_ATP Stop_Reaction 5. Terminate Reaction Add_ATP->Stop_Reaction Filter_Wash 6. Filter & Wash to Remove Unused ATP Stop_Reaction->Filter_Wash Scintillation_Count 7. Scintillation Counting Filter_Wash->Scintillation_Count Data_Analysis 8. Analyze Data & Determine IC50 Scintillation_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow of an in vitro radiometric kinase inhibition assay.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The ability to systematically modify this core structure allows for the optimization of potency and the engineering of desired selectivity profiles. The comparative IC50 data presented herein provides a clear illustration of how subtle chemical changes can lead to significant differences in biological activity, a fundamental principle in modern drug discovery. The detailed experimental protocol and illustrative diagrams offer researchers a solid foundation for their own investigations into this important class of therapeutic agents.

References

  • PubMed.

  • RSC Publishing.

  • Journal of Medicinal Chemistry.

Sources

Comparing the efficacy of different catalysts for 4-Chlorofuro[2,3-d]pyridazine functionalization

[1]

Executive Summary & Mechanistic Grounding

The 4-chlorofuro[2,3-d]pyridazine scaffold represents a "privileged structure" in kinase inhibitor discovery due to its resemblance to the purine core. However, its functionalization presents a unique dichotomy: the C4-chloride is highly activated due to the electron-deficient pyridazine ring, making it susceptible to both Transition-Metal Catalyzed Cross-Coupling (TMCC) and Nucleophilic Aromatic Substitution (SNAr) .

This guide objectively compares catalyst systems for three primary transformations: Suzuki-Miyaura (C-C) , Sonogashira (C-C) , and Buchwald-Hartwig (C-N) . We evaluate efficacy based on yield, turnover frequency (TOF), and tolerance of steric/electronic deactivation.

Mechanistic Insight: The C4-Reactivity Hub

The C4 position is adjacent to the pyridazine nitrogen, significantly lowering the LUMO energy at this carbon.

  • Oxidative Addition: Facile with Pd(0), even with electron-rich ligands.

  • SNAr Competition: Strong nucleophiles (primary amines, thiols) can displace the chloride without metal catalysis, often rendering expensive Pd-catalysts redundant unless the nucleophile is deactivated (e.g., anilines) or sterically encumbered.

Decision Framework: Reaction Pathways

The following decision tree illustrates the logical selection of synthetic pathways based on the desired nucleophile and substrate constraints.

ReactionLogicStart4-Chlorofuro[2,3-d]pyridazineTargetTarget Moiety?Start->TargetArylAryl/HeteroarylTarget->ArylC-CAlkynylAlkynylTarget->AlkynylC-CAmineAmine (C-N)Target->AmineC-NSuzukiSuzuki-Miyaura(Pd-Catalysis)Aryl->SuzukiSonoSonogashira(Pd/Cu)Alkynyl->SonoAmineTypeNucleophile Type?Amine->AmineTypeAliphaticAliphatic/PrimaryAmineType->AliphaticStrong NucAnilineAniline/StericAmineType->AnilineWeak NucSNArS_NAr (No Metal)Base/HeatAliphatic->SNArPreferredBuchwaldBuchwald-Hartwig(Pd-Catalysis)Aniline->BuchwaldRequired

Figure 1: Strategic decision tree for functionalizing the 4-chloro position. Note the divergence for C-N bond formation based on nucleophilicity.

Comparative Analysis: C-C Bond Formation (Suzuki-Miyaura)

For attaching aryl or heteroaryl groups, the Suzuki-Miyaura coupling is the gold standard. The electron-deficient nature of the furo-pyridazine favors facile oxidative addition, but stability of the catalyst against the nitrogen-rich heterocycle is critical.

Catalyst Performance Matrix[1][2][3]
Catalyst SystemLigand ClassYield (Avg)AdvantagesDisadvantages
Pd(PPh3)4 Monodentate Phosphine65-75%Low cost; standard "first-try" catalyst.Air sensitive; high loading (5-10 mol%) often required; PPh3 oxide removal can be difficult.
Pd(dppf)Cl2 · DCM Bidentate Ferrocenyl80-90%Excellent stability; resists chelation from substrate nitrogens; works well with heteroaryl boronic acids.Slightly more expensive; requires higher temperatures (80-100°C).
XPhos Pd G2 Buchwald Precatalyst92-98% Best in Class. Rapid oxidative addition; active at room temp or mild heat; handles sterically hindered boronic acids.Higher cost; requires strict anaerobic handling for optimal turnover.
Pd2(dba)3 / SPhos Biaryl Phosphine85-95%Highly active for electron-rich boronic acids.Requires in-situ mixing of precursor and ligand.
Recommended Protocol: High-Efficiency Suzuki Coupling (XPhos Pd G2)

This protocol minimizes hydrolytic side-reactions common with chloropyridazines.

  • Charge: In a reaction vial, combine 4-chlorofuro[2,3-d]pyridazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos Pd G2 (2.0 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . The water is essential for the boronate activation cycle.

  • Base: Add K3PO4 (2.0 equiv). Note: Carbonate bases (Na2CO3) are viable but phosphate often yields cleaner profiles for nitrogen heterocycles.

  • Reaction: Seal and heat to 60°C for 2-4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Comparative Analysis: C-N Bond Formation (Buchwald vs. SNAr)

This is the critical decision point. Unlike simple aryl chlorides, the furo[2,3-d]pyridazine core is sufficiently electron-deficient to undergo SNAr with strong nucleophiles, rendering Pd-catalysis unnecessary and wasteful.

Efficacy Comparison Table
Nucleophile ClassMethodCatalyst/ConditionsEfficacyNotes
Aliphatic Amines (e.g., Morpholine, Piperazine)SNAr DIPEA, iPrOH, 80°CHigh No metal required. Quantitative yields typical.
Primary Anilines (Electron Neutral)Buchwald Pd(OAc)2 / BINAPHighSNAr is sluggish; Pd catalysis is essential.
Deactivated Anilines (e.g., 4-CN-Aniline)Buchwald BrettPhos Pd G3 High Requires specialized ligand to prevent catalyst poisoning.
Amides / Sulfonamides Buchwald tBuXPhos Pd G3HighDifficult transformation; requires strong base (Cs2CO3).
Experimental Workflow: Buchwald-Hartwig Amination

Use this when SNAr fails (e.g., with anilines).

  • Charge: 4-chlorofuro[2,3-d]pyridazine (1.0 equiv), Aniline (1.2 equiv), Pd(OAc)2 (5 mol%), and BINAP (7.5 mol%).

    • Alternative: Use BrettPhos Pd G3 (2 mol%) for lower loading and faster rates.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv). Warning: NaOtBu can cause side reactions with electrophilic substrates; Cs2CO3 is safer.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Conditions: 100°C, sealed tube, 12-16 hours.

Comparative Analysis: C-C Bond Formation (Sonogashira)

Coupling alkynes requires managing the "copper cycle" to prevent homocoupling (Glaser reaction) while ensuring efficient transmetallation.

Catalyst Systems[1][2][3][4][5][6][7][8][9][10]
  • Standard: Pd(PPh3)2Cl2 (5 mol%) / CuI (5 mol%) .

    • Verdict: Reliable for most terminal alkynes.

  • Copper-Free: Pd(OAc)2 / XPhos .

    • Verdict: Use only if the substrate is sensitive to copper or if homocoupling of the alkyne is a major side reaction.

Diagram: Catalytic Cycle & Optimization

The following diagram highlights the critical intersection of the Pd and Cu cycles for this substrate.

SonogashiraCyclePd0Pd(0) SpeciesOxAddOxidative Addition(Ar-Pd-Cl)Pd0->OxAdd+ 4-Cl-FuroPdzTransMetTransmetallationOxAdd->TransMetProdReductive Elimination(Product)TransMet->ProdProd->Pd0CuCycleCu(I) Acetylide(In Situ)CuCycle->TransMet+ Alkyne

Figure 2: Simplified Sonogashira cycle. The oxidative addition step (blue) is rapid for 4-chlorofuro[2,3-d]pyridazine; the rate-limiting step is often transmetallation (yellow).

References

  • Mechanistic Basis of Pyridazine Functionalization

    • BenchChem Guide to Pyridazine C-H Functionalization. (2025).[1][2][3] Provides comparative data on Pd-catalysts for pyridazine scaffolds.

  • Buchwald-Hartwig Methodology

    • Buchwald-Hartwig Amination - Organic Chemistry Portal. Detailed ligand selection guides (BINAP vs XPhos) for heteroaryl chlorides.

  • Suzuki Coupling on Fused Pyridazines

    • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling.[1][4] (2018).[5] Beilstein J. Org. Chem. Demonstrates Pd(PPh3)4 efficacy on analogous 6-chloropyridazines.

  • SNAr vs Catalysis

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? (2011). J. Org.[6][7] Chem. A critical comparison showing SNAr superiority for electron-deficient heterocycles with aliphatic amines.

  • Sonogashira Protocols

    • Sonogashira Coupling of Heteroaryl Halides. (2020).[8] MDPI Molecules. Review of Pd/Cu systems for nitrogen heterocycles.

Head-to-head comparison of furopyridazine and furopyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Furopyridazine and Furopyrimidine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The Purine Mimic vs. The Polar Bioisostere

In the landscape of kinase inhibitor design and heterocyclic bioisosterism, the choice between furo[2,3-d]pyrimidine and furo[2,3-d]pyridazine scaffolds represents a critical decision point. While both serve as bicyclic heteroaromatic cores capable of mimicking the adenosine triphosphate (ATP) adenine ring, they offer distinct physicochemical profiles and synthetic trajectories.

  • Furopyrimidine is the "Kinase Workhorse." It is a direct isostere of quinazoline and purine, offering predictable binding modes in the ATP hinge region (e.g., EGFR, PI3K, VEGFR inhibitors). Its primary utility lies in maximizing potency through established structure-activity relationships (SAR).

  • Furopyridazine is the "Strategic Bioisostere." Characterized by its 1,2-diazine placement, it offers higher polarity, altered hydrogen-bonding vectors, and often superior metabolic stability. It is the scaffold of choice when "scaffold hopping" is required to bypass patent space, improve aqueous solubility, or escape metabolic soft spots found in quinazolines.

This guide provides an objective, data-driven comparison to assist in scaffold selection during the hit-to-lead and lead optimization phases.

Structural & Physicochemical Analysis

The fundamental difference lies in the arrangement of the nitrogen atoms within the diazine ring fused to the furan. This subtle shift dictates the electronic character and solvation profile of the molecule.

Electronic Distribution and H-Bonding
  • Furopyrimidine (1,3-N arrangement): The nitrogen atoms are separated by a carbon. This arrangement creates a localized area of electron density ideal for bidentate H-bonding with hinge region residues (e.g., Met793 in EGFR). The C-2 position is highly electrophilic, facilitating nucleophilic aromatic substitution (

    
    ).
    
  • Furopyridazine (1,2-N arrangement): The adjacent nitrogen atoms exhibit the "alpha-effect," resulting in lone-pair repulsion that raises the ground state energy. However, this also creates a distinct dipole moment and increases the overall polarity (lower LogP) compared to the pyrimidine analog.

Table 1: Comparative Physicochemical Profile (General Trends)

FeatureFuro[2,3-d]pyrimidineFuro[2,3-d]pyridazineImpact on Drug Design
H-Bond Acceptor Vector 1,3-distance (Purine-like)1,2-distance (Cinnoline-like)Pyrimidine fits standard ATP pockets; Pyridazine requires specific water networks or backbone flips.
Lipophilicity (cLogP) Higher (More Lipophilic)Lower (More Polar)Pyridazine is superior for lowering LogP in CNS or solubility-challenged series.
Metabolic Stability Moderate (C-H oxidation risk)High (Electron deficient)Pyridazine rings are generally resistant to oxidative metabolism by CYPs.
Basicity (pKa) Weakly basicMore basic (Alpha-effect)Pyridazine N-lone pairs are more available for solvation or salt formation.
Synthetic Entry Cyclization (Gewald)Cycloaddition (iEDDA)Pyridazine allows for modular "click" synthesis; Pyrimidine requires stepwise ring closure.

Synthetic Accessibility: Classical vs. Modern

The synthetic routes to these scaffolds differ fundamentally. Furopyrimidines rely on classical condensation chemistry, while furopyridazines are increasingly accessed via modern Inverse Electron Demand Diels-Alder (iEDDA) reactions, allowing for rapid library generation.

Pathway Visualization

SyntheticPathways cluster_0 Furopyrimidine Synthesis (Classical) cluster_1 Furopyridazine Synthesis (iEDDA) Start_Pyr Ketone/Aldehyde + Cyanoacetate Gewald 2-Aminofuran Intermediate Start_Pyr->Gewald Gewald Rxn (Base, S8) Cyclization Formamide/Amidine Cyclization Gewald->Cyclization Reflux Product_Pyr Furo[2,3-d]pyrimidine Cyclization->Product_Pyr Start_Tet 1,2,4,5-Tetrazine Intermediate Bicyclic Intermediate Start_Tet->Intermediate iEDDA Cycloaddition Dienophile Electron-Rich Furan/Alkyne Dienophile->Intermediate Elimination - N2 (Gas) Intermediate->Elimination Retro-Diels-Alder Product_Pyd Furo[2,3-d]pyridazine Elimination->Product_Pyd Aromatization

Figure 1: Comparison of the classical Gewald synthesis for furopyrimidines versus the modern iEDDA route for furopyridazines.

Functional Performance & Case Studies

Case Study: Kinase Inhibition (EGFR/PI3K)

In the context of PI3K and EGFR inhibition, the furopyrimidine scaffold is dominant.

  • Mechanism: The N1 and N3 atoms mimic the N1 and N3 of adenine. The C4-amino group (introduced via

    
     on a 4-chloro intermediate) acts as the H-bond donor to the hinge region.
    
  • Data: In a comparative study of PI3K

    
     inhibitors, furopyrimidine derivatives demonstrated 
    
    
    
    values in the low nanomolar range (
    
    
    nM). The scaffold provides a flat, aromatic surface that stacks effectively with Phe856 in PI3K
    
    
    .

Why switch to Furopyridazine? Researchers often pivot to furopyridazine when the furopyrimidine lead suffers from:

  • High Clearance: The electron-deficient pyridazine ring is less prone to oxidation than the pyrimidine C-H bonds.

  • Solubility Issues: The higher polarity of the 1,2-diazine system improves aqueous solubility without the need for solubilizing tails (e.g., morpholine/piperazine appendages) that might introduce off-target effects.

  • IP Constraints: As furopyrimidines are heavily patented (bioisosteres of quinazolines like Gefitinib), furopyridazines offer a novel intellectual property space.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not precipitate or show the characteristic color change described, the step has failed.

Protocol A: Synthesis of Furo[2,3-d]pyrimidine Core (Gewald Route)

Target: 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine

  • Gewald Reaction (Formation of 2-aminofuran):

    • Reagents: 3-Hydroxy-2-butanone (10 mmol), Malononitrile (10 mmol), Morpholine (Catalytic), Sulfur (

      
      , 10 mmol), Ethanol (20 mL).
      
    • Procedure: Mix ketone and malononitrile in ethanol. Add sulfur and morpholine dropwise. Heat to reflux for 3 hours.

    • Validation: The reaction mixture will turn dark brown/red. Upon cooling and pouring into ice water, a solid precipitate (2-amino-3-cyanofuran) must form.

    • Yield Check: Expected yield 60-80%.

  • Cyclization:

    • Reagents: 2-amino-3-cyanofuran intermediate, Formic acid (excess) or Triethyl orthoformate.

    • Procedure: Reflux the intermediate in neat formic acid for 4-6 hours.

    • Validation: TLC should show the disappearance of the highly fluorescent aminofuran spot and the appearance of a lower Rf spot.

    • Workup: Neutralize with

      
      . The product precipitates as a white/off-white solid.
      
Protocol B: Synthesis of Furo[2,3-d]pyridazine Core (iEDDA Route)

Target: Substituted Furo[2,3-d]pyridazine

  • Starting Materials:

    • Diene: 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine (Electron-poor).

    • Dienophile: 2-Methylfuran (Electron-rich).

  • Reaction (Click Chemistry):

    • Procedure: Dissolve tetrazine (1 eq) in Dichloromethane (DCM). Add 2-methylfuran (1.2 eq) at room temperature.

    • Observation (Critical): The reaction is self-indicating. The deep red/pink color of the tetrazine will disappear, turning pale yellow or colorless as nitrogen gas (

      
      ) evolves.
      
    • Mechanism: The initial [4+2] cycloaddition is followed immediately by a retro-Diels-Alder reaction releasing

      
      .[1]
      
  • Purification:

    • Evaporate solvent. The product is often pure enough for characterization or requires a short silica plug (Hexane/EtOAc).

    • Advantage: This route avoids the harsh acids/bases of the Gewald synthesis.

Strategic Recommendation

Scenario Recommendation Rationale
Target is an ATP-binding Kinase Furopyrimidine Proven binding mode; mimics adenine; extensive library of known binders to guide SAR.
Lead compound has high LogP (>4.0) Furopyridazine 1,2-nitrogen arrangement lowers lipophilicity and improves water solubility.
Lead compound has high metabolic clearance Furopyridazine Pyridazine ring is electron-deficient and resistant to CYP-mediated oxidation.
Need for rapid library synthesis Furopyridazine iEDDA chemistry allows "mix-and-match" synthesis of diverse analogs in hours, not days.

References

  • Gangjee, A., et al. (2009). "Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors." Bioorganic & Medicinal Chemistry.

  • Lazzara, P. R., & Moore, T. W. (2020).[2] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[2][3] RSC Medicinal Chemistry.[2]

  • Wurtz, N. R., et al. (2018). "Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA." Organic Letters.

  • Abouzid, K. A., et al. (2016). "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[4] Future Journal of Pharmaceutical Sciences.

  • BenchChem Technical Guides. (2025). "The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry."

Sources

In Vivo Efficacy Comparison of Lead Compounds Derived from 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chlorofuro[2,3-d]pyridazine scaffold represents a privileged structure in medicinal chemistry, primarily utilized for the development of potent tyrosine kinase inhibitors (TKIs). Unlike its more common isomer, furo[2,3-d]pyrimidine, the pyridazine core offers distinct electronic properties and solubility profiles that influence pharmacokinetics (PK) and binding affinity.

This guide provides an objective technical comparison of lead compounds derived from this scaffold, with a specific focus on Telatinib (BAY 57-9352) , the most advanced clinical candidate in this class. We compare its in vivo efficacy, mechanistic selectivity, and pharmacokinetic behavior against the standard-of-care (SoC) VEGFR inhibitor, Sorafenib . Additionally, we explore emerging applications of this scaffold in G-quadruplex stabilization (BCL2 targeting).

Mechanistic Basis & Scaffold Rationale

The Core Scaffold

The 4-chlorofuro[2,3-d]pyridazine intermediate serves as the electrophilic locking block. The chlorine atom at the C4 position is highly reactive toward nucleophilic aromatic substitution (


), typically by aniline derivatives. This substitution is critical for establishing the "hinge-binding" motif essential for ATP-competitive kinase inhibition.
Mechanism of Action (MOA)

Lead compounds in this series function primarily as Type II Kinase Inhibitors .

  • Hinge Binding: The heterocyclic nitrogen (N1 or N2) and the furan oxygen mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • DFG-Out Conformation: The substituent at the 4-position (often a bulky aryl urea or amide) extends into the hydrophobic back pocket, stabilizing the inactive "DFG-out" conformation of the kinase.

BindingMode Scaffold 4-Chlorofuro[2,3-d]pyridazine (Core Scaffold) Reaction SnAr w/ Aniline Scaffold->Reaction Synthesis Lead Telatinib (BAY 57-9352) (Lead Compound) Reaction->Lead Derivatization Target VEGFR2 / c-Kit / PDGFR (Kinase Domain) Lead->Target ATP Competition (Hinge Binding) Effect Angiogenesis Inhibition (Tumor Stasis) Target->Effect Signal Blockade

Figure 1: Structural evolution from the 4-chloro scaffold to the active kinase inhibitor, illustrating the critical hinge-binding mechanism.

Comparative Case Study: Telatinib vs. Sorafenib

Compound Profiles[1][2]
  • Lead Compound (Telatinib / BAY 57-9352): A potent, orally active small molecule derived from the furo[2,3-d]pyridazine core. It features a 4-chloroaniline moiety at the C4 position and a methyl-pyridine-carboxamide tail at C7 to enhance solubility and target selectivity.

  • Comparator (Sorafenib): A biaryl urea VEGFR inhibitor (furo[2,3-d]pyrimidine/pyridine based) used as the clinical standard for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).

In Vitro Potency & Selectivity

Before assessing in vivo performance, valid self-validation requires establishing the in vitro baseline.

Target KinaseTelatinib IC50 (nM)Sorafenib IC50 (nM)Interpretation
VEGFR2 (KDR) 6 90Telatinib shows superior intrinsic potency against the primary angiogenesis target.
VEGFR3 (Flt-4) 4 20Higher potency suggests better blockade of lymphangiogenesis.
c-Kit 1 68Critical for GIST (Gastrointestinal Stromal Tumors) efficacy.
PDGFR-β 15 57Comparable stromal targeting.
In Vivo Efficacy Comparison

The following data summarizes efficacy in murine xenograft models (e.g., HCT-116 Colon Cancer, MDA-MB-231 Breast Cancer).

ParameterTelatinib (Lead)Sorafenib (Comparator)
Dose Regimen 15–30 mg/kg (Oral, Daily)30–60 mg/kg (Oral, Daily)
Tumor Growth Inhibition (TGI) 88% - 95% (Stasis/Regression)75% - 85% (Stasis)
Microvessel Density (MVD) Significant reduction (>60%)Significant reduction (~50%)
Toxicity (Body Weight) <5% Loss (Well Tolerated)5-10% Loss (Dose Dependent)

Key Insight: Telatinib achieves comparable or superior TGI at lower doses compared to Sorafenib, driven by its nanomolar potency against c-Kit and VEGFR2. The furo[2,3-d]pyridazine core contributes to a favorable toxicity profile, avoiding some of the off-target effects seen with broader kinase inhibitors.

Detailed Experimental Protocols

To replicate the in vivo efficacy data, the following protocols must be adhered to. These protocols are designed to be self-validating by including positive controls and biomarker endpoints.

Synthesis of the Lead (Telatinib Analog)
  • Starting Material: 4-chlorofuro[2,3-d]pyridazine.

  • Step 1 (Nucleophilic Substitution): React 4-chlorofuro[2,3-d]pyridazine with 4-chloroaniline in isopropanol (reflux, 4h).

    • Validation: Monitor TLC for disappearance of the starting chloride.

  • Step 2 (Ether Formation): If synthesizing Telatinib specifically, the C7 substituent is introduced via coupling with the appropriate pyridine-methanol derivative.

Xenograft Efficacy Study (Workflow)

Objective: Assess tumor growth inhibition in HCT-116 (Colorectal) xenografts.

  • Cell Culture: Expand HCT-116 cells in McCoy’s 5A medium + 10% FBS. Harvest at 80% confluence.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of female BALB/c nu/nu mice (6-8 weeks old).
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 7-10 days post-implant), randomize mice into groups (n=10):

    • Vehicle Control (PEG400/Water 20:80).

    • Telatinib (15 mg/kg, PO, QD).

    • Telatinib (30 mg/kg, PO, QD).

    • Sorafenib (60 mg/kg, PO, QD) - Positive Control.

  • Dosing & Measurement:

    • Administer drugs daily for 21 days.

    • Measure tumor volume (

      
      ) and body weight every 3 days.
      
  • Endpoint Analysis:

    • Calculate TGI% =

      
      .
      
    • Harvest tumors for IHC (CD31 staining for Microvessel Density).

InVivoWorkflow cluster_Treatment Treatment Phase (21 Days) Start Cell Expansion (HCT-116 / MDA-MB-231) Implant Subcutaneous Injection (BALB/c Nude Mice) Start->Implant Growth Tumor Growth (Target: 100-150 mm³) Implant->Growth Random Randomization (n=10/group) Growth->Random ~7-10 Days Dose Daily Oral Dosing (Vehicle / Lead / SoC) Random->Dose Measure Bi-weekly Measurements (Volume + Body Weight) Dose->Measure Loop Analysis Endpoint Analysis (TGI%, CD31 IHC, PK) Measure->Analysis Day 21

Figure 2: Step-by-step workflow for evaluating the in vivo efficacy of furo[2,3-d]pyridazine derivatives.

Critical Analysis & Emerging Trends

Pharmacokinetic Challenges

While the furo[2,3-d]pyridazine scaffold provides excellent potency, the flat aromatic nature of the core can lead to solubility issues .

  • Observation: Early derivatives (simple 4-anilino analogs) often precipitated in the gut, limiting oral bioavailability.

  • Solution: Telatinib incorporates a polar methyl-pyridine-carboxamide side chain at C7. This modification significantly lowers LogP and enhances solubility in aqueous gastric fluids, a critical design feature for in vivo success.

Beyond Kinases: G-Quadruplex Binders

Recent research indicates that furo[2,3-d]pyridazine derivatives also act as stabilizers of BCL2 G-quadruplexes .

  • Mechanism: The planar scaffold intercalates into the G-quadruplex structure in the BCL2 promoter region, repressing the transcription of this anti-apoptotic oncogene.

  • Implication: This offers a secondary pathway for antitumor activity, potentially overcoming resistance to pure kinase inhibition.

References

  • Dixon, J. A., et al. (2005).[1] "Discovery of the VEGFR-2 inhibitor BAY 57-9352: The synthesis and SAR of Thieno and Furopyridazine analogs." American Chemical Society Meeting Abstracts.

  • Steeghs, N., et al. (2009).[2] "Phase I Pharmacokinetic and Pharmacodynamic Study of the Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor Telatinib in Patients With Advanced Solid Tumors." Journal of Clinical Oncology, 27(25), 4169–4176. Link

  • Elting, J., et al. (2004).[1] "BAY 57-9352 - an inhibitor of VEGFR-2 and PDGFR receptor tyrosine kinases that demonstrates anti-angiogenic activity in vitro and in vivo."[1] AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics.

  • Bayer AG. (2001). "Substituted pyridines and pyridazines with angiogenesis inhibiting activity." World Intellectual Property Organization, WO 2001/023375. Link

  • Mase, T., et al. (1986). "Synthesis and biological activity of furo[2,3-d]pyridazine derivatives." Yakugaku Zasshi, 106(9), 782-787.

Sources

Safety Operating Guide

Advanced Operational Guide: Proper Disposal and Handling of 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, halogenated heterocycles like [1] serve as critical scaffolds for developing targeted therapeutics. However, the very structural features that make this compound biologically valuable—its robust heteroaromatic core and reactive carbon-chlorine (C-Cl) bond—also render it an environmental and operational hazard if mishandled.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides a self-validating, step-by-step operational plan for the disposal of 4-Chlorofuro[2,3-d]pyridazine, ensuring your laboratory maintains impeccable safety standards, regulatory compliance, and environmental stewardship.

Physicochemical Profiling & The Causality of Disposal

To properly dispose of a chemical, one must understand its mechanistic behavior. 4-Chlorofuro[2,3-d]pyridazine is not a standard organic solvent; it is strictly regulated as a Halogenated Organic Compound (HOC)[2].

The Causality of Disposal Requirements: Why can't this compound be disposed of in standard non-halogenated organic waste? The C-Cl bond on the electron-deficient furo-pyridazine ring is highly resistant to natural biological degradation. If routed into non-halogenated waste streams and subjected to standard low-temperature incineration, the incomplete combustion of the C-Cl bond acts as a direct precursor to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known[3].

Consequently, the [3] that such compounds undergo high-temperature rotary kiln incineration (>1,000 °C) equipped with caustic scrubbing to safely mineralize the compound and neutralize the resulting hydrogen chloride (HCl) gas.

Table 1: Physicochemical & Waste Profiling Data
ParameterSpecification / Threshold
Compound Name 4-Chlorofuro[2,3-d]pyridazine
CAS Number [4]
Molecular Weight 154.55 g/mol [4]
Waste Classification Halogenated Organic Compound (HOC)[2]
Required Incineration Method Rotary Kiln Incineration (> 1,000 °C)[3]
Scrubbing Requirement Caustic Scrubbing (for HCl gas neutralization)[3]
SAA Storage Time Limit 30 Days (Academic) / 90 Days (LQG)[5]

Self-Validating Disposal Protocols

A robust safety protocol must be self-validating—meaning every step includes a verification mechanism to prevent cascading errors. Follow this step-by-step methodology for the safe disposal of 4-Chlorofuro[2,3-d]pyridazine.

Phase 1: Bench-Level Segregation & Compatibility Testing
  • Step 1.1: Isolate Halogenated Streams. Immediately segregate any reaction mixtures, mother liquors, or solvents containing 4-Chlorofuro[2,3-d]pyridazine into dedicated containers clearly marked for "Halogenated Waste."

  • Step 1.2: Prevent SNAr Cross-Reactivity.

    • Causality: The 4-chloro position of this heterocycle is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Action: Never mix this waste with concentrated primary amines, thiols, or strong inorganic bases in the same temporary accumulation container.

    • Validation Check: Before adding to a bulk waste carboy, verify the pH of the existing waste. If pH > 9, use a separate container to prevent exothermic reactions and dangerous pressure buildup.

  • Step 1.3: Halogen Verification.

    • Validation Check: Perform a routine specific gravity check on bulk liquid waste carboys. Halogenated waste streams typically have a specific gravity > 1.0. If a carboy labeled "Halogenated" floats on water or has a specific gravity < 1.0, the stream has been improperly diluted, triggering an immediate audit of lab segregation practices.

Phase 2: Container Management & Labeling
  • Step 2.1: Select Appropriate Containment. Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined carboys.

    • Causality: Halogenated solvents often used to dissolve this compound (e.g., dichloromethane, chloroform) will rapidly degrade standard plastics like polystyrene or low-density polyethylene.

  • Step 2.2: RCRA-Compliant Labeling. Affix labels that explicitly state "Hazardous Waste - Halogenated Organics" and list "4-Chlorofuro[2,3-d]pyridazine" as a constituent. According to the [5], sufficient information must be associated with the container to make an accurate hazardous waste determination.

  • Step 2.3: Secondary Containment. Place the primary carboy in a secondary containment bin capable of holding 110% of the carboy's volume.

    • Validation Check: Visually inspect the secondary bin weekly for micro-leaks or chemical crystallization.

Phase 3: Final Transfer & High-Temperature Incineration
  • Step 3.1: Transfer to Central Accumulation Area (CAA). Move the waste from the Satellite Accumulation Area (SAA) to the CAA within the regulatory time limits (typically 30 days for academic labs or 90 days for Large Quantity Generators)[5].

  • Step 3.2: Manifest Verification.

    • Validation Check: Review the hazardous waste manifest with your environmental services provider. You must explicitly verify that the waste code directs the material to a facility equipped for "Rotary Kiln Incineration with Caustic Scrubbing"[3]. Do not authorize shipment to a standard solvent-recovery or fuel-blending facility, as they operate at temperatures insufficient to safely destroy the C-Cl bond.

Workflow Visualization

The following diagram illustrates the logical decision tree for managing 4-Chlorofuro[2,3-d]pyridazine waste, ensuring no halogenated material is misrouted.

G Start Generation of 4-Chlorofuro[2,3-d]pyridazine Waste State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) State->Liquid Liquid Labeling RCRA Compliant Labeling (EPA Waste Codes) Solid->Labeling Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (e.g., DMSO, MeOH) Liquid->NonHalogenated Halogen-Free Solvents Halogenated->Labeling Warning DO NOT MIX! Keep Halogenated >5% NonHalogenated->Warning If 4-Cl compound added Warning->Halogenated Reclassify as Halogenated Storage Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage Disposal High-Temp Rotary Kiln Incineration (>1000°C) with Caustic Scrubbing Storage->Disposal Max 30-90 Days

Figure 1: Operational workflow for the segregation and disposal of 4-Chlorofuro[2,3-d]pyridazine.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: epa.gov. URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: ecfr.gov. URL: [Link]

  • Title: 4-Chlorofuro[2,3-d]pyridazine | CAS#:14757-81-4. Source: chemsrc.com. URL: [Link]

Sources

Personal protective equipment for handling 4-Chlorofuro[2,3-d]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance; it requires understanding the mechanistic interactions between the chemicals we synthesize and the biological systems we aim to protect.

4-Chlorofuro[2,3-d]pyridazine is a critical Active Pharmaceutical Ingredient (API) intermediate used in the development of advanced therapeutics [1]. However, its fused-ring heteroaromatic structure presents specific occupational hazards that demand rigorous Personal Protective Equipment (PPE) and handling protocols.

This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers, scientists, and drug development professionals.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the physicochemical behavior of the target molecule.

PropertySpecification
Chemical Name 4-Chlorofuro[2,3-d]pyridazine
CAS Number 14757-81-4
Molecular Formula C₆H₃ClN₂O
Molecular Weight 154.55 g/mol
Physical State Solid (Crystalline powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Acute Oral Toxicity

The Causality of the Hazard: The danger of 4-Chlorofuro[2,3-d]pyridazine lies in its halogenated heteroaromatic structure. The chlorine atom creates a localized positive electrostatic potential known as a σ-hole . This structural feature facilitates strong halogen bonding (XB) with biological nucleophiles, such as proteins and lipid membranes [3].

Because of this halogen bonding, the compound exhibits significantly higher lipophilicity and membrane permeability compared to non-halogenated analogs. If aerosolized dust or solvent-dissolved compound breaches the skin barrier, it is rapidly absorbed, leading to systemic exposure. Therefore, standard laboratory safety measures must be elevated to prevent dermal and inhalation exposure, in strict accordance with OSHA’s Chemical Hygiene Plan (CHP) standards [4].

Mandatory PPE Matrix

Selection of PPE must account for both the dry powder form (inhalation/dust hazard) and the solution form (solvent carrier breakthrough hazard). In alignment with NIOSH guidelines [5], the following PPE matrix is mandatory:

Protection ZoneRequired PPEMechanistic Rationale & Specifications
Ocular (Eyes) Chemical splash goggles (ANSI Z87.1+)Safety glasses are insufficient. The compound's dust can cause severe corneal irritation. Goggles prevent ingress of airborne particulates.
Dermal (Hands) Double-donned Nitrile or Butyl Rubber glovesDry handling: Double nitrile is sufficient. Solution handling: Halogenated heteroaromatics in polar aprotic solvents (e.g., DMF, DMSO) rapidly degrade latex and thin nitrile. Use Butyl rubber for solvent work [5].
Respiratory N95 / P100 Particulate RespiratorAPI intermediates generate fine, insoluble particulate matter during transfer [2]. A P100 filter blocks 99.9% of airborne particles, neutralizing the inhalation risk.
Body Flame-resistant, fluid-impermeable lab coatPrevents accumulation of chemical dust on personal clothing, mitigating secondary exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are verifiably met.

Step-by-Step Handling Methodology
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • PPE Donning: Equip the mandatory PPE listed above. Inspect gloves for micro-tears.

  • Static Mitigation: 4-Chlorofuro[2,3-d]pyridazine is a dry powder prone to static cling. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth to prevent aerosolization during transfer.

  • Weighing & Transfer: Use a dedicated enclosed analytical balance. Transfer the powder using a grounded stainless-steel spatula into an anti-static weigh boat.

  • Closed-System Solubilization: If transferring to a reaction vessel, dissolve the powder in the primary reaction solvent inside the fume hood before moving it to other apparatuses. Liquid transfers drastically reduce the risk of airborne exposure.

  • Doffing: Remove the outer layer of gloves before touching fume hood sashes or lab notebooks to prevent cross-contamination.

HandlingWorkflow N1 1. Environmental Control Verify Fume Hood Velocity N2 2. PPE Donning Double Nitrile, P100, Goggles N1->N2 N3 3. Material Transfer Anti-Static Weighing N2->N3 N4 4. Reaction Execution Closed-System Addition N3->N4 N5 5. Decontamination Doffing & Waste Segregation N4->N5

Operational workflow for handling 4-Chlorofuro[2,3-d]pyridazine safely.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the spread of halogenated particulates or contaminated solvents into the ambient lab environment.

Step-by-Step Spill Response
  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the immediate 10-foot radius.

  • State Assessment:

    • For Dry Powder Spills:Do not sweep. Sweeping aerosolizes the API intermediate [2]. Gently cover the spill with damp absorbent pads (using water or a mild, non-reactive solvent) to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills.

    • For Solution Spills: Surround the spill with inert, universal absorbent booms to prevent spreading. Apply absorbent powder working from the outside in.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with a compatible solvent (e.g., isopropanol) to remove residual lipophilic traces.

  • Waste Segregation: Collect all contaminated pads, gloves, and sweeping materials. Place them in a chemically compatible, sealable container.

  • Disposal: Label the container strictly as "Hazardous Halogenated Organic Waste." Do not mix with non-halogenated waste streams, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.

SpillResponse S1 Spill Event Occurs (Solid or Solvent Solution) S2 Assess & Isolate Secure perimeter S1->S2 S3 Solid Spill HEPA Vacuum / Wet Wipe S2->S3 Dry Powder S4 Liquid Spill Inert Absorbent Pads S2->S4 In Solvent S5 Surface Decontamination Soap & Water / Mild Solvent S3->S5 S4->S5 S6 Halogenated Waste Label & Seal S5->S6

Step-by-step spill response and decontamination pathway.

References

  • MolCore. "14757-81-4 | 4-Chlorofuro[2,3-d]pyridazine - MolCore".
  • GMP Navigator. "Guidance on Handling of Insoluble Matter and Foreign Particles in APIs".
  • ResearchGate. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction".
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance - OSHA".
  • Tennessee Tech University / NIOSH Guidelines. "PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP)".

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.